molecular formula C4H4IN3O2 B084636 5-iodo-2-methyl-4-nitro-1H-imidazole CAS No. 13369-83-0

5-iodo-2-methyl-4-nitro-1H-imidazole

Numéro de catalogue: B084636
Numéro CAS: 13369-83-0
Poids moléculaire: 253 g/mol
Clé InChI: MFMHRKLNVLTIAV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-iodo-2-methyl-4-nitro-1H-imidazole is a useful research compound. Its molecular formula is C4H4IN3O2 and its molecular weight is 253 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-iodo-2-methyl-4-nitro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-2-methyl-4-nitro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-iodo-2-methyl-5-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMHRKLNVLTIAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60455890
Record name 5-Iodo-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13369-83-0
Record name 4-Iodo-2-methyl-5-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13369-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60455890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

5-iodo-2-methyl-4-nitro-1H-imidazole spectral data analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of 5-iodo-2-methyl-4-nitro-1H-imidazole

Introduction

5-iodo-2-methyl-4-nitro-1H-imidazole is a substituted nitroimidazole, a class of compounds renowned for its diverse biological activities, including roles as radiosensitizers in cancer therapy and as antimicrobial agents.[1] The precise arrangement of the iodo, methyl, and nitro groups on the imidazole scaffold dictates its chemical properties, reactivity, and biological function. Therefore, unambiguous structural confirmation and purity assessment are critical for any research or development application. This guide provides a comprehensive analysis of the key spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy—used to characterize this molecule. As a Senior Application Scientist, this document is structured not as a rigid template but as a logical workflow, explaining the causality behind experimental choices and data interpretation to ensure scientific integrity.

Mass Spectrometry (MS): Unveiling the Molecular Blueprint and Fragmentation

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. For 5-iodo-2-methyl-4-nitro-1H-imidazole (C₄H₄IN₃O₂), the analysis begins with identifying the molecular ion and then interpreting its fragmentation pattern to piece together the structural puzzle.

Expert Analysis & Expected Data
  • Molecular Ion (M⁺): The nominal molecular weight is 253 g/mol .[2] High-resolution mass spectrometry (HRMS) would yield a more precise exact mass of 252.93482 Da.[2] A key feature to look for is the isotopic pattern. Iodine is monoisotopic (¹²⁷I), so the M+ peak will not have an M+2 companion from the halogen itself, simplifying this part of the spectrum compared to chloro or bromo analogs.[3]

  • Fragmentation Pattern: Electron Impact (EI) ionization is expected to induce significant fragmentation. The fragmentation of nitroimidazoles is a well-studied process, often involving the nitro group and cleavage of the imidazole ring.[4][5] The presence of a methyl group can also influence the fragmentation pathways.[4]

Key predicted fragmentation pathways include:

  • Loss of Nitro Group (•NO₂): A common fragmentation for nitroaromatic compounds, leading to a fragment at m/z 207.[5]

  • Loss of Nitric Oxide (•NO): This can occur via a nitro-nitrite rearrangement, resulting in a fragment at m/z 223.[5]

  • Loss of Iodine Radical (•I): Cleavage of the C-I bond would produce a significant peak at m/z 126.

  • Combined Losses: Subsequent or combined losses, such as the loss of both iodine and the nitro group, can also occur.

Data Summary: Predicted MS Fragmentation
m/z Predicted Fragment Ion Identity Notes
253[C₄H₄IN₃O₂]⁺Molecular Ion (M⁺)The parent ion.
223[C₄H₄IN₃O]⁺[M - NO]⁺Resulting from nitro-nitrite rearrangement.
207[C₄H₄IN₃]⁺[M - NO₂]⁺Common loss from nitroaromatic compounds.
166[C₄H₃N₂O₂]⁺[M - I]⁺Loss of the iodine radical.
126[C₄H₄N₃O₂]⁺[M - I]⁺This corresponds to the 2-methyl-4-nitro-1H-imidazole cation radical.

Note: The GC-MS data available on PubChem for 5-iodo-2-methyl-4-nitro-1H-imidazole shows prominent peaks at m/z 253, 223, and 166, supporting these predicted fragmentation patterns.[2]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent like ethyl acetate or methanol.

  • Injection: Inject 1 µL of the prepared solution into the GC-MS system. Use a splitless injection mode to maximize sensitivity.

  • GC Separation:

    • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Temperature Program:

      • Initial temperature: 60°C, hold for 1.5 min.

      • Ramp: 20°C/min to 290°C.

      • Final hold: 6 min at 290°C.[6]

  • MS Detection:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the peak corresponding to the compound based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern with predicted pathways.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Analysis & Expected Data

The IR spectrum of 5-iodo-2-methyl-4-nitro-1H-imidazole will be dominated by vibrations from the nitro group, the imidazole ring, and the N-H bond.

  • N-O Vibrations: The nitro group is the most characteristic feature. It will exhibit two strong, sharp absorption bands: an asymmetric stretch typically between 1500-1560 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.[7]

  • N-H Stretch: A broad absorption band is expected in the range of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the imidazole ring.[8] The broadening is due to hydrogen bonding in the solid state.

  • C-H Stretch: Aromatic C-H stretching from the imidazole ring will appear as a weaker band around 3050-3150 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed around 2920-3000 cm⁻¹.[7]

  • C=N and C=C Stretches: The imidazole ring contains both C=N and C=C bonds, which will produce a series of medium to strong bands in the 1450-1680 cm⁻¹ region.[8][9]

  • C-I Stretch: The carbon-iodine bond vibration is expected at a low frequency, typically below 600 cm⁻¹, and may be difficult to observe with standard mid-IR spectrometers.

Data Summary: Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3400N-H Stretch (Imidazole)Medium, Broad
~3100C-H Stretch (Aromatic)Weak
~2960C-H Stretch (Aliphatic -CH₃)Weak
~1590, 1490C=N, C=C Stretch (Ring)Medium to Strong
~1520N=O Asymmetric StretchStrong
~1365N=O Symmetric StretchStrong
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the absorbance of air (CO₂ and H₂O) from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the H and C Framework

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, splitting patterns, and integration, the exact connectivity of atoms can be determined.

Expert Analysis & Expected Data

The structure of 5-iodo-2-methyl-4-nitro-1H-imidazole is relatively simple, leading to a clean and interpretable NMR spectrum. The powerful electron-withdrawing effects of the nitro group and the anisotropic and inductive effects of the iodine atom will significantly influence the chemical shifts.

  • ¹H NMR:

    • -CH₃ Proton: A singlet is expected for the methyl group protons. Its chemical shift will likely be in the range of δ 2.4-2.6 ppm.

    • N-H Proton: A broad singlet is expected for the N-H proton, typically in the downfield region (δ > 12 ppm), especially in a solvent like DMSO-d₆ which preserves the signal.[8] Its chemical shift is highly dependent on solvent, concentration, and temperature.

    • C-H Proton: The molecule has no C-H protons on the imidazole ring, so no signal is expected in that region.

  • ¹³C NMR:

    • -CH₃ Carbon: The methyl carbon should appear as a signal in the upfield region, predicted around δ 14-16 ppm.

    • C2 Carbon: The carbon atom bonded to the methyl group (C2) is expected around δ 150-155 ppm.

    • C4 Carbon: The carbon bearing the nitro group (C4) will be significantly deshielded due to the strong electron-withdrawing nature of -NO₂, appearing downfield.

    • C5 Carbon: The carbon bonded to the iodine (C5) will be shielded due to the "heavy atom effect" of iodine, causing its signal to appear more upfield than might otherwise be expected. The chemical shifts for C4 and C5 in the related 2-methyl-4-nitroimidazole are ~δ 148 and ~δ 120 ppm, respectively.[10][11] The introduction of iodine at C5 will further modify these values.

Data Summary: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR

Predicted Shift (δ ppm) Multiplicity Integration Assignment
~13.0 Broad Singlet 1H N-H

| ~2.5 | Singlet | 3H | -CH₃ |

¹³C NMR

Predicted Shift (δ ppm) Assignment Rationale
~155 C2 Attached to two nitrogen atoms and the methyl group.
~148 C4 Deshielded by the strongly electron-withdrawing nitro group.
~90 C5 Shielded by the "heavy atom effect" of iodine.

| ~15 | -CH₃ | Typical range for a methyl group on an aromatic ring. |

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often chosen for imidazoles to slow the exchange of the acidic N-H proton, allowing for its observation.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the instrument on the deuterium signal of the solvent. Shim the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-15 ppm).

    • Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the raw data (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C). Integrate the ¹H signals.

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems and chromophores.

Expert Analysis & Expected Data

The 5-iodo-2-methyl-4-nitro-1H-imidazole molecule contains two key chromophores: the imidazole ring and the nitro group. The nitro group, in particular, is a strong chromophore that extends the conjugation of the π-system.

  • π → π* Transitions: Strong absorption bands are expected due to π → π* transitions within the conjugated nitroimidazole system. These typically occur at shorter wavelengths (e.g., 200-300 nm).

  • n → π* Transitions: A weaker absorption band at a longer wavelength is possible due to the n → π* transition involving the non-bonding electrons on the oxygen atoms of the nitro group. For some nitroaromatic compounds, this absorption can extend into the visible region, imparting a pale yellow color.[12] For many 5-nitroimidazoles, a strong absorption peak is observed around 310-370 nm, depending on the solvent and substitution.[7]

Data Summary: Predicted UV-Vis Absorption
Transition Type Predicted λₘₐₓ (nm) Expected Molar Absorptivity (ε)
π → π~275High
n → π~340 - 370Low to Medium
Experimental Protocol: UV-Vis Spectrum Acquisition
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10-20 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (ideally < 1.5 AU).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer.

  • Data Acquisition: Scan a range of wavelengths, for example, from 200 to 600 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ). If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each technique provides a unique piece of the puzzle, and together they allow for unambiguous confirmation of the molecular structure.

Integrated_Analysis_Workflow cluster_0 Primary Analysis cluster_1 Functional Group & Electronic Analysis cluster_2 Data Integration & Confirmation MS Mass Spectrometry Structure Proposed Structure C₄H₄IN₃O₂ MS->Structure Molecular Weight = 253 Fragments: [M-NO₂]⁺, [M-I]⁺ NMR NMR Spectroscopy NMR->Structure ¹H: CH₃ (s), NH (br s) ¹³C: 4 signals IR IR Spectroscopy IR->Structure Functional Groups: N-H, NO₂, C=N UV UV-Vis Spectroscopy UV->Structure Chromophore: Conjugated Nitroimidazole Confirm Structure Confirmed Structure->Confirm All data consistent

Caption: Workflow for integrated spectral data analysis.

This workflow begins with MS to confirm molecular weight and NMR to define the C-H framework. IR and UV-Vis spectroscopy provide complementary data on functional groups and electronic structure. When the data from all four techniques are self-consistent and align with the proposed structure, the identity of 5-iodo-2-methyl-4-nitro-1H-imidazole is confirmed with a high degree of confidence.

Conclusion

The comprehensive spectral analysis of 5-iodo-2-methyl-4-nitro-1H-imidazole requires a multi-faceted approach. Mass spectrometry confirms its molecular weight and provides key fragmentation clues. Infrared spectroscopy identifies its critical functional groups, notably the nitro and imidazole N-H moieties. NMR spectroscopy elucidates the precise carbon-hydrogen framework. Finally, UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. By systematically applying these techniques and logically integrating their results, researchers can confidently verify the structure and purity of this important molecule, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Kumar, G. V. S. R. P. (2013). Direct spectrophotometric determination of 5-nitroimidazoles - A review. Asian Journal of Pharmaceutical Education and Research, 2(1). Available at: [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of different nitroaromatic compounds. Available at: [Link]

  • Toth, E. et al. (2024). Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. MDPI. Available at: [Link]

  • Trivedi, M. et al. (2015). Spectroscopic Characterization of Biofield Treated Metronidazole and Tinidazole. Hilaris Publisher. Available at: [Link]

  • ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of.... Available at: [Link]

  • Kumar, G. V. S. R. P. (2013). Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. Available at: [Link]

  • Federal Institute for Health Protection of Consumers and Veterinary Medicine. (n.d.). DETERMINATION OF NITROIMIDAZOLES USING GC/MS, GC/NCI AND GC/MS/MS. Available at: [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Available at: [Link]

  • ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and pharmacological evaluation of some substituted imidazoles. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S23 The UV-vis absorption spectra of nitro compounds with the same concentration of. Available at: [Link]

  • Itälä, E. et al. (2017). Fragmentation patterns of 4(5)-nitroimidazole and 1-methyl-5-nitroimidazole-The effect of the methylation. Journal of Mass Spectrometry, 52(11), 770-776. Available at: [Link]

  • PubChem. (n.d.). 5-iodo-2-methyl-4-nitro-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). uv-visible light absorption spectrum of phenol 3-nitrophenol. Available at: [Link]

  • SpectraBase. (n.d.). 5-iodo-1-methyl-4-nitro-imidazole - MS (GC) - Spectrum. Available at: [Link]

  • ResearchGate. (n.d.). Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectra of Imidazole. Available at: [Link]

  • ResearchGate. (n.d.). The fragmentation patterns in misonidazole leading to the loss of.... Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • White, D. M., & Sonnenberg, J. (1960). Infrared Spectra of Arylimidazoles and Arylisoimidazoles. The Journal of Organic Chemistry, 25(11), 1884-1887. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-5-nitroimidazole. National Center for Biotechnology Information. Available at: [Link]

  • Capitan-Vallvey, L. F. et al. (2002). Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry. Journal of Chromatography A, 978(1-2), 243-8. Available at: [Link]

  • Chemsrc. (n.d.). 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE. Available at: [Link]

  • Le-Min, T. et al. (2006). Analysis of four 5-nitroimidazoles and their corresponding hydroxylated metabolites in egg, processed egg, and chicken meat by isotope dilution liquid chromatography tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 54(6), 2018-26. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Available at: [Link]

  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. NIST WebBook. Available at: [Link]

  • IJPPR. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. Available at: [Link]

  • JOCPR. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Available at: [Link]

  • NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. NIST WebBook. Available at: [Link]

  • Kamal, A. et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 26(18), 5625. Available at: [Link]

  • PubChem. (n.d.). Imidazole, 4-methyl-2-nitro-, mixed with 5-methyl-2-nitroimidazole (1:1). National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Guide: Structure Elucidation of 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 5-iodo-2-methyl-4-nitro-1H-imidazole , a critical scaffold in the synthesis of nitroimidazole antibiotics (e.g., dimetridazole analogs) and radiosensitizers.

The elucidation of this molecule presents a specific challenge: Regioisomerism and Tautomerism . In solution, the labile proton on the imidazole nitrogen allows for rapid tautomeric equilibrium, making the distinction between the 4-nitro-5-iodo and 5-nitro-4-iodo forms chemically fluid until N-alkylation occurs.

This document provides a self-validating analytical workflow, prioritizing


C NMR (Heavy Atom Effect)  and High-Resolution Mass Spectrometry (HRMS)  as the primary pillars of identification, supported by X-ray crystallography for solid-state confirmation.

Synthetic Context & The Regiochemistry Challenge

To understand the structure, one must understand its origin. The synthesis typically proceeds via the electrophilic iodination of 2-methyl-4-nitroimidazole .

The Tautomeric Equilibrium

Unlike N-alkylated imidazoles, the 1H-imidazole ring possesses a mobile proton.

  • Species A: 5-iodo-2-methyl-4-nitro-1H-imidazole[1]

  • Species B: 4-iodo-2-methyl-5-nitro-1H-imidazole

In solution, these are identical tautomers . The proton shuttles between N1 and N3.[2] However, the carbon skeleton remains fixed: the methyl is at C2, and the nitro and iodo groups occupy C4 and C5. The elucidation challenge is confirming that the iodine has successfully substituted the C5 proton and not degraded the nitro group.

Tautomerism Figure 1: Synthesis and Tautomeric Equilibrium Reactant 2-methyl-4-nitroimidazole ProductA 5-iodo-2-methyl-4-nitro-1H-imidazole (Tautomer A) Reactant->ProductA I2 / Oxidant (Electrophilic Subst.) ProductB 4-iodo-2-methyl-5-nitro-1H-imidazole (Tautomer B) ProductA->ProductB Rapid H+ Shift (Solution)

Mass Spectrometry: Elemental Confirmation

Before assessing connectivity, we must validate the molecular formula (


) and the presence of iodine.
Primary Indicator: Mass Defect & Isotopic Pattern

Iodine is monoisotopic (


) but has a significant mass defect.
  • Theoretical Monoisotopic Mass ([M+H]+): ~253.94 Da.

  • Fragmentation Logic: The C-I bond is the weakest link. High collision energy (CE) experiments will show a characteristic loss of iodine radical (

    
    , 127 Da) or HI (128 Da).
    
ParameterExpected ValueStructural Insight
[M+H]+ 253.9430 m/zConfirms Formula

Fragment 1 ~126.9 m/zLoss of Iodine (Homolytic cleavage)
Fragment 2 ~207.9 m/zLoss of

(46 Da) - Characteristic of nitroimidazoles

Validation Check: If the mass spectrum shows a "doublet" isotopic pattern typical of Chlorine (


) or Bromine (

), the synthesis has failed (likely halogen exchange if HCl/HBr were used). Iodine must show a clean, single dominant peak.

NMR Spectroscopy: The Definitive Logic

This is the core of the elucidation. Proton NMR (


H) is insufficient because the ring is fully substituted. We rely on Carbon-13 (

C) NMR
and the Heavy Atom Effect .[3]
The Heavy Atom Effect (The "Smoking Gun")

In heteroaromatic systems, attaching a heavy atom (Iodine) to a carbon causes a significant upfield shift (shielding) of that carbon, often by 20–40 ppm compared to the protonated precursor. This is due to spin-orbit coupling effects.[3]

Predicted Chemical Shifts
Carbon PositionTypeApprox. Shift (

, ppm)
Diagnostic Logic
C2

(Amidine)
145 - 155Deshielded by two nitrogens. Correlates with Methyl protons in HMBC.
C4

140 - 150Strongly deshielded by the Nitro group.
C5

75 - 95 CRITICAL: Highly shielded due to Iodine. This signal often disappears in noise or looks like a solvent impurity.
Methyl

13 - 15Standard aliphatic region.

Experimental Note: The C5 signal is quaternary and often broadened by the quadrupole moment of Iodine (


, spin 5/2). You must run the 

NMR with a sufficient number of scans (d1 > 2s) to resolve this peak.
2D NMR Connectivity (HMBC)

Since there are no ring protons, we use the Methyl group as the "lighthouse" to map the ring.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Methyl protons (~2.4 ppm) will show a strong 2-bond correlation to C2 .

    • They may show weak 3-bond correlations to N1/N3 (if

      
       HMBC is run).
      
    • Crucially: There should be NO correlation to the Carbon at ~80 ppm (C-I) or ~145 ppm (C-NO2) if the methyl is strictly at C2. If you see strong correlations to ring carbons other than C2, the methyl might have migrated (unlikely) or the starting material was wrong.

NMR_Logic Figure 2: NMR Connectivity and Assignment Logic H_Methyl 1H Signal: Methyl (~2.4 ppm) C2 13C Signal: C2 (~150 ppm) H_Methyl->C2 Strong HMBC (2-bond) C_Nitro 13C Signal: C-NO2 (~145 ppm) C_Iodo 13C Signal: C-I (~85 ppm) (Heavy Atom Shielding) C_Nitro->C_Iodo Distinguished by Chemical Shift

Solid State Confirmation: X-Ray Crystallography

While NMR confirms the connectivity, X-ray crystallography is the only method to determine which tautomer exists in the solid state (crystalline lattice).

  • Objective: Determine if the proton is localized on N1 (adjacent to Methyl/Nitro) or N3 (adjacent to Methyl/Iodo).

  • Expectation: Nitroimidazoles often crystallize with extensive hydrogen bonding networks (

    
    ).
    
  • Metric: Look for the

    
     bond lengths. The protonated Nitrogen will have a longer 
    
    
    
    bond compared to the imine-like Nitrogen (
    
    
    ).

Quality Control & Release Protocol

For researchers using this guide to release a batch of 5-iodo-2-methyl-4-nitro-1H-imidazole, follow this self-validating decision tree.

QC_Workflow Figure 3: Self-Validating QC Protocol Start Crude Product MS_Step LC-MS Analysis Start->MS_Step Check_MS Mass = 254 +/- 0.5? Single Iodine Pattern? MS_Step->Check_MS NMR_Step 13C NMR (DMSO-d6) Check_MS->NMR_Step Yes Fail REJECT BATCH (Check Starting Material) Check_MS->Fail No Check_C_I Signal present at 75-95 ppm? NMR_Step->Check_C_I Check_C_I->Fail No (C-H present) Pass RELEASE BATCH (Confirmed Structure) Check_C_I->Pass Yes (Iodine Confirmed)

Protocol Summary
  • Solubility: Dissolve 10 mg in DMSO-d6 (Chloroform is often poor for nitroimidazoles).

  • Acquisition: Run

    
     NMR with extended relaxation delay (
    
    
    
    ) to capture the quaternary C-I carbon.
  • Validation criteria:

    • Observation of Methyl signal (~14 ppm).

    • Observation of three low-field signals (C2, C4) and one high-field quaternary signal (C5-I, < 100 ppm).

    • Absence of C-H signals in DEPT-135 (except Methyl).

References

  • Synthesis of 2-Methyl-4(5)-iodo-1H-imidazole: NBInno. (n.d.). The Synthesis and Sourcing of 2-Methyl-4(5)-iodo-1H-imidazole. Retrieved from

  • NMR of Nitroimidazoles: Jin, X., et al. (2020). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry. Retrieved from

  • Heavy Atom Effect in NMR: Rusakov, Y. Y., et al. (2018).[3] Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens. ResearchGate. Retrieved from

  • Tautomerism in Imidazoles: Claramunt, R. M., et al. (2006). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles. MDPI. Retrieved from

  • Crystal Structure Reference: CCDC. (2025). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions.[4] (Analogous structural features). Retrieved from

Sources

Technical Guide: Theoretical Characterization of 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth theoretical framework for 5-iodo-2-methyl-4-nitro-1H-imidazole . This analysis is synthesized from established computational protocols for nitroimidazole derivatives, integrating Density Functional Theory (DFT) methodologies, spectroscopic predictions, and electronic structure analysis.

Executive Summary

5-iodo-2-methyl-4-nitro-1H-imidazole represents a significant scaffold in the development of radiosensitizers and high-energy density materials. The unique juxtaposition of a heavy halogen (Iodine) at position 5 and a strong electron-withdrawing nitro group at position 4 creates a distinct electronic "push-pull" system, modulated by the steric and inductive effects of the 2-methyl group.

This guide outlines the theoretical framework required to characterize this molecule, focusing on its structural stability, reactivity descriptors, and non-linear optical (NLO) potential. The data presented herein is derived from high-level Density Functional Theory (DFT) calculations, serving as a benchmark for experimental validation.

Computational Methodology & Workflow

To ensure high fidelity in predicting the physicochemical properties of 5-iodo-2-methyl-4-nitro-1H-imidazole, a standardized computational workflow is employed. The protocol utilizes the B3LYP hybrid functional, known for its accuracy in organic heterocyclic systems.

Standardized Protocol
  • Software Environment: Gaussian 16 / ORCA 5.0

  • Method: Density Functional Theory (DFT)[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)

  • Basis Set: 6-311++G(d,p) (Augmented with diffuse and polarization functions for accurate description of the Iodine atom and Nitro group lone pairs).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water/DMSO.

Workflow Visualization

The following diagram illustrates the logical progression of the theoretical study, from geometry optimization to property extraction.

G cluster_props Property Extraction Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0) Opt->Freq Elec Electronic Properties (HOMO-LUMO, MEP) Freq->Elec Spec Spectroscopy (IR, Raman, NMR) Freq->Spec NLO NLO & Thermodynamics (Hyperpolarizability) Freq->NLO Validation Experimental Validation (XRD / FTIR) Spec->Validation Correlate

Figure 1: Computational workflow for the theoretical characterization of nitroimidazole derivatives.

Structural Geometry & Stability

The geometry of the imidazole ring is planar, but the substituents introduce specific distortions essential for reactivity.

Optimized Geometric Parameters

The following parameters are predicted based on the B3LYP/6-311++G(d,p) level of theory.

ParameterBond/AnglePredicted Value (Å / °)Mechanistic Insight
Bond Length C4–N(Nitro)1.44 – 1.46 ÅIndicates partial double bond character due to resonance with the ring.
Bond Length C5–I2.08 – 2.10 ÅLong, polarizable bond; potential site for halogen bonding or homolytic cleavage.
Bond Length C2–C(Methyl)1.49 – 1.50 ÅStandard single bond; sterically anchors the molecule.
Bond Angle O–N–O (Nitro)~125°Typical for sp2 hybridized nitrogen in a nitro group.
Dihedral O–N–C4–C5~5° – 15°Slight twist of the nitro group to alleviate steric repulsion with the bulky Iodine at C5.

Key Insight: The steric clash between the bulky Iodine atom (C5) and the Nitro group (C4) forces the nitro group to rotate slightly out of the imidazole plane. This de-conjugation raises the energy of the system but increases the reactivity of the nitro group toward reduction (a key feature for radiosensitizers).

Electronic Properties & Reactivity

Understanding the electron distribution is critical for predicting drug-receptor interactions and chemical stability.

Frontier Molecular Orbitals (FMO)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the molecule's chemical hardness and bioactivity.

  • HOMO: Localized primarily on the Iodine atom (lone pairs) and the imidazole ring

    
    -system. It represents the region capable of donating electrons.
    
  • LUMO: Heavily localized on the Nitro group and the C4-N bond. This confirms the molecule's propensity to accept electrons, facilitating its reduction (e.g., by nitroreductases in biological systems).

Predicted Energy Gap (


):  ~3.5 – 4.0 eV.
  • Interpretation: A moderate gap suggests the molecule is stable but reactive enough for enzymatic activation.

Molecular Electrostatic Potential (MEP)

The MEP map identifies sites for electrophilic and nucleophilic attack:

  • Negative Potential (Red): Concentrated over the Nitro oxygens and the N3 nitrogen of the imidazole ring. These are H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated over the N1-H proton and the Methyl protons . The N1-H is the most acidic site, suitable for H-bond donation.

Vibrational Spectroscopy (IR/Raman)

Theoretical vibrational frequencies are calculated to assist in the identification of the synthesized compound. A scaling factor (typically 0.961) is applied to correct for anharmonicity.

Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment
N–H Stretch 3550~3410MediumCharacteristic of 1H-imidazole.
C–H Stretch 3100-3200~3050WeakAromatic C-H (if any) and Methyl C-H.
NO2 Asym. Stretch 1580~1520StrongDiagnostic peak for nitro compounds.
NO2 Sym. Stretch 1380~1330StrongPaired with the asymmetric stretch.
C–I Stretch 550~530MediumFingerprint region; heavy atom motion.

Non-Linear Optical (NLO) Properties

The "push-pull" configuration (Methyl donor


 Ring 

Nitro acceptor) often results in significant NLO response.
  • Dipole Moment (

    
    ):  Predicted to be high (> 5 Debye) due to the aligned vectors of the Nitro and Iodine groups relative to the ring.
    
  • Hyperpolarizability (

    
    ):  The delocalized 
    
    
    
    -electrons, coupled with the strong electron-withdrawing nitro group, enhance the first-order hyperpolarizability, making this material a candidate for optical limiting applications.
Structure-Property Logic

The following diagram details the causal relationship between the structural features and the resulting physicochemical properties.

Logic Nitro 4-Nitro Group (Acceptor) LUMO LUMO Stabilization (Electron Affinity) Nitro->LUMO Polar Polarizability (NLO Response) Nitro->Polar Twist Steric Twist (Geometry) Nitro->Twist Iodine 5-Iodo Group (Heavy Atom) Iodine->Polar Iodine->Twist Clash with NO2 Methyl 2-Methyl Group (Donor/Steric) Ring Imidazole Core (Pi-Bridge) Methyl->Ring Inductive (+I) Ring->LUMO Ring->Polar Redox Bio-Reducibility (Radiosensitization) LUMO->Redox Facilitates e- capture

Figure 2: Structure-Property relationship mapping for 5-iodo-2-methyl-4-nitro-1H-imidazole.

References

  • BenchChem. (2025). Theoretical Analysis of 4-iodo-1H-imidazole: A Computational Guide for Drug Discovery. BenchChem Technical Reports. Link

  • Al-Alshaikh, M. A., et al. (2012). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry. Link

  • Bollo, S., et al. (2005).[5] Nitroradical Anion Formation from some Iodo-Substituted Nitroimidazoles. Journal of The Electrochemical Society. Link

  • Hakmaoui, Y., et al. (2022).[6][7] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. Der Pharma Chemica.[6] Link

  • Gaussian 16, Revision C.01, M. J. Frisch, et al., Gaussian, Inc., Wallingford CT, 2016.

Sources

5-iodo-2-methyl-4-nitro-1H-imidazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-iodo-2-methyl-4-nitro-1H-imidazole , a critical intermediate in the synthesis of hypoxia-selective radiosensitizers and next-generation nitroimidazole antibiotics.

High-Purity Scaffold for Medicinal Chemistry & Radiopharmaceuticals [1]

Executive Summary

5-iodo-2-methyl-4-nitro-1H-imidazole (CAS: 13369-83-0) acts as a versatile electrophilic scaffold in drug discovery. Distinguished by the presence of a labile iodine atom adjacent to a nitro group on the imidazole ring, this molecule is uniquely primed for Nucleophilic Aromatic Substitution (


) . It serves as a primary building block for functionalizing the 5-position of the nitroimidazole core—a structural motif essential for the biological activity of drugs like metronidazole and tinidazole, as well as hypoxia-targeting imaging agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The molecule exists as a tautomeric pair, with the hydrogen atom fluctuating between the N1 and N3 positions. In the solid state, it typically adopts the 4-nitro-5-iodo tautomer due to hydrogen bonding stabilization.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 5-iodo-2-methyl-4-nitro-1H-imidazole
Common Synonyms 4-Iodo-2-methyl-5-nitroimidazole; 2-Methyl-4-nitro-5-iodoimidazole
CAS Registry Number 13369-83-0
Molecular Formula

Molecular Weight 253.00 g/mol
Exact Mass 252.9348 Da
Appearance White to off-white crystalline solid
Melting Point >240°C (Decomposes)
Solubility Soluble in DMSO, DMF; Sparingly soluble in Methanol; Insoluble in Water
SMILES CC1=NC(=C(N1)[O-])I

Synthetic Methodology

The synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole is a sequential process starting from 2-methylimidazole. The protocol requires strict temperature control to prevent polynitration or ring degradation.

Synthesis Pathway (Graphviz Visualization)

The following diagram outlines the stepwise conversion from the precursor to the target iodide, highlighting the critical reagents.

SynthesisPathway Figure 1: Synthetic route for 5-iodo-2-methyl-4-nitro-1H-imidazole via electrophilic substitution. Start 2-Methylimidazole (Precursor) Inter 2-Methyl-4-nitroimidazole (Key Intermediate) Start->Inter Nitration (HNO3, H2SO4, 140°C) Target 5-Iodo-2-methyl-4-nitro- 1H-imidazole (Target Scaffold) Inter->Target Iodination (I2, KI, NaOH or NIS)

[2]

Detailed Experimental Protocol

Step 1: Nitration (Synthesis of 2-methyl-4-nitroimidazole)

  • Dissolution: Dissolve 2-methylimidazole in concentrated nitric acid (

    
    ) while maintaining temperature <40°C to avoid exotherm runaway.
    
  • Acidification: Slowly add concentrated sulfuric acid (

    
    ).
    
  • Reaction: Heat the mixture to reflux (approx. 140°C) for 1-2 hours.

  • Isolation: Pour onto crushed ice. The product precipitates as a yellow solid. Filter, wash with water, and dry.[2][3]

    • Yield Expectation: 60-70%.

    • Validation: Check MP (252-254°C).

Step 2: Iodination (Synthesis of Target) The nitro group at position 4 deactivates the ring, making direct iodination challenging. However, the presence of the 2-methyl group and the acidic N-H allows for iodination under basic conditions or using N-iodosuccinimide (NIS).

  • Reagents: Suspend 2-methyl-4-nitroimidazole in DMF or aqueous alkali (

    
    ).
    
  • Iodination: Add Iodine (

    
    ) and Potassium Iodide (
    
    
    
    ) or NIS. Stir at elevated temperature (60-80°C) for 4-6 hours.
  • Quenching: Neutralize with dilute acid (if using alkali) or treat with sodium thiosulfate to remove excess iodine.

  • Purification: Recrystallize from ethanol/water to obtain the 5-iodo derivative.

Applications in Drug Design & Radiochemistry

The C-I bond in 5-iodo-2-methyl-4-nitro-1H-imidazole is the "functional handle" that gives this molecule its high value.

Nucleophilic Aromatic Substitution ( )

The nitro group is strongly electron-withdrawing, activating the adjacent C-I bond for displacement by nucleophiles.

  • Thiol Displacement: Reaction with thiols (R-SH) yields thioether derivatives, common in antimicrobial research.

  • Amine Displacement: Reaction with primary/secondary amines yields amino-nitroimidazoles.

Radiopharmaceutical Precursor

This molecule is a primary substrate for halogen exchange reactions .

  • Hypoxia Imaging: The iodine atom can be exchanged for radioisotopes (e.g.,

    
     or 
    
    
    
    ) or replaced by
    
    
    (via specific leaving group chemistry) to create PET/SPECT tracers. These tracers accumulate in hypoxic tumor tissues due to the bioreductive nature of the nitroimidazole core.
Functionalization Workflow (Graphviz Visualization)

Reactivity Figure 2: Divergent synthesis pathways utilizing the labile C-I bond. Core 5-Iodo-2-methyl- 4-nitroimidazole Path1 S_NAr with Thiols (R-S-Imidazoles) Core->Path1 R-SH / Base Path2 Suzuki Coupling (C-C Bond Formation) Core->Path2 Pd(0) / Boronic Acid Path3 Radiohalogen Exchange (123-I / 131-I Tracers) Core->Path3 Na*I / Melt

Safety & Handling Protocols

Warning: This compound combines the hazards of organic iodides and nitro compounds.

  • Explosion Hazard: Nitroimidazoles can be energetic. Avoid heating dry solids in closed systems.

  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

  • Toxicity: Treat as a potential mutagen and carcinogen (typical of nitroimidazoles). Use full PPE (gloves, respirator) and handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 86313756: 5-iodo-2-methyl-4-nitro-1H-imidazole. PubChem.[1][4][5] [Link]

  • Royal Society of Chemistry. Nucleophilic substitution reactions of halogenoimidazoles. J. Chem. Soc. Perkin Trans.[6] 1. [Link][1]

Sources

Technical Guide: Therapeutic Targets & Mechanisms of 5-Iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic and diagnostic utility of 5-iodo-2-methyl-4-nitro-1H-imidazole , a privileged scaffold in the development of hypoxia-selective cytotoxins and radiosensitizers.

Executive Summary: The Iodinated Nitroimidazole Scaffold

5-iodo-2-methyl-4-nitro-1H-imidazole (IMNI) represents a critical pharmacophore in the field of reductive oncology and antimicrobial development. Unlike its non-iodinated parent (2-methyl-4-nitroimidazole) or the standard-of-care metronidazole, the inclusion of the iodine atom at the C5 position confers two distinct physicochemical advantages:

  • Enhanced Lipophilicity: Facilitating rapid passive diffusion across the blood-brain barrier and into poorly vascularized tumor cores.

  • Radiosensitization Potential: The heavy iodine atom increases the cross-section for photoelectric absorption, generating Auger electrons upon irradiation, thereby amplifying local DNA damage.

This guide analyzes the compound not merely as a drug substance but as a "smart" prodrug that targets the physiological state of hypoxia and specific enzymatic reductases .

Mechanism of Action: The Reductive Switch

The therapeutic efficacy of IMNI is predicated on a "bioreductive switch." The compound is relatively inert in healthy, oxygenated tissue but becomes highly cytotoxic in anaerobic environments.

The Futile Cycle (Normoxia) vs. Bioactivation (Hypoxia)
  • In Normoxic Cells: The nitro group (

    
    ) is reduced by one electron to a nitro radical anion (
    
    
    
    ). In the presence of molecular oxygen (
    
    
    ), this radical is rapidly re-oxidized back to the parent compound, producing superoxide (
    
    
    ). This "futile cycle" prevents the accumulation of toxic intermediates, sparing healthy tissue.
  • In Hypoxic Cells (Tumors/Anaerobes): Oxygen is absent. The futile cycle is stalled. The nitro radical anion undergoes further reduction (adding 3 more electrons) to form the hydroxylamine (

    
    ) and eventually the amine  (
    
    
    
    ).
  • The Terminal Effector: The hydroxylamine intermediate is a potent electrophile that covalently binds to DNA, causing strand breaks and helix destabilization.

Visualization of the Activation Pathway

The following diagram illustrates the differential processing of IMNI in normoxic versus hypoxic conditions.

G cluster_normoxia Healthy Tissue (Normoxia) cluster_hypoxia Target Tissue (Hypoxia) Parent 5-Iodo-2-methyl-4-nitroimidazole (Prodrug) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction (P450 Reductase/Xanthine Oxidase) Radical->Parent O2 Present (Normoxia) Futile Cycle Superoxide Superoxide (O2•-) (Oxidative Stress) Radical->Superoxide Electron Transfer to O2 Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine Hypoxia (No O2) Further Reduction (3e-) DNA_Adduct DNA Adducts (Strand Breaks/Cytotoxicity) Hydroxylamine->DNA_Adduct Covalent Binding (Guanine N2)

Figure 1: The Bioreductive Activation Pathway of 5-iodo-2-methyl-4-nitro-1H-imidazole showing the oxygen-dependent futile cycle versus hypoxic bioactivation.

Primary Therapeutic Targets

Target 1: Nitroreductase Enzymes (NTRs)

The "gatekeepers" of IMNI toxicity are the enzymes capable of reducing the nitro group.

  • Bacterial/Parasitic NTRs (Type I): In organisms like Bacteroides fragilis or Trichomonas vaginalis, oxygen-insensitive nitroreductases (e.g., PFOR-linked systems) reduce IMNI regardless of oxygen tension, leading to rapid microbial death.

  • Mammalian Reductases (Type II): In human tumors, enzymes such as NADPH:cytochrome P450 oxidoreductase , xanthine oxidase , and DT-diaphorase act as the targets. High expression of these enzymes correlates with increased sensitivity to IMNI therapy.

Target 2: Genomic DNA (Guanine Residues)

Once activated, the hydroxylamine derivative acts as a DNA alkylating agent.

  • Mechanism: The electrophilic intermediate attacks the exocyclic amino group of guanine bases.

  • Consequence: This leads to the formation of DNA-protein crosslinks and single-strand breaks. The presence of the Iodine atom at C5 may sterically hinder repair enzymes (like DNA glycosylases), making the damage more lethal than that caused by non-iodinated analogs.

Target 3: The Hypoxic Microenvironment (Radiosensitization)

IMNI targets the physiological state of hypoxia, which is a major cause of radiation resistance (radioresistance).

  • The Oxygen Fixation Hypothesis: Radiation damage to DNA is usually "fixed" (made permanent) by oxygen. In hypoxic cells, damage is easily repaired.

  • IMNI as an Oxygen Mimic: The electron-affinic nitroimidazole moiety mimics oxygen, "fixing" radiation-induced DNA radicals, thereby restoring radiosensitivity to hypoxic tumor cells.

Experimental Protocols & Data

Synthesis of 5-Iodo-2-methyl-4-nitro-1H-imidazole

Note: This synthesis involves energetic materials. Standard safety protocols for nitro-compounds must be observed.

Reagents: 2-methyl-4-nitroimidazole (2-MNI), Iodine (


), Potassium Iodide (KI), Sodium Hydroxide (NaOH).
  • Dissolution: Dissolve 10 mmol of 2-MNI in 50 mL of 10% aqueous NaOH.

  • Iodination: Prepare a solution of

    
     (12 mmol) and KI (24 mmol) in 20 mL water. Add dropwise to the imidazole solution with vigorous stirring at room temperature.
    
  • Precipitation: Stir for 2-4 hours. The iodinated product typically precipitates as a yellow/orange solid.

  • Neutralization: Acidify the filtrate with dilute HCl to pH 5-6 to maximize precipitation.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

  • Validation: Confirm structure via

    
    H-NMR (absence of C5 proton) and Mass Spectrometry (molecular ion peak at m/z ~253).
    
In Vitro Hypoxia Cytotoxicity Assay

This protocol validates the selectivity of IMNI for hypoxic cells.

ParameterCondition A (Normoxia)Condition B (Hypoxia)
Cell Line V79 (Chinese Hamster Lung) or EMT6V79 or EMT6
Atmosphere 95% Air / 5% CO

95% N

/ 5% CO

(<10 ppm O

)
Drug Exposure 0 - 5 mM IMNI0 - 5 mM IMNI
Incubation Time 2 - 4 Hours2 - 4 Hours
Readout Clonogenic Survival (Colony Count)Clonogenic Survival (Colony Count)

Protocol Steps:

  • Seed cells in glass Petri dishes and allow attachment (overnight).

  • For hypoxia, place dishes in airtight aluminum chambers; purge with N

    
    /CO
    
    
    
    for 1 hour at 37°C.
  • Inject IMNI solution through a port (without breaking the seal) to achieve desired concentrations.

  • Incubate for 2-4 hours.

  • Remove drug, wash cells, trypsinize, and re-plate for colony formation.

  • Expected Result: The Hypotoxicity Ratio (HCR)—defined as

    
    —should be >10, indicating high selectivity.
    
DNA Binding Assay (Radiolabeling)

To confirm DNA as the molecular target:

  • Incubate cells with

    
    C-labeled IMNI under hypoxic vs. aerobic conditions.
    
  • Lyse cells and extract DNA using phenol-chloroform.

  • Measure radioactivity associated with the purified DNA fraction.

  • Result: Hypoxic cells will show significantly higher pmol drug/mg DNA compared to aerobic cells.

References

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications. Source: National Institutes of Health (PMC) [Link]

  • Nitroradical Anion Formation from some Iodo-Substituted Nitroimidazoles. Source: Electroanalysis (via ResearchGate) [Link]

  • Potential radiosensitizing agents.[1] 4(5)-Iodo-5(4)-nitroimidazole derivatives. Source: International Journal of Radiation Oncology [Link]

  • PubChem Compound Summary: 5-iodo-2-methyl-4-nitro-1H-imidazole. Source: PubChem [Link]

  • Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro. Source: Biochemical Pharmacology (PubMed) [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Evaluation of 5-iodo-2-methyl-4-nitro-1H-imidazole in Anticancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Therapeutic Potential of Nitroimidazoles in Oncology

The tumor microenvironment presents a significant challenge to the efficacy of conventional cancer therapies. A key feature of solid tumors is hypoxia, a state of low oxygen tension that arises from rapid cell proliferation outstripping the local blood supply.[1] Hypoxic tumor cells are notoriously resistant to radiotherapy and many chemotherapeutic agents. This has driven the development of hypoxia-activated prodrugs (HAPs), compounds that are selectively activated under low-oxygen conditions to exert a cytotoxic effect.[2]

The nitroimidazole scaffold is a cornerstone of HAP development.[3] These compounds undergo bioreductive activation, a process wherein the nitro group is reduced by intracellular reductases, which are highly active in hypoxic environments. This reduction generates highly reactive nitroso and hydroxylamine intermediates that can induce cellular damage, primarily through covalent binding to macromolecules and the formation of DNA adducts, leading to cell death.[2][4]

This document provides a comprehensive methodological framework for the preclinical evaluation of a novel nitroimidazole derivative, 5-iodo-2-methyl-4-nitro-1H-imidazole , as a potential anticancer agent. While extensive research exists for various nitroimidazole analogs, this specific molecule represents a frontier for investigation.[5][6] The protocols outlined herein are designed to rigorously assess its cytotoxic and radiosensitizing properties, providing a clear path for researchers in drug discovery and development.

Physicochemical Properties of 5-iodo-2-methyl-4-nitro-1H-imidazole

A foundational understanding of the test compound's properties is critical for experimental design.

PropertyValueSource
Molecular Formula C₄H₄IN₃O₂PubChem[7]
Molecular Weight 253.00 g/mol PubChem[7]
IUPAC Name 4-iodo-2-methyl-5-nitro-1H-imidazolePubChem[7]
CAS Number 13369-83-0PubChem[7]

Proposed Mechanism of Action: Hypoxia-Selective Activation

The therapeutic rationale for 5-iodo-2-methyl-4-nitro-1H-imidazole is predicated on its selective activation within the hypoxic tumor core. Under normal oxygen (normoxic) conditions, the initial one-electron reduction of the nitro group is a reversible process, as oxygen rapidly re-oxidizes the radical anion, preventing the formation of cytotoxic species. However, in the absence of sufficient oxygen, this reduction proceeds irreversibly through multiple electron transfer steps, ultimately generating reactive nitrogen species that induce DNA strand breaks and protein damage, triggering apoptotic cell death.[4]

G cluster_0 Normoxic Conditions (O₂ Present) cluster_1 Hypoxic Conditions (Low O₂) Compound_N 5-iodo-2-methyl-4-nitro-1H-imidazole (R-NO₂) Radical_Anion_N Nitro Radical Anion (R-NO₂⁻˙) Compound_N->Radical_Anion_N + e⁻ (Reductases) Radical_Anion_N->Compound_N Re-oxidation O2 Oxygen (O₂) No_Effect No Cytotoxicity Radical_Anion_N->No_Effect Compound_H 5-iodo-2-methyl-4-nitro-1H-imidazole (R-NO₂) Radical_Anion_H Nitro Radical Anion (R-NO₂⁻˙) Compound_H->Radical_Anion_H + e⁻ (Reductases) Hydroxylamine Reactive Intermediates (e.g., R-NHOH) Radical_Anion_H->Hydroxylamine +3e⁻, +4H⁺ (Irreversible) Damage DNA Damage & Macromolecule Adducts Hydroxylamine->Damage Apoptosis Cell Death Damage->Apoptosis G A Compound Synthesis & Physicochemical Characterization B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Normoxic vs. Hypoxic IC50 Determination B->C D Clonogenic Survival Assay (Radiosensitization) C->D Select non-toxic dose E Mechanistic Studies D->E Confirm activity F Western Blot for DNA Damage Markers (e.g., γH2AX) E->F G Flow Cytometry for Cell Cycle Arrest & Apoptosis (Annexin V) E->G H In Vivo Xenograft Studies (Tumor Growth Delay) E->H Promising in vitro data I Toxicity & Pharmacokinetics in Animal Models H->I

Caption: A typical preclinical evaluation workflow for a novel anticancer compound.

Trustworthiness and Self-Validation

The integrity of these protocols is maintained by the inclusion of essential controls. In the MTT and clonogenic assays, "vehicle control" (DMSO-treated) and "untreated" wells are paramount to normalize data and ensure that the observed effects are due to the compound itself and not the solvent. For radiosensitization studies, a "drug only" and "radiation only" arm must be run in parallel to accurately calculate the synergistic effect. Replicating experiments at least three independent times is mandatory to ensure the reproducibility and statistical significance of the findings.

Conclusion and Future Directions

The methodologies described provide a robust framework for the initial preclinical assessment of 5-iodo-2-methyl-4-nitro-1H-imidazole. Positive results, specifically a high hypoxic cytotoxicity ratio and significant radiosensitization, would provide a strong rationale for advancing the compound to more complex mechanistic studies and eventually to in vivo animal models to evaluate efficacy and safety. The exploration of such novel nitroimidazole derivatives holds the promise of developing more effective therapies that exploit the unique physiology of the tumor microenvironment.

References

  • Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4-nitroimidazole derivatives. Arkivoc, 2021(8), pp. 0-0. Available at: [Link]

  • B.P., S., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Available at: [Link]

  • B.P., S., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available at: [Link]

  • Wang, Z. (2021). Synthesis method of 4, 5-diiodo-1H-imidazole. Google Patents.
  • H, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • Chadha, R., et al. (2003). Medicinal Significance of Nitroimidazoles. Journal of Scientific and Industrial Research, 62, pp. 659-670.
  • Kedderis, G. L., et al. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. PubMed. Available at: [Link]

  • Liang, R., et al. (2014). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. NIH. Available at: [Link]

  • Saleem, M., et al. (2022). Imidazoles as potential anticancer agents. PMC. Available at: [Link]

  • El-Malah, A., et al. (2023). Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study. PubMed. Available at: [Link]

  • Orozco-Castañeda, H. J., et al. (2021). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Bentham Science. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-iodo-2-methyl-4-nitro-1H-imidazole. PubChem. Available at: [Link]

  • Li, S. (2012). Synthesis method of 4-iodo-1H-imidazole. Google Patents.
  • Giglio, J., et al. (2012). Synthesis, in vitro and in vivo characterization of novel 99mTc-'4+1'-labeled 5-nitroimidazole derivatives as potential agents for imaging hypoxia. PubMed. Available at: [Link]

  • BOC Sciences. (n.d.). Nitroimidazole: Definition, Mechanism and Uses. BOC Sciences.
  • Orozco-Castañeda, H. J., et al. (2021). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. ResearchGate. Available at: [Link]

  • Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. Available at: [Link]

  • Yasui, H., et al. (2017). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. PMC. Available at: [Link]

Sources

Application Notes and Protocols for the Incorporation of 5-iodo-2-methyl-4-nitro-1H-imidazole into Nanoparticles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the incorporation of the small molecule 5-iodo-2-methyl-4-nitro-1H-imidazole into various nanoparticle platforms. Recognizing the potential of this compound in therapeutic applications, likely hindered by poor aqueous solubility, its formulation into nanoparticles presents a promising strategy to enhance bioavailability and enable targeted delivery. These application notes offer detailed, step-by-step protocols for the preparation of polymeric nanoparticles, solid lipid nanoparticles (SLNs), and liposomes encapsulating 5-iodo-2-methyl-4-nitro-1H-imidazole. Furthermore, this guide outlines the essential characterization techniques and in vitro release study methodologies crucial for the evaluation of these nanoformulations. The causality behind experimental choices is explained to provide a deeper understanding of the formulation processes.

Introduction: The Rationale for Nanoparticle Formulation

5-iodo-2-methyl-4-nitro-1H-imidazole, a substituted nitroimidazole, possesses a chemical structure suggesting potential applications in areas such as antimicrobial or anticancer therapies, fields where nitroimidazoles have historically shown significant activity[1]. However, the therapeutic efficacy of such hydrophobic molecules is often limited by their poor solubility in aqueous media, leading to low bioavailability. Encapsulating 5-iodo-2-methyl-4-nitro-1H-imidazole within a nanoparticle carrier can overcome this limitation, offering several advantages:

  • Enhanced Bioavailability: By formulating the hydrophobic drug into a nanosized carrier, its apparent water solubility can be increased, leading to improved absorption and bioavailability.

  • Controlled Release: The nanoparticle matrix can be engineered to release the encapsulated drug in a sustained or triggered manner, maintaining therapeutic concentrations over an extended period and reducing dosing frequency.

  • Targeted Delivery: The surface of nanoparticles can be functionalized with targeting ligands to direct the drug to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target side effects.

This guide will explore three versatile and widely used nanoparticle platforms for the encapsulation of hydrophobic drugs: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles, Solid Lipid Nanoparticles (SLNs), and liposomes.

Physicochemical Properties of 5-iodo-2-methyl-4-nitro-1H-imidazole

A thorough understanding of the physicochemical properties of 5-iodo-2-methyl-4-nitro-1H-imidazole is paramount for the successful design of a nanoparticle formulation.

PropertyValueSource
Molecular Formula C₄H₄IN₃O₂PubChem CID: 86313756[2]
Molecular Weight 253.00 g/mol PubChem CID: 86313756[2]
Appearance White solidBarcelona Fine Chemicals
Melting Point >240°CBarcelona Fine Chemicals
Predicted LogP 0.7PubChem CID: 86313756[2]

The predicted LogP value suggests that 5-iodo-2-methyl-4-nitro-1H-imidazole is a hydrophobic compound, making it a suitable candidate for encapsulation within the hydrophobic domains of nanoparticles.

Preliminary Step: Experimental Determination of Solubility

The selection of an appropriate solvent system is critical for solvent-based nanoparticle preparation methods. Therefore, the first and most crucial step is to experimentally determine the solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole in a range of organic solvents.

Protocol: Equilibrium Solubility Measurement
  • Solvent Selection: Choose a panel of organic solvents with varying polarities, such as dichloromethane, acetone, ethanol, and ethyl acetate.

  • Sample Preparation: Add an excess amount of 5-iodo-2-methyl-4-nitro-1H-imidazole to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials to pellet the excess, undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant and determine the concentration of the dissolved drug using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Express the solubility as mg/mL or mol/L.

This experimentally determined solubility data will be instrumental in optimizing the drug-to-polymer/lipid ratio and solvent selection for the following nanoparticle formulation protocols.

Polymeric Nanoparticles: Emulsion-Solvent Evaporation Technique

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used for drug delivery applications. The oil-in-water (o/w) single emulsion-solvent evaporation method is a robust technique for encapsulating hydrophobic drugs like 5-iodo-2-methyl-4-nitro-1H-imidazole within a PLGA matrix. A study on the encapsulation of another nitroimidazole, metronidazole, in PLGA nanoparticles demonstrated high encapsulation efficiency and sustained release, supporting the suitability of this platform[3][4].

Workflow for PLGA Nanoparticle Formulation

G cluster_0 Organic Phase Preparation cluster_1 Aqueous Phase Preparation drug 5-iodo-2-methyl-4-nitro-1H-imidazole dissolve_drug Dissolve Drug drug->dissolve_drug plga PLGA Polymer dissolve_plga Dissolve PLGA plga->dissolve_plga solvent Organic Solvent (e.g., Dichloromethane) organic_phase Homogeneous Organic Phase dissolve_drug->organic_phase dissolve_plga->organic_phase emulsification Emulsification (High-Speed Homogenization or Sonication) organic_phase->emulsification Add dropwise stabilizer Stabilizer (e.g., PVA) dissolve_stabilizer Dissolve Stabilizer stabilizer->dissolve_stabilizer water Purified Water water->dissolve_stabilizer aqueous_phase Aqueous Phase dissolve_stabilizer->aqueous_phase aqueous_phase->emulsification solvent_evaporation Solvent Evaporation (Stirring at RT) emulsification->solvent_evaporation O/W Emulsion nanoparticle_suspension Nanoparticle Suspension solvent_evaporation->nanoparticle_suspension purification Purification nanoparticle_suspension->purification Washing & Centrifugation final_product Lyophilized Nanoparticles purification->final_product caption PLGA Nanoparticle Formulation Workflow

Caption: PLGA Nanoparticle Formulation Workflow

Detailed Protocol for PLGA Nanoparticle Preparation
  • Organic Phase Preparation:

    • Dissolve a precisely weighed amount of 5-iodo-2-methyl-4-nitro-1H-imidazole and PLGA in a suitable organic solvent (e.g., dichloromethane). The choice of solvent and the drug-to-polymer ratio should be guided by the previously determined solubility data. A typical starting point is a 1:10 drug-to-polymer weight ratio.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA), in purified water. A common concentration is 1-2% (w/v). The stabilizer is crucial for preventing nanoparticle aggregation.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase while homogenizing at high speed (e.g., 10,000-20,000 rpm) or sonicating on an ice bath. This process creates a fine oil-in-water (o/w) emulsion. The energy input during this step significantly influences the final particle size.

  • Solvent Evaporation:

    • Continuously stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer and the formation of solid nanoparticles with the drug encapsulated within the matrix.

  • Purification:

    • Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C).

    • Wash the nanoparticle pellet multiple times with purified water to remove excess stabilizer and un-encapsulated drug.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a small volume of water containing a cryoprotectant (e.g., trehalose or sucrose) and freeze-dry to obtain a stable powder that can be stored for long-term use.

Solid Lipid Nanoparticles (SLNs): Hot Homogenization Technique

SLNs are colloidal carriers composed of a solid lipid core, which can effectively encapsulate hydrophobic drugs. The hot homogenization method is a widely used and scalable technique for SLN preparation.

Workflow for SLN Formulation

G cluster_0 Lipid Phase Preparation cluster_1 Aqueous Phase Preparation drug 5-iodo-2-methyl-4-nitro-1H-imidazole melt_lipid Melt Lipid & Dissolve Drug drug->melt_lipid lipid Solid Lipid (e.g., Glyceryl Monostearate) lipid->melt_lipid lipid_phase Hot Lipid Phase melt_lipid->lipid_phase pre_emulsion Pre-emulsification (High-Shear Stirring) lipid_phase->pre_emulsion Add to surfactant Surfactant (e.g., Poloxamer 188) heat_aqueous Heat Aqueous Phase surfactant->heat_aqueous water Purified Water water->heat_aqueous aqueous_phase Hot Aqueous Phase heat_aqueous->aqueous_phase aqueous_phase->pre_emulsion homogenization High-Pressure Homogenization pre_emulsion->homogenization Hot Pre-emulsion cooling Cooling to Room Temperature homogenization->cooling sln_suspension SLN Suspension cooling->sln_suspension final_product Purified SLN Suspension sln_suspension->final_product caption SLN Formulation Workflow

Caption: SLN Formulation Workflow

Detailed Protocol for SLN Preparation
  • Lipid Phase Preparation:

    • Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature 5-10°C above its melting point.

    • Disperse or dissolve the 5-iodo-2-methyl-4-nitro-1H-imidazole in the molten lipid.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188, Tween 80) in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-shear stirring to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Subject the hot pre-emulsion to high-pressure homogenization for several cycles. The pressure and number of cycles are critical parameters for achieving the desired particle size.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion to room temperature, which causes the lipid to recrystallize and form solid nanoparticles.

  • Purification (Optional):

    • Depending on the application, the SLN suspension can be purified by dialysis or diafiltration to remove excess surfactant.

Liposomes: Thin-Film Hydration Method

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. For hydrophobic drugs like 5-iodo-2-methyl-4-nitro-1H-imidazole, the drug is incorporated within the lipid bilayer. The thin-film hydration method is a classic and effective technique for liposome preparation[5][6][7][8].

Workflow for Liposome Formulation

G cluster_0 Lipid Dissolution drug 5-iodo-2-methyl-4-nitro-1H-imidazole dissolve_lipids Dissolve Lipids and Drug drug->dissolve_lipids lipids Lipids (e.g., Phosphatidylcholine, Cholesterol) lipids->dissolve_lipids solvent Organic Solvent (e.g., Chloroform:Methanol) solvent->dissolve_lipids lipid_solution Homogeneous Lipid Solution dissolve_lipids->lipid_solution film_formation Thin Lipid Film Formation lipid_solution->film_formation Rotary Evaporation hydration Hydration & Vesicle Formation film_formation->hydration Hydrate with Aqueous Buffer size_reduction Size Reduction (Sonication or Extrusion) hydration->size_reduction Multilamellar Vesicles (MLVs) purification Purification (Gel Filtration or Dialysis) size_reduction->purification Unilamellar Vesicles (LUVs/SUVs) final_product Purified Liposome Suspension purification->final_product caption Liposome Formulation Workflow

Sources

developing drug delivery systems for 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Development of Drug Delivery Systems for 5-iodo-2-methyl-4-nitro-1H-imidazole

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of drug delivery systems for the novel compound 5-iodo-2-methyl-4-nitro-1H-imidazole. Given its molecular structure, this compound belongs to the nitroimidazole class, which is renowned for its antimicrobial and potential radiosensitizing properties.[1][2] A primary challenge in the clinical translation of such compounds is often poor aqueous solubility, which can limit bioavailability and therapeutic efficacy.[3][4]

This guide eschews a rigid template, instead focusing on a logical, research-driven workflow. We will explore the rationale behind selecting specific delivery platforms, provide detailed protocols for their formulation, and outline the critical characterization steps required to validate the system's performance. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies to overcome the biopharmaceutical challenges associated with 5-iodo-2-methyl-4-nitro-1H-imidazole.

Pre-Formulation Analysis: Understanding the Active Pharmaceutical Ingredient (API)

Before designing a delivery system, a thorough understanding of the API's physicochemical properties is paramount. This foundational knowledge informs all subsequent formulation decisions.

Physicochemical Properties of 5-iodo-2-methyl-4-nitro-1H-imidazole

Based on available data and the structural characteristics of the nitroimidazole family, we can anticipate the following properties.

PropertyAnticipated Value / CharacteristicRationale & Significance
Molecular Formula C₄H₄IN₃O₂Confirms the elemental composition of the molecule.[5]
Molecular Weight ~253.00 g/mol Influences diffusion rates and membrane transport.[5]
Aqueous Solubility Poor to Very PoorThe presence of the aromatic imidazole ring and the iodo-substituent typically reduces water solubility. This is the primary hurdle for formulation.[3][6]
LogP (Octanol/Water) > 0.7The calculated XLogP3 of 0.7 suggests a degree of lipophilicity, making the drug a candidate for encapsulation within lipid- or polymer-based nanocarriers.[5]
Chemical Stability Stable under standard conditionsThe core imidazole structure is generally stable, but the nitro group can be susceptible to reduction, especially under hypoxic conditions, which is often the basis of its therapeutic action.[1][7]
Melting Point HighSimilar compounds like 2-Methyl-4(5)-nitroimidazole have a high melting point (251-255 °C), suggesting a stable crystalline lattice that contributes to poor solubility.[8]

Rationale for Nanocarrier-Based Drug Delivery

To overcome the solubility limitations of 5-iodo-2-methyl-4-nitro-1H-imidazole, nanocarrier-based drug delivery systems are a logical and powerful approach.[9][10] Encapsulating the API within a nanoparticle can:

  • Enhance Solubility and Bioavailability: By presenting the drug in an amorphous or molecularly dispersed state within a carrier, dissolution rates can be significantly improved.[6][11]

  • Protect the API: The carrier matrix can shield the drug from premature degradation in the physiological environment.[11]

  • Enable Controlled Release: The formulation can be tuned to release the drug over a prolonged period, potentially reducing dosing frequency and improving patient compliance.[12]

  • Facilitate Targeted Delivery: The surface of nanocarriers can be modified with ligands to target specific tissues or cells, enhancing efficacy while minimizing off-target toxicity.

This guide will focus on two widely adopted and versatile nanocarrier platforms: Polymeric Nanoparticles and Liposomes .

Fig. 1: Overall workflow for developing a nanocarrier system.

Formulation Protocols

The following protocols are detailed, step-by-step methodologies. It is crucial to perform all work in a properly ventilated fume hood and to use appropriate personal protective equipment (PPE), as 5-iodo-2-methyl-4-nitro-1H-imidazole is classified as harmful if swallowed.[13]

Protocol 1: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Formulation via Nanoprecipitation

Causality: The nanoprecipitation (or solvent displacement) method is chosen for its simplicity, rapidity, and effectiveness in encapsulating hydrophobic drugs.[14] PLGA is selected as the polymer for its excellent biocompatibility, biodegradability, and history of regulatory approval.[15]

Materials:

  • 5-iodo-2-methyl-4-nitro-1H-imidazole (API)

  • PLGA (50:50 lactide:glycolide ratio, inherent viscosity 0.55-0.75 dL/g)

  • Acetone (ACS grade)

  • Polyvinyl Alcohol (PVA), 87-89% hydrolyzed

  • Deionized water (18.2 MΩ·cm)

Procedure:

  • Prepare the Organic Phase: Dissolve 50 mg of PLGA and 5 mg of the API in 2 mL of acetone. Ensure complete dissolution by gentle vortexing. This step creates a solution where the drug and polymer are intimately mixed.

  • Prepare the Aqueous Phase: Dissolve PVA in deionized water to a final concentration of 1% w/v. Heat to ~60°C with stirring to facilitate dissolution, then cool to room temperature. PVA acts as a stabilizer, adsorbing to the nanoparticle surface to prevent aggregation.

  • Induce Nanoprecipitation: Using a syringe pump for a controlled addition rate (e.g., 0.5 mL/min), inject the organic phase into 10 mL of the aqueous phase under moderate magnetic stirring (~600 rpm). A milky-white suspension should form immediately as the solvent displacement causes the polymer and drug to co-precipitate.

  • Solvent Evaporation: Leave the suspension stirring in a fume hood overnight (or for at least 4 hours) to allow for the complete evaporation of acetone.

  • Purification: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant, which contains the unencapsulated drug and excess PVA.

  • Washing: Resuspend the nanoparticle pellet in deionized water and repeat the centrifugation step (Step 5). Perform this washing step twice more to ensure complete removal of free components.

  • Final Formulation: Resuspend the final pellet in a suitable aqueous buffer (e.g., PBS, pH 7.4) or deionized water for characterization. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., 5% w/v sucrose).

Sources

Application Note: Targeting the Hypoxic Niche with 5-iodo-2-methyl-4-nitro-1H-imidazole (IMNI) in Combination Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Clinical Challenge: Hypoxic Radioresistance

Solid tumors often develop regions of chronic hypoxia (low oxygen) due to aberrant vascularization. These hypoxic cores are resistant to ionizing radiation (IR) and chemotherapy because oxygen is required to "fix" DNA damage caused by free radicals. This phenomenon, quantified by the Oxygen Enhancement Ratio (OER), is a primary cause of treatment failure in head and neck, glioblastoma, and colorectal cancers.

The Solution: 5-iodo-2-methyl-4-nitro-1H-imidazole (IMNI)

IMNI is an electron-affinic radiosensitizer designed to mimic oxygen in hypoxic environments. Unlike standard nitroimidazoles (e.g., metronidazole), the incorporation of an iodine atom at the C-5 position enhances the molecule's lipophilicity for better tumor penetration and potentially contributes a "heavy atom effect," increasing the cross-section for radiation interaction.

Mechanism of Action[1][2]
  • Diffusion: IMNI diffuses freely into tumor tissue.

  • Selectivity (The Bioreductive Switch):

    • Normoxia: Intracellular nitroreductases reduce the nitro group (

      
      ) to a radical anion (
      
      
      
      ). In the presence of oxygen, this radical is immediately re-oxidized back to the parent compound (futile cycle), preventing toxicity in healthy tissue.
    • Hypoxia:[1][2] In the absence of oxygen, the radical anion undergoes further reduction to cytotoxic hydroxylamine and amine species.

  • Sensitization: These reactive species form stable adducts with DNA, preventing repair of radiation-induced strand breaks.

G IMNI IMNI (Parent Drug) Radical Nitro Radical Anion (R-NO2•-) IMNI->Radical 1e- Reduction Reductase Nitroreductases (P450 Reductase) Reductase->IMNI Radical->IMNI Re-oxidation by O2 (Futile Cycle) Adducts DNA-Drug Adducts (Irreversible Binding) Radical->Adducts Further Reduction (No O2 present) Oxygen O2 (Normoxia) Oxygen->Radical Hypoxia Hypoxia (<0.1% O2) Hypoxia->Radical Permits Accumulation Damage Lethal DNA Strand Breaks (Radiosensitization) Adducts->Damage + Ionizing Radiation

Figure 1: The bioreductive activation pathway of IMNI. Note the "Futile Cycle" in normoxia that protects healthy tissue.

Experimental Protocols

Protocol A: Preparation and Formulation

Context: IMNI is hydrophobic. Proper solubilization is critical for consistent in vitro and in vivo dosing.

Materials:

  • 5-iodo-2-methyl-4-nitro-1H-imidazole (High Purity >98%)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile Saline (0.9% NaCl) or PBS

  • Cremophor EL (for high-dose in vivo studies)

Procedure:

  • Stock Solution (100 mM): Dissolve IMNI powder in 100% anhydrous DMSO. Vortex until clear. Store at -20°C in aliquots. Avoid repeated freeze-thaw cycles.

  • In Vitro Working Solution: Dilute Stock 1:1000 in cell culture media immediately before use (Final DMSO < 0.1%).

  • In Vivo Vehicle: For IP injection, formulate as 5% DMSO / 5% Cremophor EL / 90% Saline. Sonicate at 37°C if precipitation occurs.

Protocol B: In Vitro Hypoxic Cytotoxicity & Radiosensitization

Objective: Determine the Sensitizer Enhancement Ratio (SER) by comparing cell survival curves in normoxic vs. hypoxic conditions.

Reagents:

  • Human Cancer Cell Lines (e.g., HCT116 Colorectal, A549 Lung).

  • Hypoxia Chamber (e.g., Whitley Workstation) set to 0.1%

    
    .
    
  • Crystal Violet Stain.

Workflow:

  • Seeding: Plate 500–1,000 cells/well in 6-well plates. Allow attachment (24h).

  • Drug Treatment: Treat cells with IMNI (0, 10, 50, 100 µM).

  • Hypoxia Induction:

    • Group A (Normoxia): Incubate in standard incubator (21%

      
      ) for 4 hours.
      
    • Group B (Hypoxia):[1][3] Incubate in Hypoxia Chamber (0.1%

      
      ) for 4 hours.
      
    • Validation: Include a Western Blot control for HIF-1

      
       induction to verify hypoxia.
      
  • Irradiation: Irradiate plates (0, 2, 4, 6, 8 Gy) using a

    
    Cs or X-ray source. Crucial: Hypoxic plates must be sealed or irradiated inside the chamber to prevent re-oxygenation during transport.
    
  • Colony Formation: Wash drug, add fresh media, and incubate for 10–14 days.

  • Quantification: Stain with Crystal Violet. Count colonies >50 cells.

Data Analysis (Self-Validating Step): Calculate the Surviving Fraction (SF). Plot log(SF) vs. Radiation Dose.



Success Criteria: SER > 1.2 in hypoxic conditions; SER ≈ 1.0 in normoxic conditions.
Protocol C: In Vivo Xenograft Combination Therapy

Objective: Assess tumor growth delay in a physiological model.

Workflow:

  • Tumor Induction: Subcutaneous injection of

    
     tumor cells into the flank of nude mice.
    
  • Staging: Wait until tumors reach ~100 mm³ (approx. 2 weeks).

  • Randomization (n=8 per group):

    • Group 1: Vehicle Control

    • Group 2: IMNI only (50 mg/kg, IP)

    • Group 3: IR only (10 Gy single fraction)

    • Group 4: Combination (IMNI + IR)

  • Dosing Schedule:

    • Administer IMNI (or Vehicle) 45 minutes prior to irradiation. This "soak time" is critical for the drug to diffuse into the poorly perfused hypoxic core.

  • Irradiation: Anesthetize mice; shield body with lead; expose tumor to 10 Gy.

  • Monitoring: Measure tumor volume (

    
    ) every 2 days until volume quadruples or reaches ethical endpoint (2000 mm³).
    

Workflow Start Tumor Staging (100 mm3) Dosing IP Injection IMNI (50mg/kg) Start->Dosing Wait Wait 45-60 min (Diffusion Time) Dosing->Wait IR Irradiation (10 Gy) Wait->IR Measure Monitor Growth (Every 48h) IR->Measure

Figure 2: In vivo combination therapy workflow. The wait time is the critical variable for efficacy.

Data Presentation & Analysis

Expected Results Summary

The following table illustrates idealized data patterns validating the efficacy of IMNI.

ConditionOxygen StatusIMNI Conc. (µM)Radiation Dose (Gy)Surviving Fraction (SF)Interpretation
Control Normoxia040.35Baseline radiosensitivity
Drug Only Normoxia10000.98Low toxicity in oxygen (Futile Cycle active)
Drug Only Hypoxia10000.60Moderate toxicity (Hypoxia-activated cytotoxicity)
Combo Normoxia10040.32No sensitization (SER ≈ 1.0)
Combo Hypoxia 100 4 0.05 Significant Sensitization (SER > 1.5)
Troubleshooting Guide
  • Issue: High toxicity in normoxic controls.

    • Cause: Drug concentration too high or incubation time too long (>24h).

    • Fix: Reduce concentration; ensure "washout" phase is thorough.

  • Issue: No sensitization in hypoxia.

    • Cause: Hypoxia not deep enough. Nitroreduction requires strict anaerobiosis (<0.1%

      
      ).
      
    • Fix: Check chamber seals; use palladium catalyst to scrub trace

      
      .
      

References

  • Wardman, P. (2007).[1] Chemical radiosensitizers for use in radiotherapy.[1][2][3] Clinical Oncology, 19(6), 397-417. Link

  • Parliament, M. B., et al. (1992). Carbogen breathing and the hypoxic cell radiosensitizer 5-iodo-2'-deoxyuridine in a murine tumor model. Radiation Research, 131(3), 266-271. Link

  • Krause, W., et al. (2005).[4] Iodinated nitroimidazoles as radiosensitizers.[2][3][4] Anticancer Research, 25(3B), 2145-2151. Link

  • PubChem. (2023). Compound Summary: 5-iodo-2-methyl-4-nitro-1H-imidazole (CID 86313756).[5] Link

  • Overgaard, J. (2011). Hypoxic radiosensitization: adored and ignored. Journal of Clinical Oncology, 25(26), 4066-4074. Link

Sources

Application Note: Antimicrobial Susceptibility Testing with 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide details the protocols for evaluating the antimicrobial potency of 5-iodo-2-methyl-4-nitro-1H-imidazole (CAS: 13369-83-0). As a halogenated derivative of the nitroimidazole class, this compound serves as a critical chemical probe in defining Structure-Activity Relationships (SAR) regarding redox potential and lipophilicity in anaerobic antimicrobials.

Unlike standard clinical nitroimidazoles (e.g., metronidazole), the presence of the iodine atom at the C5 position and the nitro group at C4 (in the 1H-tautomer) significantly alters the molecule's electron affinity and lipophilicity (LogP). Consequently, standard clinical breakpoints do not apply. This protocol focuses on determining the Minimum Inhibitory Concentration (MIC) using an adaptation of the CLSI M11 standard for anaerobic bacteria.

Mechanism of Action

The bactericidal activity of 5-iodo-2-methyl-4-nitro-1H-imidazole is predicated on reductive activation . The compound functions as a prodrug that is biologically inert until it enters an anaerobic cell.

  • Entry: The lipophilic iodine atom facilitates passive diffusion across the bacterial membrane.

  • Activation: Low-redox potential electron transport proteins (ferredoxin/flavodoxin) reduce the nitro group (

    
    ) to a nitro-radical anion (
    
    
    
    ).
  • Cytotoxicity: These short-lived radicals covalently bind to DNA, causing strand breakage and helix destabilization, leading to cell death.

Note on Selectivity: This pathway is absent in aerobes, rendering the compound inherently selective for anaerobes (e.g., Bacteroides, Clostridium) and microaerophilic protozoa.

Pathway Visualization

MechanismOfAction Prodrug 5-iodo-2-methyl-4-nitro-1H-imidazole (Prodrug) Entry Passive Diffusion (Lipophilic Entry) Prodrug->Entry Anaerobe Anaerobic Cytoplasm (Low Redox Potential) Entry->Anaerobe Reduction Nitroreductase/Ferredoxin (Electron Transfer) Anaerobe->Reduction Requires < -400mV Radical Nitro-Radical Anion (Toxic Intermediate) Reduction->Radical Reduction of -NO2 DNADamage DNA Strand Breakage (Bactericidal Effect) Radical->DNADamage Covalent Binding

Figure 1: Mechanism of reductive activation for nitroimidazole derivatives in anaerobic environments.

Pre-Analytical Considerations

Chemical Handling & Safety[2]
  • Light Sensitivity: Iodinated imidazoles are photolabile. The carbon-iodine bond can undergo homolytic cleavage under UV/strong visible light. Handle in amber vials or low-light conditions.

  • Solubility: Unlike metronidazole salts, this neutral imidazole has poor water solubility.

    • Preferred Solvent: Dimethyl Sulfoxide (DMSO).

    • Alternative: Dimethylformamide (DMF).

    • Avoid: Direct dissolution in aqueous media or saline.[1]

Reagent Preparation Table
ComponentSpecificationStorageNotes
Test Compound 5-iodo-2-methyl-4-nitro-1H-imidazole-20°C, DesiccatedProtect from light.
Solvent 100% DMSO (Molecular Biology Grade)Room TempSterile filtered.
Base Media Brucella Broth2-8°CInspect for clarity.
Supplements Hemin (5 µg/mL) + Vitamin K1 (1 µg/mL)2-8°CEssential for anaerobe growth.
Laked Blood Laked Horse Blood (5% v/v)2-8°COptional; enhances fastidious growth.

Protocol: Stock Solution Preparation

Objective: Prepare a high-concentration Master Stock (10,240 µg/mL) to allow for serial dilution without solvent toxicity.

  • Weighing: Accurately weigh 10.24 mg of 5-iodo-2-methyl-4-nitro-1H-imidazole powder into a sterile, amber 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of 100% DMSO. Vortex vigorously for 2 minutes.[1]

    • QC Check: Ensure no particulate matter remains.[1] If turbid, sonicate for 30 seconds.

  • Sterilization: Do not filter sterilize the DMSO stock directly if possible, as the compound may bind to nylon/cellulose membranes. If filtration is mandatory for your SOP, use a PTFE (Teflon) filter and validate recovery.

  • Working Stock: Dilute the Master Stock 1:10 in Brucella Broth to create an Intermediate Stock (1,024 µg/mL).

    • Note: This intermediate will contain 10% DMSO. Further dilution in the assay plate will reduce DMSO to <1%, which is non-toxic to most anaerobes.

Protocol: Anaerobic Broth Microdilution (CLSI M11 Adaptation)

Reference Standard: Adapted from CLSI M11-A9 for research compounds.

Experimental Workflow

Workflow Stock Stock Prep (DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution 2-fold series Combine Inoculation (Final: 1x10^5 CFU/mL) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland) Inoculum->Combine Incubate Anaerobic Incubation (48h @ 35°C) Combine->Incubate GasPak/Chamber Read Read MIC (Visual/OD600) Incubate->Read

Figure 2: Step-by-step workflow for anaerobic broth microdilution.

Step-by-Step Procedure

Step 1: Plate Preparation

  • Use sterile 96-well round-bottom polystyrene plates.

  • Add 100 µL of supplemented Brucella Broth (Hemin/Vit K) to columns 2 through 12.

  • Add 200 µL of the Intermediate Stock (1,024 µg/mL) to Column 1.

  • Perform a 2-fold serial dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard 100 µL from Column 10.

    • Result: Concentration range from 512 µg/mL down to 1 µg/mL.

  • Controls:

    • Column 11: Growth Control (Broth + Inoculum + Solvent vehicle only).

    • Column 12: Sterility Control (Broth only).[1]

Step 2: Inoculum Preparation

  • Select 3-5 colonies of the test organism (e.g., Bacteroides fragilis ATCC 25285) from a 24-48h anaerobic agar plate.

  • Suspend in pre-reduced Brucella Broth to match a 0.5 McFarland Standard (approx.

    
     CFU/mL).
    
  • Critical Dilution: Dilute this suspension 1:150 in Brucella Broth. This yields approx.[1][2]

    
     CFU/mL.
    

Step 3: Inoculation

  • Add 100 µL of the diluted inoculum to wells in Columns 1 through 11.

    • Final Test Volume: 200 µL.

    • Final Inoculum Density:

      
       CFU/mL.[3]
      
    • Final Drug Concentration: Halved (Range: 256 µg/mL to 0.5 µg/mL).

Step 4: Incubation

  • Place plates in an anaerobic jar (GasPak system) or anaerobic chamber.

  • Atmosphere: 80%

    
    , 10% 
    
    
    
    , 10%
    
    
    .
  • Incubate at 35-37°C for 46 to 48 hours .

    • Note: Anaerobes grow slower than aerobes; do not read at 24h unless using a validated rapid method.

Data Analysis & Interpretation

Since 5-iodo-2-methyl-4-nitro-1H-imidazole is a research compound, there are no established "Susceptible" or "Resistant" breakpoints. Data should be reported as raw MIC values.

Reading the Results
  • Visual: Examine the pellet at the bottom of the well.

    • MIC Definition: The lowest concentration showing 100% inhibition of visible growth (no pellet or turbidity) compared to the Growth Control.

  • Trailing Endpoints: Nitroimidazoles can sometimes show a "haze" or trailing growth.[1]

    • Rule: If the button is <20% the size of the control, consider it inhibited. If significant haze persists, report the MIC as the concentration where distinct turbidity disappears.

Quality Control (QC)

Validating the anaerobic environment is crucial. Run a parallel strip with Metronidazole against B. fragilis ATCC 25285.

  • Acceptable Range for Metronidazole: 0.25 – 1.0 µg/mL.

  • If the QC strain fails, the entire run is invalid (likely due to oxygen exposure).

Interpretation of the "5-Iodo" Effect
  • High MIC (> 64 µg/mL): Suggests the iodine substitution has either (a) raised the redox potential too high for reduction by the bacteria, or (b) the compound is too lipophilic and is getting trapped in the membrane rather than reaching the cytoplasm.

  • Low MIC (< 4 µg/mL): Indicates successful entry and activation. This confirms the compound retains the "nitro-radical" killing mechanism despite the iodine substitution.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[4] Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Ninth Edition (M11-A9). Wayne, PA: CLSI.[4][5]

  • Edwards, D. I. (1993).[6] Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action.[][1][5][6][8][9][10] Journal of Antimicrobial Chemotherapy, 31(1), 9-20.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 86313756, 5-iodo-2-methyl-4-nitro-1H-imidazole.

  • Lofmark, S., et al. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections. Clinical Infectious Diseases, 50(S1), S16-S23.

Sources

Application Notes & Protocols: In Vitro Evaluation of 5-iodo-2-methyl-4-nitro-1H-imidazole as a Hypoxia-Selective Agent

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-iodo-2-methyl-4-nitro-1H-imidazole. As a member of the nitroimidazole class, this compound is hypothesized to function as a hypoxia-activated cytotoxin and potential radiosensitizer. The protocols herein are designed based on the established mechanisms of action for nitroimidazoles and provide a robust framework for characterizing the compound's biological activity. We detail methodologies for assessing hypoxia-selective cytotoxicity and radiosensitizing effects, underpinned by explanations of the scientific rationale behind each step to ensure experimental integrity and reproducibility.

Introduction: The Scientific Rationale

Tumor hypoxia, or low oxygen concentration in regions of solid tumors, is a major factor contributing to resistance against radiotherapy and chemotherapy.[1] Compounds that are selectively activated under hypoxic conditions represent a promising strategy to target these resistant cell populations. Nitroimidazoles are a well-established class of such agents.[1][2]

The core of their mechanism lies in the bioreductive activation of the nitro (-NO2) group. In the low-oxygen environment of hypoxic cells, cellular nitroreductases reduce the nitro group to a highly reactive nitro radical anion.[] In the absence of oxygen, this radical can undergo further reduction, leading to the formation of cytotoxic intermediates that covalently bind to cellular macromolecules, such as proteins, ultimately causing cellular damage, replication stress, and cell death.[2][4] Conversely, in well-oxygenated (normoxic) tissues, molecular oxygen rapidly re-oxidizes the nitro radical anion back to the parent compound, preventing the accumulation of toxic metabolites and conferring hypoxia selectivity.[5]

5-iodo-2-methyl-4-nitro-1H-imidazole belongs to this class of compounds. While specific biological data for this particular molecule is emerging, its structural features strongly suggest a similar mechanism of action. These protocols provide the foundational assays to test this hypothesis and quantify its potential as a therapeutic agent.

Mechanism of Action: Hypoxia-Selective Bioreduction

The selective toxicity of nitroimidazoles is dictated by the differential metabolic fate of the compound in normoxic versus hypoxic environments. The process, illustrated below, is the cornerstone of its application in oncology research.

G start Start seed 1. Seed cells in 96-well plates start->seed incubate1 2. Incubate 24h (allow attachment) seed->incubate1 treat 3. Treat with serial dilutions of compound incubate1->treat split treat->split normoxia 4a. Incubate under Normoxia (20% O2) split->normoxia hypoxia 4b. Incubate under Hypoxia (<1% O2) split->hypoxia assay 5. Add MTT reagent and incubate normoxia->assay hypoxia->assay solubilize 6. Add solubilization solution (DMSO) assay->solubilize read 7. Read absorbance (570 nm) solubilize->read analyze 8. Calculate IC50 values and HCR read->analyze end End analyze->end

Caption: Workflow for the hypoxia-selective cytotoxicity assay.

Step-by-Step Methodology

Materials:

  • Target mammalian cell line (e.g., FaDu, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 5-iodo-2-methyl-4-nitro-1H-imidazole stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS). * Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl). [6]* Hypoxia chamber or incubator capable of maintaining <1% O2.

Procedure:

  • Cell Seeding: Seed cells into two 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. [6]Include wells for "medium only" (background) and "untreated cells" (vehicle control). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium from the stock solution. A typical concentration range to screen is 0.1 µM to 500 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Add medium with the equivalent amount of DMSO to the vehicle control wells.

  • Incubation:

    • Normoxia Plate: Place one plate in a standard incubator (37°C, 5% CO2, ~20% O2).

    • Hypoxia Plate: Place the second plate in a hypoxia chamber (37°C, 5% CO2, <1% O2).

    • Incubate both plates for 48-72 hours. The incubation time should be consistent and allow for several cell doublings in the control group.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals. * Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background if desired. 6. Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot cell viability vs. log concentration and use non-linear regression to determine the IC50 value for both normoxic and hypoxic conditions.

    • Calculate the Hypoxic Cytotoxicity Ratio (HCR) = IC50 (Normoxia) / IC50 (Hypoxia) .

Data Presentation & Interpretation
ConditionIC50 (µM)Hypoxic Cytotoxicity Ratio (HCR)
Normoxia (20% O2)[Insert Value]\multirow{2}{*}{[IC50 Normoxia / IC50 Hypoxia]}
Hypoxia (<1% O2)[Insert Value]

A higher HCR value (typically >5) indicates significant hypoxia-selective cytotoxicity and warrants further investigation.

Protocol 2: Assessing Radiosensitizing Potential

The clonogenic survival assay is the gold-standard method for assessing the effects of radiation and radiosensitizing agents on cell reproductive integrity. [7][8]This protocol determines if non-toxic concentrations of the compound can enhance radiation-induced cell killing under hypoxic conditions.

Experimental Workflow

G start Start seed 1. Seed known number of cells in 6-well plates start->seed incubate1 2. Allow cells to attach seed->incubate1 treat 3. Treat with non-toxic concentration of compound incubate1->treat hypoxia 4. Induce hypoxia (e.g., 4-6 hours) treat->hypoxia irradiate 5. Irradiate with varying doses (0, 2, 4, 6, 8 Gy) hypoxia->irradiate incubate2 6. Wash and incubate in fresh medium (7-14 days) irradiate->incubate2 stain 7. Fix and stain colonies with crystal violet incubate2->stain count 8. Count colonies (>50 cells) stain->count analyze 9. Calculate SER count->analyze end End analyze->end

Caption: Workflow for the clonogenic survival assay for radiosensitization.

Step-by-Step Methodology

Materials:

  • Target cell line

  • 6-well cell culture plates

  • Compound stock solution

  • Hypoxia chamber

  • An X-ray source for irradiation

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a precise number of cells into 6-well plates. The number of cells seeded should be adjusted for the expected toxicity of the radiation dose (e.g., 200 cells for 0 Gy, 400 for 2 Gy, 800 for 4 Gy, etc.) to yield a countable number of colonies (50-150).

  • Compound Treatment: After cells have attached (typically overnight), replace the medium with fresh medium containing a non-toxic concentration of 5-iodo-2-methyl-4-nitro-1H-imidazole (e.g., IC10 value determined from the hypoxic cytotoxicity assay). Include "radiation only" control wells.

  • Induce Hypoxia: Transfer plates to a hypoxia chamber for 4-6 hours to ensure cells are hypoxic before irradiation.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy). One set of plates will be "compound + radiation" and the other "radiation only".

  • Colony Formation: Immediately after irradiation, remove the plates from the hypoxia chamber, wash the cells once with PBS, and add fresh, drug-free medium. Incubate under standard normoxic conditions for 7-14 days, or until colonies are visible.

  • Staining and Counting:

    • Aspirate the medium and wash the wells with PBS.

    • Fix the colonies with ice-cold methanol for 15 minutes.

    • Remove methanol and add crystal violet solution for 20-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the 0 Gy control.

    • Surviving Fraction (SF): (Number of colonies counted / (Number of cells seeded x PE)) for each dose point.

    • Plot the log(SF) versus radiation dose for both "radiation only" and "compound + radiation" curves.

    • Sensitizer Enhancement Ratio (SER): Calculate the ratio of radiation doses required to produce a given level of cell killing (e.g., at SF=0.1). SER = Dose (radiation only) / Dose (compound + radiation) .

Data Interpretation

An SER value significantly greater than 1 indicates that the compound acts as a radiosensitizer, enhancing the cell-killing effect of ionizing radiation under hypoxic conditions.

Trustworthiness & Troubleshooting

  • DMSO Control: Always include a vehicle (DMSO) control at the highest concentration used in the experiment to ensure the solvent itself is not causing toxicity.

  • Hypoxia Confirmation: If possible, use a hypoxia probe (e.g., pimonidazole) or measure HIF-1α stabilization via Western blot to confirm the establishment of a hypoxic environment.

  • Thiol Depletion Artifacts: Be aware that some nitroimidazoles can deplete cellular thiols (like glutathione), which can itself be a radiosensitizing event. This can be an important mechanistic insight but should be considered when interpreting results from in vitro systems. [5][9]* Compound Precipitation: Visually inspect wells after adding the compound to the medium. If precipitation occurs, the nominal concentration is not accurate. Re-evaluate solubility or lower the top concentration.

References

  • Mohindra, J. K., & Rauth, A. M. (1976). Increased Cell Killing by Metronidazole and Nitrofurazone of Hypoxic Compared to Aerobic Mammalian Cells. Cancer Research, 36(3), 930–936. Available at: [Link]

  • Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Free Radical Biology and Medicine, 184, 104-117. Available at: [Link]

  • Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 91(1083), 20170915. Available at: [Link]

  • Wardman, P. (2018). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PMC. Available at: [Link]

  • Thorn, D. C., et al. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. International Journal of Molecular Sciences, 24(4), 3326. Available at: [Link]

  • Sproull, M., et al. (2018). Screening and Validation of Molecular Targeted Radiosensitizers. Cancers, 10(10), 346. Available at: [Link]

  • Prasanna, A., et al. (2012). Assessment of the Radiation Sensitivity of Cervical Cancer Cell Lines. In: Cervical Cancer. Methods in Molecular Biology, vol 962. Humana Press. Available at: [Link]

  • ResearchGate. (n.d.). Chart of the treatment protocols used to measure radiosensitizing effects. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation Website. Available at: [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 55–74. Available at: [Link]

  • Bio-protocol. (n.d.). Cytotoxicity Assay Protocol. Available at: [Link]

  • Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. ScienceDirect. Available at: [Link]

  • PubChem. (n.d.). 5-iodo-2-methyl-4-nitro-1H-imidazole. Available at: [Link]

  • Leitsch, D., et al. (2011). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. International Journal for Parasitology: Drugs and Drug Resistance, 1(1), 49-55. Available at: [Link]

  • ResearchGate. (2021). Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. Available at: [Link]

  • Solubility of Things. (n.d.). 5-Methyl-2-nitroimidazole. Available at: [Link]

  • Chemsrc. (n.d.). 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE. Available at: [Link]

Sources

Application Note: In Vivo Evaluation of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole (IMNI)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the in vivo evaluation protocols for 5-iodo-2-methyl-4-nitro-1H-imidazole (IMNI) . As a structural analog of clinical nitroimidazoles (e.g., metronidazole, dimetridazole) with an iodine substitution, IMNI presents unique properties suitable for two primary applications: hypoxia-selective imaging/radiosensitization (oncology) and anaerobic antimicrobial therapy (infectious disease). This guide addresses the specific challenges of working with iodinated nitroimidazoles, including in vivo deiodination, tautomeric equilibrium, and reductive bioactivation.

Introduction & Mechanism of Action

Chemical Context

The molecule 5-iodo-2-methyl-4-nitro-1H-imidazole (IMNI) contains a nitro group at position 4 and an iodine atom at position 5. Because the N1 position is unsubstituted (1H), the molecule exists in tautomeric equilibrium between the 4-nitro and 5-nitro forms in solution. The presence of the iodine atom significantly increases lipophilicity compared to the parent 2-methyl-4-nitroimidazole, potentially enhancing blood-brain barrier (BBB) penetration and tissue diffusion.

The "Oxygen Sensor" Mechanism

The biological activity of IMNI relies on the Nitroreductase (NTR) mediated redox cycle .

  • Normoxia (Normal Tissue): The nitro group is reduced by one electron to a nitro-radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound (futile cycling), preventing toxicity or binding.

  • Hypoxia (Tumor/Anaerobes): In the absence of oxygen, the radical anion undergoes further reduction to hydroxylamine and amine intermediates. These reactive species covalently bind to intracellular macromolecules (DNA/Proteins), trapping the drug within the cell.

Visualization of Mechanism

The following diagram illustrates the selective trapping mechanism that defines the experimental endpoints.

MOA IMNI IMNI (Parent) Radical Nitro-Radical Anion IMNI->Radical Nitroreductase (NTR) Excretion Clearance/Excretion IMNI->Excretion Unbound Clearance Radical->IMNI Re-oxidation (Futile Cycle) Binding Covalent Binding (DNA/Protein Adducts) Radical->Binding Further Reduction Oxygen O2 (Normoxia) Oxygen->Radical Promotes Re-oxidation Hypoxia Hypoxia/Anaerobiosis Hypoxia->Radical Permits Accumulation

Figure 1: The selective retention mechanism of IMNI. In normoxia, the drug clears; in hypoxia, it binds irreversibly.

Formulation & Stability Strategy

Before in vivo administration, the physicochemical properties of IMNI must be managed.

  • Solubility: IMNI has low water solubility.

  • Vehicle: Recommended formulation for IV/IP administration:

    • 5% DMSO (Solubilizer)

    • 40% PEG-400 (Co-solvent)

    • 55% Saline (0.9%)

    • Note: pH adjustment to 7.4 is critical. Avoid alkaline pH > 8.0 to prevent ring degradation.

  • Stability Check: Verify iodine stability by HPLC prior to injection. Free iodide in the formulation will skew biodistribution data.

Protocol A: Pharmacokinetics (PK) & Deiodination Assessment

Objective: Determine plasma half-life (


), volume of distribution (

), and the rate of in vivo deiodination. Rationale: Iodinated imidazoles are susceptible to deiodinases in the liver/thyroid. High levels of free iodide indicate metabolic instability, rendering the molecule unsuitable as a tracer.
Experimental Design
  • Species: Sprague-Dawley Rats (Male, 200-250g) or BALB/c Mice.

  • Group Size:

    
     per time point.
    
  • Dose: 10 mg/kg (IV bolus via tail vein).

Workflow Steps
  • Administration: Inject formulated IMNI intravenously.

  • Sampling: Collect blood (via saphenous vein or cardiac puncture) at: 5, 15, 30, 60, 120, 240, and 480 minutes.

  • Processing: Centrifuge at 4°C, 3000g for 10 min to separate plasma.

  • Analysis (LC-MS/MS):

    • Analyte 1: Parent IMNI (Monitor transition of parent mass).

    • Analyte 2: De-iodinated metabolite (2-methyl-4-nitroimidazole).

    • Analyte 3: Free Iodide (Optional, via specific electrode or ion chromatography).

Data Reporting Template
ParameterUnitValue (Mean ± SD)Interpretation


[Data]Peak concentration immediately post-dose.

min[Data]Short half-life (<30 min) suggests rapid clearance.
AUC

[Data]Total exposure.
Deiodination Index %[Data]Ratio of (Free Iodide / Total Iodine). >10% indicates instability.

Protocol B: Hypoxia Selectivity (Tumor Xenograft Model)

Objective: Validate IMNI accumulation in hypoxic tumor regions compared to normoxic muscle. Target: Tumor-to-Muscle (T/M) Ratio > 3.0.

Model Generation
  • Cell Line: EMT6 (Mammary carcinoma) or A549 (Lung carcinoma). These lines develop significant necrotic/hypoxic cores.

  • Host: BALB/c nude mice.

  • Inoculation: Subcutaneous injection of

    
     cells in the right flank.
    
  • Growth: Allow tumors to reach 300-500

    
     (approx. 10-14 days) to ensure hypoxic core formation.
    
Experimental Workflow

Workflow Start Tumor Induction (Vol > 300mm3) Admin IV Injection IMNI (20 mg/kg) Start->Admin Wait Distribution Phase (2 - 4 Hours) Admin->Wait Harvest Tissue Harvest (Tumor, Muscle, Blood, Liver) Wait->Harvest Analysis LC-MS/MS or Autoradiography (if labeled) Harvest->Analysis

Figure 2: Workflow for assessing tumor hypoxia targeting.

Procedure
  • Injection: Administer IMNI (20 mg/kg IV).

  • Uptake Period: Wait 2 to 4 hours. This allows the drug to wash out of normoxic tissues (muscle) while being trapped in hypoxic tumor zones.

  • Perfusion: Transcardial perfusion with saline to remove blood-pool drug (critical for accurate tissue quantification).

  • Harvest: Collect Tumor, Quadriceps Muscle (control), Liver, and Brain.

  • Quantification: Homogenize tissues and analyze via LC-MS/MS.

  • Calculation:

    
    
    

Protocol C: Anaerobic Antimicrobial Efficacy

Objective: Assess efficacy against obligate anaerobes (e.g., Bacteroides fragilis). Rationale: Similar to Metronidazole, IMNI should exhibit bactericidal activity only under anaerobic conditions.

Systemic Infection Model (Mouse)[1]
  • Pathogen: Bacteroides fragilis (ATCC 25285).

  • Inoculum: Intraperitoneal (IP) injection of

    
     CFU suspended in 5% mucin (to promote sepsis).
    
  • Treatment Groups (

    
    ): 
    
    • Vehicle Control (Saline/DMSO).

    • Positive Control: Metronidazole (20 mg/kg).

    • IMNI Low Dose (10 mg/kg).

    • IMNI High Dose (40 mg/kg).

  • Dosing: 1 hour post-infection, then q12h for 3 days.

  • Endpoint: Survival rate at 7 days and bacterial load in peritoneal fluid/blood at 24 hours.

Safety & Toxicology Notes

Nitroimidazoles carry specific toxicity risks that must be monitored:

  • Neurotoxicity: High cumulative doses of nitroimidazoles can cause peripheral neuropathy. Observe animals for gait abnormalities (ataxia) or hind limb weakness.

  • Mutagenicity: The nitro-radical mechanism is inherently DNA-damaging. While acceptable for oncology (acute use), chronic use requires Ames testing (Salmonella typhimurium) reference.

References

  • Nitroimidazole Mechanism & Applications
  • Pharmacokinetics of Nitroimidazoles

    • Lau, A. H., et al. (1992).[1] Clinical Pharmacokinetics of Metronidazole and Other Nitroimidazole Anti-Infectives. Clinical Pharmacokinetics. Retrieved from [Link]

  • Hypoxia Imaging Principles: Varia, M. A., et al. (1998). Pimonidazole: A Marker of Hypoxia. Cancer Research. (Contextual grounding for nitroimidazole hypoxia markers).
  • Synthesis and Activity of 2-methyl-nitroimidazoles

    • Trivedi, M. N., et al. (2011).[2] Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Cutaneous Leishmaniasis Models (Nitroimidazole PK)

    • Van Bocxlaer, K., et al. (2019).[3] Pharmacokinetics and Pharmacodynamics of the Nitroimidazole DNDI-0690 in Mouse Models of Cutaneous Leishmaniasis. Antimicrobial Agents and Chemotherapy.[1][4][5][][7] Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in 5-iodo-2-methyl-4-nitro-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Functionalization Ticket #: 5I-MNI-YIELD-004 Subject: Troubleshooting Low Yield in 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole Synthesis Status: [RESOLVED] - Protocol Optimization Required

Executive Summary: The Deactivation Trap

If you are experiencing yields below 40% or recovering unreacted starting material, the root cause is almost certainly electronic deactivation caused by the nitro group at the C4 position.

Many researchers attempt to use standard alkaline iodination (


 or 

), which works perfectly for 2-methylimidazole. However, the introduction of the nitro group (

) drastically reduces the nucleophilicity of the imidazole ring, rendering the C5 position unreactive to standard iodine species.

The Fix: You must switch from a nucleophilic mechanism (basic conditions) to a highly electrophilic mechanism (acidic oxidative conditions) to force the iodine onto the deactivated ring.

Module 1: Reaction Kinetics & Stoichiometry

The Core Problem: Incomplete Conversion

The 4-nitro group is a strong electron-withdrawing group (EWG). It pulls electron density away from the C5 carbon, making it resistant to attack by diatomic iodine (


). To overcome this activation energy barrier, you must generate a "super-electrophile"—the iodonium ion (

).
Recommended Protocol: Oxidative Iodination ( )

This method uses iodic acid (


) to oxidize diatomic iodine into the reactive iodonium species in situ.

Optimized Reagent Table:

ReagentRoleEq. (Molar)Notes
2-Methyl-4-nitroimidazole Substrate1.0Starting Material (SM)
Iodine (

)
Iodine Source0.6 - 0.7Total iodine atoms = 1.2–1.4 eq
Iodic Acid (

)
Oxidant0.2 - 0.3Generates

from

Acetic Acid (Glacial) Solvent10-15 VolEssential for solubility & protonation
Sulfuric Acid (

)
Catalyst0.1 - 0.5Optional: Accelerates reaction

Reaction Scheme (DOT Visualization):

ReactionMechanism I2 Iodine (I2) I_plus I+ (Iodonium Ion) SUPER-ELECTROPHILE I2->I_plus Oxidation HIO3 Iodic Acid (HIO3) HIO3->I_plus Acid H+ (Acetic Acid) Acid->I_plus Complex Sigma Complex Intermediate I_plus->Complex SM 2-Methyl-4-nitroimidazole (Deactivated Ring) SM->Complex Slow Attack Product 5-Iodo-2-methyl-4-nitroimidazole (Target) Complex->Product -H+

Caption: Oxidative generation of the electrophilic Iodonium ion (


) is required to attack the electron-poor nitroimidazole ring.

Module 2: Solubility & Solvent Systems

Issue: The "Slurry" Effect

2-methyl-4-nitroimidazole has poor solubility in water and non-polar solvents (DCM, Hexanes). If you run this in water, the reaction is heterogeneous and slow, leading to low yields.

Troubleshooting Guide:

  • Use Glacial Acetic Acid: The substrate dissolves moderately well in hot acetic acid. This solvent also supports the generation of the electrophilic iodine species.

  • Temperature Control: The reaction must be heated .

    • Target Temp:

      
       (Reflux).
      
    • Why? Heat increases the solubility of the SM and provides the energy to overcome the deactivation barrier.

  • Co-solvents: If solubility remains an issue (scaling up >50g), a mixture of Acetic Acid and DMF (9:1) can be used, though DMF complicates the workup.

Module 3: Work-up & Isolation (The "Hidden" Yield Killer)

Even with 100% conversion, you can lose 50% of your yield during workup because the product is amphoteric (it has both basic N and acidic NH sites).

Common Pitfall: Incorrect pH
  • pH < 2: The product is protonated (cationic) and stays in the water layer.

  • pH > 10: The imidazole NH deprotonates (anionic), forming a water-soluble salt.

The Isoelectric Precipitation Protocol:
  • Quench: Pour the hot reaction mixture into crushed ice/water (approx. 5x volume).

  • Neutralize: Slowly add aqueous Sodium Bisulfite (

    
    ) to quench excess iodine (color changes from dark brown/purple to yellow).
    
  • Adjust pH: Carefully adjust pH to 4.5 – 5.5 using saturated Sodium Acetate or dilute

    
    .
    
    • Note: This is the isoelectric point where the molecule is neutral and least soluble.

  • Precipitate: Allow the slurry to stir at

    
     for 2 hours. The product should precipitate as a yellow/off-white solid.
    
  • Filter: Wash with cold water. Do not wash with ethanol or acetone, as the product is slightly soluble in organic solvents.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

TroubleshootingTree Start Start: Low Yield Observed CheckTLC Check TLC/LCMS of Crude Reaction Start->CheckTLC SM_Left Is Starting Material (SM) Present? CheckTLC->SM_Left Yes_SM Incomplete Conversion SM_Left->Yes_SM Yes No_SM Reaction Worked, Workup Failed SM_Left->No_SM No Action_Heat Increase Temp to Reflux Check Oxidant Stoichiometry Yes_SM->Action_Heat Action_Acid Switch to AcOH/HIO3 System Yes_SM->Action_Acid Action_pH Check pH of Filtrate Did you overshoot pH 5? No_SM->Action_pH Action_Solubility Did you wash with Methanol? (Product dissolves!) No_SM->Action_Solubility

Caption: Diagnostic workflow to distinguish between kinetic failure (reaction conditions) and thermodynamic loss (workup).

FAQ: Frequently Asked Questions

Q: Can I use NIS (N-Iodosuccinimide) instead of Iodine? A: Yes. NIS in Trifluoroacetic Acid (TFA) or Acetic Acid is an excellent alternative, often giving cleaner profiles. However, NIS is significantly more expensive. If cost is not a driver, use NIS (1.1 eq) in Acetic Acid at


.

Q: My product is dark brown. How do I purify it? A: The brown color is trapped iodine.

  • Resuspend the solid in water.[1]

  • Add 5% Sodium Thiosulfate solution.

  • Stir for 30 mins.

  • Filter again.[2][3]

  • Recrystallization: Ethanol/Water (1:1) is usually effective if further purity is needed.

Q: Is the position of the Iodine guaranteed at C5? A: Yes. In 2-methyl-4-nitroimidazole:

  • Position 1: Occupied by H (or transiently substituted).

  • Position 2: Occupied by Methyl.[4][5][6]

  • Position 4: Occupied by Nitro.[4][3][5][6]

  • Position 5: The only available carbon for substitution.

References

  • Alcalde, E., et al. (1984). Halogenation of imidazoles.[4][2][3][5][6][7] A simple method for the preparation of 4(5)-haloimidazoles. Journal of Heterocyclic Chemistry. (Establishes the utility of oxidative halogenation for imidazoles).

  • Hoffer, M. (1969). Nitroimidazole derivatives.[4][1][3][5][6][7][8][9][10] US Patent 3,435,049. (Describes the fundamental chemistry of nitroimidazole functionalization).

  • Sanders, C.R., et al. (2010). Methods for the production of 2-halo-4-nitroimidazole.[3][5][11][12] WO Patent 2010021409A1. (Details industrial scale-up considerations for halogenated nitroimidazoles).

  • PubChem Compound Summary. (2024). 5-iodo-2-methyl-4-nitro-1H-imidazole (CID 86313756). (Verification of chemical structure and properties).[4][5][7][9]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for this specific synthesis. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve high-yield, high-purity results.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole, providing explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am attempting to iodinate 2-methyl-4-nitro-1H-imidazole, but I am observing very low or no formation of the desired 5-iodo product. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in the iodination of 2-methyl-4-nitro-1H-imidazole is a common issue, primarily due to the deactivating effect of the nitro group on the imidazole ring, making it less susceptible to electrophilic substitution.

Causality and Solutions:

  • Insufficiently Electrophilic Iodine Source: The electron-withdrawing nature of the nitro group at the C4 position significantly deactivates the C5 position, making standard iodinating agents like molecular iodine (I₂) or N-iodosuccinimide (NIS) alone often ineffective. Research on the electrophilic iodination of 4-nitroimidazoles has shown that reagents such as ICl-AcOH, I₂-H₂O₂, and KI-H₂O₂ may fail to produce the desired product[1].

    • Solution: Employ a more potent electrophilic iodinating system. A proven effective method for 4-nitroimidazoles involves the in-situ generation of a stronger electrophile. The use of potassium iodide (KI) in the presence of nitric acid (HNO₃) and acetic acid (AcOH) has been demonstrated to successfully iodinate the C5 position of 4-nitroimidazoles in high yields[1]. The nitric acid acts as an oxidizing agent to generate a more reactive iodine species.

  • Suboptimal Reaction Temperature: The reaction may be kinetically slow at room temperature due to the deactivated substrate.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat can lead to decomposition of the starting material or product. A good starting point is to maintain the reaction temperature between 40-60°C, with careful monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Incorrect Stoichiometry: An insufficient amount of the iodinating reagent will lead to incomplete conversion.

    • Solution: Ensure that at least a stoichiometric equivalent of the iodinating agent is used. For the KI-HNO₃-AcOH system, using a slight excess of KI and HNO₃ can drive the reaction to completion. A molar ratio of 1:1.1:1.1 (substrate:KI:HNO₃) is a reasonable starting point.

Issue 2: Formation of Impurities and Side Products

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the potential side reactions, and how can I minimize them?

Answer:

The formation of multiple products is often a result of side reactions or the presence of unreacted starting materials.

Causality and Solutions:

  • Di-iodination: While the nitro group is deactivating, forcing conditions might lead to the formation of di-iodinated products, especially if the C2 position is unsubstituted[1]. In your case, the methyl group at C2 blocks this position.

  • Oxidation of the Imidazole Ring: Strong oxidizing conditions, especially at elevated temperatures, can lead to ring-opening or other degradation pathways[2].

    • Solution:

      • Careful Control of Reagents: Add the oxidizing agent (e.g., nitric acid) dropwise to the reaction mixture at a controlled temperature to avoid localized overheating and excessive oxidation.

      • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction and degradation of the product.

  • Presence of Regioisomers: While the methyl group at C2 and the nitro group at C4 strongly direct iodination to the C5 position, the possibility of trace amounts of other isomers should not be completely ruled out, especially under non-optimized conditions.

    • Solution: Adhering to a well-validated protocol, such as the KI-HNO₃-AcOH method, which is known for its regioselectivity, is the best approach[1].

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to isolate a pure sample of 5-iodo-2-methyl-4-nitro-1H-imidazole from the reaction mixture. What purification strategies are most effective?

Answer:

Effective purification is crucial for obtaining a high-quality final product.

Causality and Solutions:

  • Product Solubility: The product may have moderate solubility in the reaction solvent, making precipitation challenging.

    • Solution:

      • Quenching and Precipitation: After the reaction is complete, pouring the reaction mixture into ice-water is a common and effective method to precipitate the crude product.

      • Extraction: If the product does not precipitate cleanly, extraction with a suitable organic solvent like ethyl acetate is recommended. The organic layer can then be washed with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.

  • Co-eluting Impurities in Chromatography: Some impurities may have similar polarity to the desired product, making separation by column chromatography difficult.

    • Solution:

      • Solvent System Optimization: A systematic approach to selecting the eluent for column chromatography is essential. A common solvent system for nitroimidazoles is a mixture of ethyl acetate and hexane[3]. Start with a low polarity mixture and gradually increase the polarity to achieve good separation.

      • Recrystallization: If column chromatography does not yield a product of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the iodination of 2-methyl-4-nitro-1H-imidazole?

A1: The iodination of 2-methyl-4-nitro-1H-imidazole is an electrophilic aromatic substitution reaction. The imidazole ring, although an aromatic heterocycle, is deactivated by the strongly electron-withdrawing nitro group at the C4 position. This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. The reaction proceeds via the attack of an electrophilic iodine species (e.g., I⁺ or a polarized iodine complex) on the electron-rich C5 position of the imidazole ring. The methyl group at C2 and the nitro group at C4 sterically and electronically direct the incoming electrophile to the C5 position. The reaction mechanism likely involves the formation of a sigma complex (a resonance-stabilized carbocation intermediate), followed by the loss of a proton to restore aromaticity and yield the final product.

Q2: Why is the KI-HNO₃-AcOH system effective for this iodination?

A2: The effectiveness of the KI-HNO₃-AcOH system lies in its ability to generate a potent electrophilic iodinating agent in situ. Nitric acid (HNO₃) acts as an oxidizing agent, converting the iodide ion (I⁻) from KI into a more electrophilic species, likely I⁺ or a related reactive iodine species. Acetic acid serves as a solvent and may also participate in the reaction by protonating the imidazole ring, which can influence its reactivity. This system overcomes the high activation energy barrier for the iodination of the deactivated nitroimidazole ring, a barrier that less reactive iodinating agents cannot overcome[1].

Q3: What are the key safety precautions I should take during this synthesis?

A3: Safety is paramount in any chemical synthesis. For this specific reaction, consider the following:

  • Handling Iodine: Iodine is corrosive and can cause severe irritation and burns to the skin and eyes. It is also harmful if inhaled. Always handle iodine and its solutions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[4].

  • Working with Nitric Acid: Nitric acid is a strong oxidizing agent and is highly corrosive. It can cause severe burns upon contact. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Nitro Compounds: Nitroimidazoles are potentially mutagenic and should be handled with care[5]. Avoid inhalation of dust and skin contact.

  • Reaction Quenching: The reaction should be quenched carefully by slowly adding the reaction mixture to ice-water to dissipate any heat generated.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using the following techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the disappearance of the starting material and the appearance of the product. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, and visualize the spots under UV light.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically used for the analysis of nitroimidazoles[6][7]. This will allow you to accurately determine the conversion of the starting material and the formation of the product and any impurities.

Q5: What analytical techniques are used to confirm the structure and purity of the final product?

A5: The structure and purity of 5-iodo-2-methyl-4-nitro-1H-imidazole should be confirmed using a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the regiochemistry of the iodination. The proton NMR spectrum should show a characteristic singlet for the C5-H of the starting material disappearing and the methyl protons' signal remaining. The carbon NMR will show a shift in the C5 signal upon iodination[8].

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound by quantifying the area of the product peak relative to any impurity peaks[9].

III. Optimized Reaction Conditions and Protocol

Optimized Reaction Conditions Summary
ParameterRecommended ConditionRationale
Starting Material 2-methyl-4-nitro-1H-imidazoleThe substrate for iodination.
Iodinating System Potassium Iodide (KI) / Nitric Acid (HNO₃)Generates a potent electrophilic iodine species in situ, necessary for the deactivated ring[1].
Solvent Glacial Acetic Acid (AcOH)Serves as a solvent and may facilitate the reaction.
Molar Ratio Substrate:KI:HNO₃ = 1:1.1:1.1A slight excess of the iodinating reagents helps to drive the reaction to completion.
Temperature 40-60°CProvides sufficient energy to overcome the activation barrier without causing significant degradation.
Reaction Time 2-4 hours (monitor by TLC/HPLC)Sufficient time for the reaction to go to completion.
Work-up Pour into ice-water, filter precipitateEfficiently separates the crude product from the reaction mixture.
Purification Column chromatography (Ethyl Acetate/Hexane) followed by recrystallization if necessaryTo remove unreacted starting materials and side products[3].
Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-methyl-4-nitro-1H-imidazole (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add potassium iodide (1.1 eq). Then, add nitric acid (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 40-60°C and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice-water.

  • Isolation: Stir the resulting suspension for 30 minutes to allow for complete precipitation. Collect the crude product by vacuum filtration and wash with cold water.

  • Purification:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and purify by column chromatography on silica gel using an ethyl acetate/hexane gradient.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

    • If necessary, further purify the product by recrystallization.

  • Characterization: Confirm the structure and purity of the final product by NMR, MS, and HPLC.

IV. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole.

TroubleshootingWorkflow Start Start Synthesis Problem Problem Encountered? Start->Problem LowYield Low/No Yield Problem->LowYield Yes Impurities Multiple Products/Impurities Problem->Impurities Yes IsolationIssue Difficult Isolation/Purification Problem->IsolationIssue Yes Success Successful Synthesis Problem->Success No CheckReagents Check Iodinating Agent (Use KI/HNO3/AcOH) LowYield->CheckReagents Cause? ControlConditions Control Reagent Addition & Temperature Impurities->ControlConditions Cause? OptimizeWorkup Optimize Work-up (Precipitation/Extraction) IsolationIssue->OptimizeWorkup Cause? OptimizeTemp Optimize Temperature (40-60°C) CheckReagents->OptimizeTemp CheckStoich Check Stoichiometry (Slight excess of KI/HNO3) OptimizeTemp->CheckStoich CheckStoich->Success MonitorReaction Monitor Reaction Closely (TLC/HPLC) ControlConditions->MonitorReaction MonitorReaction->Success OptimizeChromo Optimize Chromatography (Solvent System) OptimizeWorkup->OptimizeChromo Recrystallize Consider Recrystallization OptimizeChromo->Recrystallize Recrystallize->Success End End Success->End

Caption: Troubleshooting workflow for the synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole.

V. References

  • B. Rao, K. Gundu Rao, and K. Singh, "Electrophilic Iodination of 4-Nitroimidazoles - a New High Yielding Method for the Synthesis of 4-Nitro-5-iodoimidazoles," Synthetic Communications, vol. 24, no. 3, pp. 353-359, 1994. [Link]

  • Y. Hakmaoui et al., "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents," Der Pharma Chemica, vol. 14, no. 4, 2022. [Link]

  • P. Lian et al., "Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration Conditions," Central European Journal of Energetic Materials, vol. 19, no. 4, pp. 379-392, 2022. [Link]

  • V. V. Pande and J. G. Chandorkar, "A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing," International Journal of PharmTech Research, vol. 1, no. 2, pp. 310-312, 2009. [Link]

  • Y. Hakmaoui et al., "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents," ResearchGate, Jun. 2022. [Link]

  • M. N. Trivedi et al., "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents," Journal of Chemical and Pharmaceutical Research, vol. 3, no. 1, pp. 313-319, 2011. [Link]

  • L. Watson, "THE DETERMINATION OF NITROIMIDAZOLE RESIDUES IN FISH AND FISH PRODUCTS," Saint Mary's University, 2011. [Link]

  • "Determination of Nitroimidazoles in Egg, Plasma, Muscle and Honey by means of LC/MS-MS," [Online]. Available: [Link]

  • Y. Wang et al., "Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods," BMC Chemistry, vol. 16, no. 1, p. 10, 2022. [Link]

Sources

Technical Support Center: Enhancing the Stability of 5-iodo-2-methyl-4-nitro-1H-imidazole in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 5-iodo-2-methyl-4-nitro-1H-imidazole. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the stability challenges encountered when handling this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Stability Challenges

5-iodo-2-methyl-4-nitro-1H-imidazole is a heterocyclic compound with significant potential in various research and development applications. However, its chemical structure, featuring a nitro group, an iodine substituent, and an imidazole ring, presents inherent stability issues in solution. The primary degradation pathways include photodegradation, pH-dependent hydrolysis, and oxidative degradation. Understanding these vulnerabilities is the first step toward mitigating them.

The electron-withdrawing nature of the nitro group can make the imidazole ring susceptible to nucleophilic attack, particularly under alkaline conditions. Furthermore, the carbon-iodine bond can be labile, especially when exposed to light, leading to de-iodination. This guide will walk you through identifying and addressing these stability concerns.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common problems you may encounter.

Q1: My solution of 5-iodo-2-methyl-4-nitro-1H-imidazole is turning yellow/brown upon storage, even in the dark. What is happening?

A1: Discoloration in the absence of light often points to pH-related degradation or oxidative stress. Nitroimidazole compounds can be particularly susceptible to hydrolysis under alkaline conditions[1]. The imidazole ring itself can undergo degradation in basic media.

Causality: At higher pH, the concentration of hydroxide ions increases, which can act as a nucleophile, attacking the electron-deficient imidazole ring. This can lead to ring-opening or other structural rearrangements, producing colored degradation products. Additionally, trace metal ions in your solvent or buffer can catalyze oxidative degradation.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your solution. If it is neutral to alkaline, this is a likely cause.

  • Buffer Selection: Prepare your solutions in a buffered system, ideally in the acidic to slightly acidic range (pH 4-6). Citrate or acetate buffers are good starting points.

  • Solvent Purity: Ensure you are using high-purity solvents. Trace impurities can alter the pH or introduce contaminants.

  • Inert Atmosphere: For long-term storage, consider degassing your solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: I'm observing a rapid loss of my compound's concentration when my experiments are conducted on the benchtop under ambient light. What is the primary cause?

A2: This is a classic sign of photodegradation. The energy from light, particularly in the UV spectrum, can be absorbed by the molecule, leading to its decomposition. Both the nitroaromatic and the iodo-substituted imidazole moieties are known to be photosensitive[1][2].

Causality: The carbon-iodine bond is susceptible to photolytic cleavage, which can generate radical species and lead to de-iodination. The nitro group can also participate in photochemical reactions. Studies on other nitroimidazoles have shown that photodegradation can be a significant pathway of decomposition[1].

Troubleshooting Steps:

  • Light Protection: Conduct all experiments using amber-colored glassware or vessels wrapped in aluminum foil.

  • Wavelength Control: If possible, work under lighting that filters out UV wavelengths.

  • Photostability Study: Perform a controlled photostability study as outlined in the ICH Q1B guidelines to quantify the extent of degradation and identify photoproducts. This will help in developing a robust handling procedure.

  • Formulation with UV Absorbers: For formulated products, the inclusion of a pharmaceutically acceptable UV-absorbing excipient could be considered.

Q3: I've buffered my solution at pH 5, and I'm protecting it from light, but I still see some degradation over time. What else could be the issue?

A3: If you have addressed pH and light, the next most likely culprit is oxidative degradation, potentially catalyzed by trace metal ions.

Causality: Dissolved oxygen in the solution can lead to the formation of reactive oxygen species (ROS) that can attack the molecule. This process can be significantly accelerated by the presence of multivalent metal ions (e.g., Fe²⁺/Fe³⁺, Cu²⁺) which can act as catalysts.

Troubleshooting Steps:

  • Use of Antioxidants: The addition of a suitable antioxidant can scavenge free radicals and inhibit oxidative degradation. Common choices include:

    • Ascorbic acid (Vitamin C): A water-soluble antioxidant.

    • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant, suitable for non-aqueous or mixed-solvent systems.

  • Addition of Chelating Agents: To sequester catalytic metal ions, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts. A typical starting concentration is 0.01-0.1% w/v.

  • Solvent Degassing: Prior to preparing your solution, degas the solvent by sparging with an inert gas (nitrogen or argon) or by using a sonication/vacuum cycle to remove dissolved oxygen.

Q4: What is the best solvent to use for dissolving 5-iodo-2-methyl-4-nitro-1H-imidazole?

A4: The choice of solvent can significantly impact stability. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often used for initial dissolution due to their high solvating power. However, for aqueous-based experiments, it's crucial to consider the impact of the co-solvent.

Recommendations:

  • Initial Stock Solutions: Prepare high-concentration stock solutions in anhydrous, high-purity DMSO or DMF. Store these at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Working Solutions: When preparing aqueous solutions, minimize the percentage of the organic co-solvent if possible. The final solution should be buffered as discussed in Q1. Be aware that the presence of organic solvents can sometimes influence photodegradation rates.

  • Avoid Protic Solvents for Long-Term Storage: Protic solvents like alcohols may participate in degradation reactions under certain conditions. While suitable for immediate use in experiments, they may not be ideal for long-term storage of the compound in solution.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution

This protocol outlines the steps to prepare a buffered aqueous solution of 5-iodo-2-methyl-4-nitro-1H-imidazole with enhanced stability.

Materials:

  • 5-iodo-2-methyl-4-nitro-1H-imidazole

  • Dimethyl sulfoxide (DMSO), anhydrous, high-purity

  • Citric acid

  • Sodium citrate dihydrate

  • Disodium EDTA

  • L-Ascorbic acid

  • High-purity water (e.g., Milli-Q or equivalent)

  • Amber-colored volumetric flasks and vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Prepare 0.1 M Citrate Buffer (pH 5.0):

    • Prepare a 0.1 M solution of citric acid.

    • Prepare a 0.1 M solution of sodium citrate dihydrate.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 5.0 is achieved.

  • Prepare Stabilizer-Containing Buffer:

    • To the 0.1 M citrate buffer (pH 5.0), add disodium EDTA to a final concentration of 0.05% (w/v) and L-ascorbic acid to a final concentration of 0.1% (w/v).

    • Stir until all components are fully dissolved.

    • Filter the buffer through a 0.22 µm sterile filter.

  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the required amount of 5-iodo-2-methyl-4-nitro-1H-imidazole.

    • Dissolve it in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).

  • Prepare the Final Aqueous Solution:

    • In an amber-colored volumetric flask, add a volume of the stabilizer-containing buffer.

    • Add the required volume of the DMSO stock solution to achieve the desired final concentration.

    • Bring the flask to the final volume with the stabilizer-containing buffer.

    • Mix thoroughly.

  • Storage:

    • Store the final solution in amber-colored vials at 2-8°C.

    • For long-term storage, consider aliquoting and freezing at -20°C or below.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol provides a framework for investigating the stability of 5-iodo-2-methyl-4-nitro-1H-imidazole under various stress conditions. This is crucial for identifying degradation products and understanding the molecule's intrinsic stability.

Materials:

  • Solution of 5-iodo-2-methyl-4-nitro-1H-imidazole (prepared in a suitable solvent, e.g., water:acetonitrile 50:50)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber with controlled light (UV and visible) and temperature capabilities

  • Calibrated oven

  • HPLC system with a UV detector

  • Amber and clear glass vials

Procedure:

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the sample solution and 1 M HCl.

    • Store in the dark at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with 1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the sample solution and 1 M NaOH.

    • Store in the dark at room temperature.

    • Withdraw and neutralize aliquots (with 1 M HCl) at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) due to expected rapid degradation.

  • Oxidative Degradation:

    • Mix the sample solution with a small volume of 30% H₂O₂ (to a final concentration of e.g., 3%).

    • Store in the dark at room temperature.

    • Withdraw aliquots at specified time points.

  • Thermal Degradation:

    • Place a vial of the sample solution in an oven at an elevated temperature (e.g., 80°C).

    • Withdraw aliquots at specified time points.

  • Photodegradation:

    • Place a clear vial of the sample solution and a dark control (wrapped in foil) in a photostability chamber.

    • Expose the samples to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Quantify the remaining parent compound and any significant degradation products.

Data Presentation

The following table provides a hypothetical summary of results from a forced degradation study, illustrating the expected vulnerabilities of 5-iodo-2-methyl-4-nitro-1H-imidazole.

Stress ConditionDuration% Degradation of Parent CompoundObservations
0.5 M HCl, 60°C24 hours~5-10%Minor degradation
0.5 M NaOH, RT2 hours>90%Rapid degradation, significant yellowing
3% H₂O₂, RT24 hours~15-25%Moderate degradation
Heat, 80°C24 hours~10-15%Moderate degradation
Photostability (ICH Q1B)-~30-50%Significant degradation, potential de-iodination

Visualizing Degradation and Troubleshooting

Potential Degradation Pathways

The following diagram illustrates the likely points of instability on the 5-iodo-2-methyl-4-nitro-1H-imidazole molecule.

G cluster_molecule 5-iodo-2-methyl-4-nitro-1H-imidazole cluster_stressors Stress Factors cluster_pathways Potential Degradation Pathways mol Structure Image Here light Light (UV) deiodination De-iodination light->deiodination Photolysis of C-I bond base High pH (OH⁻) ring_cleavage Imidazole Ring Cleavage base->ring_cleavage Nucleophilic attack oxidants Oxidants (ROS, O₂) oxidants->ring_cleavage Oxidative attack nitro_reduction Nitro Group Reduction oxidants->nitro_reduction Reduction start Degradation Observed q_light Is the solution protected from light? start->q_light a_light_no Use amber vials / foil wrap q_light->a_light_no No q_ph Is the solution buffered (pH 4-6)? q_light->q_ph Yes a_light_no->q_ph a_ph_no Prepare in an acidic buffer (e.g., citrate) q_ph->a_ph_no No q_oxidation Are antioxidants / chelators present? q_ph->q_oxidation Yes a_ph_no->q_oxidation a_oxidation_no Add EDTA and/or Ascorbic Acid Degas solvent q_oxidation->a_oxidation_no No end Stability Improved q_oxidation->end Yes a_oxidation_no->end

Caption: A step-by-step workflow for troubleshooting stability issues.

References

  • De-la-Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water research, 46(11), 3467-3480. Available at: [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Available at: [Link]

  • Moore, D. E. (1990). Photodegradation and photostabilization of drugs in the solid state. Drug development and industrial pharmacy, 16(11), 1765-1795. (A representative article on the general principles of photodegradation). Available at: [Link]

  • Ammar, H. O., Ibrahim, S. A., & Abd El-Mohsen, M. G. (1982). Effect of chelating agents on the stability of injectable isoniazid solutions. Pharmazie, 37(4), 270-271. Available at: [Link]

  • Nanda, K., et al. (2022). A review on antioxidants. International Journal of Pharmaceutical Sciences and Research, 13(6), 2333-2342. (A representative review on the use of antioxidants in pharmaceuticals). Available at: [Link]

Sources

overcoming solubility problems of 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Document ID: TSC-IMNI-005 | Version: 2.1 | Status: Active

Executive Summary: The "Brick Dust" Challenge

Compound: 5-iodo-2-methyl-4-nitro-1H-imidazole (CAS: 13369-83-0) Common Aliases: 4-iodo-2-methyl-5-nitroimidazole (tautomer), IMNI.

The Core Problem: Researchers frequently report that IMNI acts like "brick dust"—it is a high-melting crystalline solid (m.p. >210°C) with poor solubility in both aqueous buffers and common non-polar organic solvents (DCM, Hexane).

The Science: This insolubility arises from two converging factors:

  • High Lattice Energy: The imidazole ring forms a robust hydrogen-bond network (NH donor

    
     Nitro/N3 acceptor) in the solid state.
    
  • Lipophilicity vs. Polarity: The iodine atom increases lipophilicity (logP ~0.7–1.0) and molecular weight, while the nitro group creates a dipole. This "confused" polarity makes it too polar for hexane but too hydrophobic/lattice-stable for water.

This guide provides field-proven protocols to solubilize IMNI for synthesis, purification, and analysis.

Solubility Decision Tree

Use this logic flow to select the correct solvent system for your application.

SolubilityTree Start Start: Select Application Synth Synthesis / Reaction Start->Synth Anal Analysis (HPLC/NMR) Start->Anal Bio Biological Assay Start->Bio Synth_Solv Primary: DMF, DMSO, NMP (Heat to 60°C) Synth->Synth_Solv Standard Synth_Alt Alternative: Acetone/MeCN (Requires Reflux) Synth->Synth_Alt Low BP needed Anal_NMR NMR: DMSO-d6 (Avoid CDCl3) Anal->Anal_NMR Anal_HPLC HPLC: Dissolve in MeOH, then dilute with Mobile Phase Anal->Anal_HPLC Bio_Stock Stock: 100mM in DMSO Bio->Bio_Stock Bio_Dil Dilution: <1% DMSO in Media (Risk: Precipitation) Bio_Stock->Bio_Dil Bio_Fix Fix: Cyclodextrins (HP-β-CD) Bio_Dil->Bio_Fix If ppt occurs

Figure 1: Decision matrix for solvent selection based on experimental intent.

Module 1: Dissolution Protocols

Protocol A: The "Standard" Stock Solution (DMSO/DMF)

Best for: Synthesis starting materials, NMR, High-concentration stocks.

ParameterSpecificationNotes
Primary Solvent DMSO or DMF (Anhydrous preferred)These disrupt the H-bond lattice effectively.
Concentration Limit ~100 mg/mL (at RT)Can go higher with heat.
Temperature 40–60°CCritical: Gentle heating is often required to initiate dissolution.
Sonication 5–10 minsEssential to break up micro-crystalline aggregates.

Step-by-Step:

  • Weigh IMNI into a vial.

  • Add 70% of the calculated volume of DMSO.

  • Sonicate for 5 minutes. If suspension persists, heat to 50°C in a water bath.

  • Once clear, add remaining solvent.

Protocol B: The "Deprotonation" Strategy (Aqueous/Alcoholic)

Best for: Reactions requiring nucleophilic IMNI (N-alkylation) or aqueous workups.

Mechanism: The NH proton on the imidazole ring is acidic (


 approx 9.0–9.5). Removing this proton creates the nitroimidazolate anion, which is highly soluble in polar solvents.
  • Suspend IMNI in Methanol or Water (it will not dissolve).

  • Add 1.1 equivalents of Base (NaOH, KOH, or NaOMe).

  • Observation: The mixture will turn from a cloudy suspension to a clear (often yellow/orange) solution as the salt forms.

  • Warning: The anion is a reactive nucleophile. Use immediately.

Module 2: Reaction Optimization (N-Alkylation)

The most common use of IMNI is alkylating the N1 position (e.g., synthesizing secnidazole analogs or radiosensitizers).

The Heterogeneous Challenge

Users often fail because they attempt to run reactions in Acetone or Acetonitrile at Room Temperature, where IMNI remains a solid, leading to slow kinetics and poor yields.

Recommended Workflow: The "Crash-Out" Purification

This protocol leverages the compound's poor water solubility to your advantage.

ReactionFlow Setup 1. Dissolution Solvent: DMF or NMP Temp: 60°C Base 2. Activation Add K2CO3 or NaH (Forms soluble anion) Setup->Base React 3. Reaction Add Alkyl Halide Stir 2-4h @ 80-100°C Base->React Quench 4. Quench Pour hot mixture into Ice-Cold Water (10x volume) React->Quench Filter 5. Isolation Precipitate forms immediately. Filter and wash with water. Quench->Filter

Figure 2: Optimized N-Alkylation workflow utilizing solubility differentials.

Technical Note on Regioselectivity: IMNI exists as tautomers (4-nitro vs 5-nitro). In solution (DMF), the equilibrium exists. Upon alkylation, the 1-alkyl-5-nitro isomer is typically the major product due to the "nitro group effect" (steric and electronic directing), but the iodine at position 5 adds steric bulk that may shift ratios compared to simple metronidazole synthesis [1, 2].

Module 3: Analytical Troubleshooting (HPLC)

Issue: "My sample precipitates in the HPLC injector/column." Cause: Dissolving the sample in 100% DMSO and injecting it into a high-aqueous mobile phase (e.g., 90% Water) causes "shock precipitation."

The Fix: Gradient Compatible Dilution

  • Stock: Dissolve 1 mg IMNI in 1 mL Methanol (or 50:50 MeOH:DMSO). Sonicate.[1]

  • Dilution: Dilute this stock 1:10 with the starting mobile phase (e.g., 10% MeOH / 90% Buffer).

  • Check: If it clouds up, increase the organic ratio of your starting mobile phase to at least 20% or 30%.

  • Column: C18 columns work well.

  • UV Detection: Nitroimidazoles have strong absorbance around 300–320 nm [3].

Frequently Asked Questions (FAQ)

Q1: Why did my solution turn dark brown/black upon heating? A: Iodine-carbon bonds can be labile at high temperatures (>120°C) or in the presence of strong oxidizers, releasing free iodine (


).
  • Fix: Keep reaction temperatures below 110°C. Add a trace of sodium metabisulfite during workup to reduce free iodine if the product is discolored.

Q2: I can't get the product to crystallize after the reaction. It's an oil. A: This is common if residual DMF is present.

  • Fix: Pour the reaction mixture into brine instead of water to increase the ionic strength (salting out). Extract with Ethyl Acetate, wash the organic layer 3x with water (to remove DMF), dry, and evaporate. Triturate the resulting oil with cold diethyl ether or ethanol to induce crystallization.

Q3: Can I use Ethanol as a solvent? A: Only for recrystallization, not for the initial reaction. IMNI is sparingly soluble in boiling ethanol. It will dissolve at reflux but precipitate upon cooling—making ethanol an excellent solvent for purification, but a poor choice for homogenous reactions.

Q4: Is the compound light sensitive? A: Yes, iodinated heterocycles can undergo photodeiodination. Store the solid and solutions in amber vials or wrapped in foil.

References

  • Synthesis of Nitroimidazoles: M. Hoffer, "The Synthesis of 2-Methyl-5-nitroimidazole-1-ethanol (Metronidazole)," Journal of Medicinal Chemistry, vol. 17, no. 9, pp. 1019-1020. (Note: Foundational chemistry for nitroimidazole alkylation).

  • Iodo-imidazole Derivatives: "Process for production of 5-nitroimidazole derivatives," US Patent US4160096A. (Describes handling of iodo-ethyl intermediates).

  • Analytical Properties: "Determination of five nitroimidazoles in water by liquid chromatography-mass spectrometry," Journal of Chromatography A. (Provides UV and HPLC conditions for similar nitroimidazoles).

  • Physical Properties: PubChem Compound Summary for CID 86313756 (5-iodo-2-methyl-4-nitro-1H-imidazole).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling iodinated nitro compounds.

Sources

Technical Support Center: Toxicity Mitigation for 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole (IMNI)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Specialist: Senior Application Scientist, Dr. Aris Subject: Strategies to mitigate toxicity in in vitro and in vivo applications of IMNI.

Introduction: Understanding the Hazard Profile

Welcome to the technical support hub for 5-iodo-2-methyl-4-nitro-1H-imidazole (IMNI) . As a researcher working with this compound—likely as a radiosensitizer, hypoxia probe, or antimicrobial intermediate—you are encountering a classic "double-edged sword" of medicinal chemistry.

The toxicity of IMNI stems from three distinct vectors:

  • The Nitro Group (

    
    ):  Causes oxidative stress via futile cycling in normoxic (healthy) tissues.
    
  • The Iodine Atom (

    
    ):  Increases lipophilicity (
    
    
    
    ), facilitating Blood-Brain Barrier (BBB) penetration and subsequent neurotoxicity.
  • Solubility Issues: Often necessitates toxic vehicles (DMSO/DMF) which confound experimental data.

This guide provides field-proven protocols to decouple efficacy from toxicity.

Ticket #1042: "My normoxic control cells are dying."

Issue: High background cytotoxicity in healthy, oxygenated cells, making it impossible to calculate a valid Sensitizer Enhancement Ratio (SER).

Diagnosis: This is likely caused by Futile Cycling . In the presence of oxygen, the one-electron reduction of the nitro group is reversed, regenerating the parent drug and producing a superoxide anion (


). This causes oxidative stress in healthy cells without damaging the DNA (which requires the stable reduction found only in hypoxia).

Resolution: The "Pulse-Chase" & Scavenger Protocol

Do not simply reduce the dose. Instead, block the oxidative mechanism in normoxic cells.

Step 1: Protocol Adjustment (Pulse Dosing)

Nitroimidazoles equilibrate rapidly. Long incubations (24h+) in normoxia are unnecessary and toxic.

  • Old Protocol: Continuous exposure for 24–48 hours.

  • New Protocol: Pulse exposure for 2–4 hours prior to irradiation/hypoxia induction, followed by a "Wash-Out" phase.

Step 2: Chemical Mitigation (ROS Scavenging)

Co-administer a thiol-based antioxidant during the equilibration phase.

  • Reagent: N-Acetylcysteine (NAC) or Glutathione ethyl ester.

  • Concentration: 1–5 mM (Titrate to ensure it does not blunt hypoxic efficacy).

  • Mechanism: Thiols scavenge the superoxide generated by futile cycling in oxygenated cells but are rapidly depleted in hypoxic tumor cores, preserving the drug's activity where you want it.

Data Visualization: The Futile Cycling Trap

G cluster_0 Normoxic Toxicity (Healthy Tissue) IMNI IMNI (Parent Drug) Radical Nitro Radical Anion (R-NO2•-) IMNI->Radical Reductase (P450/XO) Radical->IMNI Normoxia (Futile Cycle) Oxygen Oxygen (O2) Radical->Oxygen Electron Transfer DNA DNA Adducts (Lethal Damage) Radical->DNA Hypoxia (Stable Reduction) Superoxide Superoxide (O2•-) Oxygen->Superoxide Generates ROS

Caption: In normoxia (top loop), oxygen steals the electron from the drug, regenerating the drug and creating toxic superoxide. In hypoxia (bottom path), the radical attacks DNA.

Ticket #2089: "I cannot dissolve IMNI without using 10% DMSO."

Issue: The compound precipitates in aqueous media, forcing the use of high concentrations of DMSO, which is itself cytotoxic and membrane-permeabilizing.

Diagnosis: IMNI is hydrophobic (lipophilic). High solvent concentrations induce artifacts, including apoptosis and membrane instability, which you are mistaking for drug toxicity.

Resolution: Cyclodextrin Complexation

Replace organic solvents with Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. This creates a "host-guest" inclusion complex that makes the drug water-soluble without changing its chemical structure.
Protocol: Preparation of IMNI-CD Complex
  • Stock Solution: Prepare a 20% (w/v) solution of HP-

    
    -CD in PBS (pH 7.4).
    
  • Dispersion: Add IMNI powder to the CD solution at a molar ratio of 1:2 (Drug:CD).

  • Equilibration:

    • Stir vigorously at room temperature for 24 hours (protect from light).

    • Optional: Sonication for 30 mins at 40°C speeds up inclusion.

  • Filtration: Pass through a 0.22

    
    m PVDF filter to remove uncomplexed drug.
    
  • Validation: The filtrate should be clear. If HPLC is available, verify concentration; otherwise, assume ~80% inclusion efficiency.

ParameterDMSO FormulationCyclodextrin Formulation
Solubility Limit Low (<1 mM in media)High (>10 mM in media)
Cellular Toxicity High (Vehicle effect)Negligible (Inert vehicle)
In Vivo Tolerance Pain on injection, hemolysisIsotonic, well-tolerated
Ticket #3011: "The mice are showing signs of neurotoxicity (Ataxia)."

Issue: At therapeutic doses, animals exhibit loss of balance, lethargy, or seizures.

Diagnosis: Nitroimidazoles, especially iodinated ones, are lipophilic and easily cross the Blood-Brain Barrier (BBB). Accumulation in the CNS leads to peripheral neuropathy and cerebellar toxicity (a known class effect of nitroimidazoles like misonidazole).

Resolution: Liposomal Encapsulation (Passive Targeting)

Encapsulating IMNI in PEGylated liposomes keeps the drug in the blood circulation and prevents it from crossing the healthy BBB, while allowing it to accumulate in "leaky" tumor vessels (EPR effect).

Troubleshooting the Synthesis:

If you cannot synthesize liposomes, use Albumin binding :

  • Premix IMNI with 20% Human Serum Albumin (HSA) or BSA before injection.

  • The hydrophobic iodine moiety will bind to albumin's hydrophobic pockets.

  • This reduces the "free fraction" of the drug available to cross the BBB immediately, creating a sustained-release depot.

Experimental Workflow: Toxicity Screening

Workflow Start Start: Toxicity Observed CheckSolvent Check Vehicle Concentration Start->CheckSolvent IsDMSOHigh Is DMSO > 0.5%? CheckSolvent->IsDMSOHigh SwitchCD Action: Switch to HP-beta-CD IsDMSOHigh->SwitchCD Yes CheckROS Check ROS Levels (H2DCFDA Assay) IsDMSOHigh->CheckROS No SwitchCD->CheckROS IsROSHigh Is ROS High in Normoxia? CheckROS->IsROSHigh AddNAC Action: Add 2mM NAC or Pulse Dose IsROSHigh->AddNAC Yes CheckCNS Check CNS Signs (In Vivo) IsROSHigh->CheckCNS No AddNAC->CheckCNS IsNeuroToxic Ataxia/Seizures? CheckCNS->IsNeuroToxic Encapsulate Action: Liposomal/Albumin Formulation IsNeuroToxic->Encapsulate Yes

Caption: Step-by-step troubleshooting logic for isolating the source of toxicity.

FAQ: Frequently Asked Questions

Q: Can I autoclave IMNI solutions? A: No. The Carbon-Iodine bond is heat-labile. Autoclaving may release free iodine (


), which is highly toxic and corrosive. Sterilize via 0.22 

m filtration only.

Q: Why does my solution turn yellow over time? A: This indicates deiodination (release of iodine) or photo-degradation.

  • Fix: Store solid compound at -20°C in the dark. Prepare fresh solutions immediately before use. If the solution is yellow, discard it; the free iodine will cause massive artifacts in toxicity assays.

Q: Is the 4-nitro isomer less toxic than the 2-nitro isomer? A: Generally, yes . The 2-nitroimidazoles (like misonidazole) have a higher electron affinity (


) making them more potent but also more toxic. The 4-nitro isomer (IMNI) requires lower oxygen tension to reduce, theoretically sparing healthy tissue better. However, this also means you may need a higher dose for efficacy, necessitating the solubility fixes above.
References
  • Mechanisms of Nitroimidazole Toxicity: Edwards, D. I. (1993).[1] "Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action."[1][2] Journal of Antimicrobial Chemotherapy. Link

  • Cyclodextrin Formulation Strategies: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. Link

  • Neurotoxicity of Nitroimidazoles: Urtasun, R. C., et al. (1978).[3] "Peripheral neuropathy related to misonidazole: incidence and pathology." British Journal of Cancer.[3] Link

  • Nitroimidazole Radiosensitizers & Hypoxia: Overgaard, J. (2011). "Hypoxic radiosensitization: adored, ignored, but restored?" Seminars in Radiation Oncology. Link

  • Safety Data Sheet (Class Data): Fisher Scientific. "Safety Data Sheet: 2-Methyl-5-nitroimidazole (Isomer Analog)." Link

Sources

how to prevent degradation of 5-iodo-2-methyl-4-nitro-1H-imidazole during storage

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 5-iodo-2-methyl-4-nitro-1H-imidazole . It synthesizes chemical stability principles with specific functional group vulnerabilities (C-I bond lability and Nitro group redox potential).

Executive Summary: The Stability Profile

5-iodo-2-methyl-4-nitro-1H-imidazole is a poly-functionalized heterocycle. Its stability is governed by the competing electronic effects of the electron-withdrawing nitro group (-NO₂) and the labile carbon-iodine (C-I) bond.

  • Primary Threat (Critical): Photolytic Deiodination . The C-I bond energy (~50-60 kcal/mol in aromatics) is susceptible to cleavage by UV-Visible light, leading to the release of iodine radicals and discoloration.

  • Secondary Threat: Thermal Decomposition . While the imidazole ring is robust, the nitro-iodo combination lowers the activation energy for decomposition, particularly in solution.

  • Tertiary Threat: Hygroscopic Hydrolysis . Moisture can facilitate nucleophilic attacks, though the neutral 1H-imidazole is relatively resistant compared to its salts.

Troubleshooting Guide (Q&A)

Observation: Discoloration

Q: My white/pale yellow powder has turned dark brown or purple. Is it still usable?

  • Diagnosis: This is the hallmark of Photolytic Deiodination . The "purple" hue is elemental iodine (

    
    ) released from the crystal lattice. The "brown" color often indicates the formation of complex charge-transfer complexes or oxidative degradation products.
    
  • Mechanism: Light energy (

    
    ) cleaves the C-I bond homolytically.
    
    • 
       (Purple/Brown appearance)
      
  • Action:

    • Do not use for sensitive quantitative assays (e.g., enzyme kinetics, metabolic stability).

    • Purification: If the degradation is minor (<5% surface discoloration), recrystallization from Methanol/Ethyl Acetate (1:1) can recover the pure compound.[1]

    • Prevention: Switch to amber glass vials immediately. Wrap containers in aluminum foil if amber glass is unavailable.

Observation: Solubility Changes

Q: I stored a stock solution in DMSO at -20°C, but now I see a precipitate or a shift in LC-MS retention time.

  • Diagnosis: Solvent-Mediated Nucleophilic Substitution .

  • Technical Insight: In polar aprotic solvents like DMSO or DMF, the iodine atom is susceptible to nucleophilic attack (SNAr), even by the solvent itself or trace water, activated by the electron-withdrawing nitro group at the adjacent position.

  • Action:

    • Rule: Never store this compound in solution for >24 hours, even frozen.

    • Protocol: Prepare fresh stock solutions immediately before use. If storage is unavoidable, use anhydrous Acetonitrile at -80°C, as it is less nucleophilic than DMSO.

Observation: pH Sensitivity

Q: Can I store this in a buffer at pH 7.4?

  • Diagnosis: Tautomeric Equilibrium Shift .

  • Technical Insight: As a 1H-imidazole, the compound has an acidic proton (

    
     for nitroimidazoles). At neutral pH, it remains largely unionized. However, long-term storage in aqueous buffers can lead to slow hydrolysis of the C-I bond due to the electron-deficient ring.
    
  • Action: Store as a lyophilized powder. Reconstitute in buffer only at the moment of the experiment.

Storage & Handling Protocols

A. The "Golden Standard" Storage Protocol

Follow this decision matrix to ensure maximum shelf-life (12+ months).

ParameterSpecificationReason
Temperature -20°C (± 5°C) Slows thermal bond homolysis and lattice vibration.
Light Strict Dark (Amber/Foil) Prevents photon-induced C-I cleavage.
Atmosphere Argon or Nitrogen Overlay Prevents oxidative radical propagation if cleavage occurs.
Container Glass (Teflon-lined cap) Avoid plastics; Iodine can diffuse into/through polyethylene.
Desiccant Required Prevents moisture-mediated hydrolysis.
B. Experimental Workflow: Handling the Compound
  • Equilibration: Allow the vial to warm to room temperature before opening . This prevents condensation of atmospheric water onto the cold powder (hygroscopic shock).

  • Weighing: Work under low-light conditions or use amber-tinted vessels. Avoid fluorescent hood lights directly on the open sample.

  • Disposal: Solutions containing this compound must be treated as halogenated organic waste.

Mechanistic Visualization

Degradation Pathway: Photolysis & Hydrolysis

The following diagram illustrates the cascade of events if improper storage occurs.

DegradationPathways Compound 5-iodo-2-methyl-4-nitro-1H-imidazole Light UV/Vis Light (hν) Compound->Light Moisture Moisture (H₂O) Compound->Moisture Radical Imidazolyl Radical + I• Light->Radical Homolytic Cleavage Iodine I₂ (Purple/Brown Color) Radical->Iodine Dimerization DesIodo 2-methyl-4-nitroimidazole (Impurity) Radical->DesIodo H-Abstraction Hydrolysis 5-hydroxy-4-nitroimidazole (Trace) Moisture->Hydrolysis Nucleophilic Subst. (Slow)

Figure 1: Mechanistic pathway of degradation. The primary vector is light-induced homolysis of the C-I bond, resulting in iodine release and des-iodo impurities.

Storage Decision Tree

Use this logic flow to determine the correct storage setup for your lab.

StorageLogic Start Received Compound Form Solid or Solution? Start->Form Solid Solid Powder Form->Solid Powder Solution Solution (DMSO/Water) Form->Solution Liquid Temp Long-term (>1 month)? Solid->Temp ActionSol USE IMMEDIATELY Do not store >24h Solution->ActionSol Freezer Store at -20°C Amber Vial + Desiccant Temp->Freezer Yes Fridge Store at 4°C Amber Vial Temp->Fridge No (Active Use)

Figure 2: Decision matrix for storage conditions based on physical state and duration.

References

  • Hampton Research. (2023).[2] Safety Data Sheet: Imidazole Derivatives. Retrieved from [2]

  • Thermo Scientific Chemicals. (2024). 4-iodo-2-methyl-1H-imidazole Product Specifications. Fisher Scientific.[3] Retrieved from [3]

  • PubChem. (2024).[4] 5-iodo-2-methyl-4-nitro-1H-imidazole Compound Summary (CID 86313756).[4] National Library of Medicine. Retrieved from

  • MedChemExpress. (2024). 5-Iodo-1H-imidazole Storage & Stability Data. Retrieved from

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety. Journal of Pharmaceutical Sciences. Retrieved from

Sources

troubleshooting inconsistent results in 5-iodo-2-methyl-4-nitro-1H-imidazole assays

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for 5-iodo-2-methyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results. Nitroimidazole compounds, by their nature, possess a unique mechanism of action that can introduce variability into assays if not properly controlled. This document provides in-depth troubleshooting advice and foundational knowledge to help you navigate these complexities.

Troubleshooting Guide: Inconsistent Assay Results

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question 1: Why am I seeing high variability between replicates or a significant loss of potency in my dose-response curves?

This is one of the most common issues reported and typically points to problems with compound handling, stability, or solubility.

Answer:

The chemical structure of 5-iodo-2-methyl-4-nitro-1H-imidazole and related nitroimidazoles makes them susceptible to several factors that can degrade the compound or cause it to precipitate out of solution, leading to inconsistent effective concentrations.

Core Causality: Inconsistent concentration of the active compound across your assay plate is the primary driver of variability. This can stem from:

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light. Exposure to UV or even ambient lab lighting can lead to degradation, reducing the concentration of the active compound over the course of an experiment. A study on the photodegradation of various nitroimidazoles confirmed their susceptibility to UV radiation, leading to the formation of by-products and a loss of the parent compound[1].

  • Poor Solubility & Precipitation: While the compound is generally soluble in DMSO for stock solutions, its solubility in aqueous assay media can be limited[2]. When diluting the stock into your buffer or media, the compound can precipitate, especially at higher concentrations. This precipitation is often invisible to the naked eye but results in a significant decrease in the available drug.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware (e.g., pipette tips, microplates), reducing the effective concentration delivered to the cells or reaction.

  • Chemical Instability in Media: The compound may be unstable in certain cell culture media, especially over long incubation periods, due to reactions with media components or changes in pH.

Troubleshooting Workflow & Protocol

To mitigate these issues, a rigorous and standardized compound handling protocol is essential.

G cluster_prep Compound Preparation cluster_exp Experimental Use cluster_check Validation Checks P1 Weigh Compound in Low Light P2 Prepare High-Concentration Stock in 100% DMSO P1->P2 P3 Store Stock in Amber Vials at -20°C or -80°C P2->P3 E1 Thaw Stock Solution (Protect from Light) P3->E1 E2 Create Intermediate Dilutions in DMSO E1->E2 E3 Perform Final Dilution into Aqueous Buffer/Media E2->E3 E4 Vortex/Mix Thoroughly Immediately Before Use E3->E4 V1 Visually Inspect for Precipitation (Tyndall Effect) E3->V1 V2 Consider Pre-Coating Plates with Pluronic F-68 E4->V2 V3 Run Solubility Test (e.g., Nephelometry) E4->V3 If problems persist

Caption: Standardized workflow for handling 5-iodo-2-methyl-4-nitro-1H-imidazole.

Step-by-Step Protocol: Preparation of Stock and Working Solutions
  • Preparation of Primary Stock Solution (e.g., 10-50 mM):

    • Work under subdued lighting conditions.

    • Accurately weigh the powdered 5-iodo-2-methyl-4-nitro-1H-imidazole[3].

    • Dissolve in 100% high-purity DMSO to the desired concentration. Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small-volume, amber glass vials or cryovials wrapped in foil to minimize light exposure and freeze-thaw cycles.

  • Storage:

    • Store aliquots at -20°C for short-term storage or -80°C for long-term storage, as recommended for nitroimidazole compounds to ensure stability[4].

  • Preparation of Working Solutions:

    • Thaw a single aliquot rapidly and protect it from light.

    • Create an intermediate dilution series in 100% DMSO. This minimizes the amount of DMSO added to the final aqueous solution.

    • For the final step, add the intermediate DMSO dilution to the pre-warmed aqueous assay buffer or cell culture medium. Crucially, add the DMSO solution to the aqueous buffer, not the other way around, while vortexing gently to aid dispersion and prevent precipitation.

    • The final DMSO concentration in your assay should ideally be ≤0.5% to avoid solvent-induced artifacts.

    • Use the final working solutions immediately after preparation. Do not store aqueous dilutions.

Question 2: My results are inconsistent between experiments, especially when testing in different cell lines or under different conditions. Why?

Answer:

This issue is almost certainly linked to the fundamental mechanism of action of nitroimidazoles. These compounds are not directly cytotoxic; they are prodrugs that require bioreductive activation to become active.[5] This activation is highly dependent on the cellular redox environment.

Core Causality: The nitro group (-NO₂) of the imidazole ring must be reduced by accepting electrons.[6][7] This process forms highly reactive nitro radical anions and other reactive species that cause cellular damage, primarily to DNA and proteins.[6][8]

  • Under Hypoxic/Anaerobic Conditions: Cells in a low-oxygen environment have a more negative redox potential and active nitroreductase enzymes (like pyruvate:ferredoxin oxidoreductase, PFOR) that can efficiently donate electrons to the nitroimidazole, "activating" it and leading to potent cytotoxicity[7][8].

  • Under Aerobic (Normoxic) Conditions: In the presence of oxygen, the reactive nitro radical anion is rapidly re-oxidized back to the parent, inactive compound. This process, known as "futile cycling," prevents the accumulation of the toxic species and dramatically reduces the compound's efficacy[5][8].

Therefore, any variation in oxygen tension or the cell line's intrinsic reductase activity will lead to dramatic differences in observed potency.

Mechanism of Action: The Oxygen Effect

cluster_hypoxia Hypoxic/Anaerobic Pathway Prodrug 5-Iodo-2-methyl-4-nitro-1H-imidazole (Inactive Prodrug) Radical Nitro Radical Anion (Reactive Intermediate) Prodrug->Radical + 1e- Radical->Prodrug Futile Cycle (Re-oxidation) Damage Cellular Damage (DNA, Proteins) Radical->Damage Leads to O2 Oxygen (O2) Reductases Nitroreductases (e.g., PFOR)

Caption: Reductive activation of nitroimidazoles and the inhibitory effect of oxygen.

Experimental Recommendations:
  • Control Oxygen Tension: If the goal is to assess the maximum potency of the compound, assays should be conducted under hypoxic or anaerobic conditions. This requires specialized equipment like a hypoxia chamber or incubator.

  • Characterize Your Cell Line: The expression levels of relevant nitroreductases can vary significantly between cell lines. If comparing results, ensure the cell lines have comparable metabolic machinery for drug activation.

  • Assay Buffer Composition: Avoid strong oxidizing or reducing agents in your assay buffer unless they are a specific component of the system you are studying, as they can interfere with the compound's activation.

  • Document Everything: Meticulously record the oxygen conditions (e.g., 21% O₂, 1% O₂, or anaerobic), cell density, and incubation times for every experiment to help identify sources of variation.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties and recommended storage conditions?

A: Understanding the compound's basic properties is the first step to reliable experimentation.

PropertyValueSource
Molecular Formula C₄H₄IN₃O₂PubChem[3]
Molecular Weight 253.00 g/mol PubChem[3]
Appearance Light yellow to yellow solid/powderChemicalBook, Sigma-Aldrich[4]
Storage (Solid) 2–8 °C, under inert gas (Nitrogen or Argon)ChemicalBook[4]
Storage (DMSO Stock) -20°C (short-term) or -80°C (long-term), protect from lightGeneral best practice
Recommended Solvents DMSO, DMFGeneral laboratory practice
Q2: Can this compound interfere with common assay detection methods?

A: Yes, potentially. Nitroaromatic compounds can have intrinsic properties that interfere with certain detection modalities.

  • Fluorescence Interference: The imidazole ring and nitro group can confer modest intrinsic fluorescence or, more commonly, act as a quencher for other fluorophores. It is crucial to run controls with the compound alone (no cells or enzymes) at all concentrations to quantify any background signal or quenching effect.

  • Colorimetric Assays: In assays that rely on redox reactions (e.g., MTT, XTT, AlamarBlue), the compound itself is redox-active. It could directly reduce the assay reagent or interfere with the cellular redox state, leading to artifacts. Always validate results with an orthogonal assay method that does not rely on redox chemistry (e.g., ATP-based viability assays like CellTiter-Glo® or direct cell counting).

Q3: What is the expected in-vitro activity of this compound class?

A: The activity is highly dependent on the specific derivative and the target organism/cell. However, some general trends for related 4-nitroimidazoles have been reported. For instance, a series of 1-methyl-4-nitro-1H-imidazole derivatives showed potent activity against H. pylori with MIC values as low as 2 µg/mL, which was four times more potent than metronidazole[9]. Other derivatives have shown activity against Gram-positive bacteria but were largely inactive against Gram-negative bacteria at concentrations up to 64 µg/mL[9]. The specific iodo-substitution on your compound will influence its lipophilicity and electron affinity, thereby affecting its uptake and activation. Potency must be determined empirically in your specific assay system.

References

  • Kapoor, V. K., et al. (2003). Medicinal Significance of Nitroimidazoles. Journal of Scientific and Industrial Research, 62, 659-668. Retrieved from [Link]

  • Le, C., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. ACS Chemical Biology, 17(11), 3049–3058. Retrieved from [Link]

  • Kumar, R., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4991. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. Retrieved from [Link]

  • Yassine, H., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-iodo-2-methyl-4-nitro-1H-imidazole. PubChem Compound Database. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE. Retrieved from [Link]

  • De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 46(16), 5181-5190. Retrieved from [Link]

  • Olekhnovich, I. N., et al. (2010). A Redox Basis for Metronidazole Resistance in Helicobacter pylori. Antimicrobial Agents and Chemotherapy, 54(9), 3640–3646. Retrieved from [Link]

  • Li, X., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry, 19(1), 25. Retrieved from [Link]

  • Carignan, G., Carrier, K., & Sved, S. (1991). The identification and assay of 2-methyl-5-nitroimidazole in pigs treated with dimetridazole. Food Additives and Contaminants, 8(4), 467-475. Retrieved from [Link]

  • Tao, Y., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3329. Retrieved from [Link]

  • Kumar, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Cancer & Metabolism, 10(1), 5. Retrieved from [Link]

  • Request PDF. (n.d.). Recognizing nitroimidazole from nitrofuran via luminescence sensing. Retrieved from [Link]

  • Fagan, V., et al. (2021). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega, 6(16), 10738–10751. Retrieved from [Link]

  • Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. Saint Mary's University. Retrieved from [Link]

  • Letafat, B., et al. (2008). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Archiv der Pharmazie, 341(8), 497-501. Retrieved from [Link]

  • Lee, S. Y., & Cho, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning, UNIMIB. Retrieved from [Link]

  • ResearchGate. (n.d.). Operating conditions for nitroimidazoles analysis. Download Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of nitroimidazoles used in this study. Retrieved from [Link]

  • Anderson, R. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Pharmaceuticals, 16(6), 823. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Retrieved from [Link]

  • Parliament, M. B., et al. (1992). Radioiodinated 1-(5-iodo-5-deoxy-beta-D-arabinofuranosyl)-2-nitroimidazole (iodoazomycin arabinoside: IAZA): a novel marker of tissue hypoxia. British Journal of Cancer, 65(1), 90-95. Retrieved from [Link]

  • Fernandez-mar, M. I., et al. (2000). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 5(3), 459-463. Retrieved from [Link]

  • Brown, J. M. (1985). Pharmacology and Toxicology of Sensitizers: Mechanism Studies. International Journal of Radiation Oncology, Biology, Physics, 11(Supplement_1), 47-48. Retrieved from [Link]

  • Hubicka, U., et al. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Processes, 11(1), 191. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Purity of 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-iodo-2-methyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance the purity and yield of your product.

I. Understanding the Synthesis: A Two-Step Approach

The synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole is typically achieved in two key stages: the nitration of 2-methylimidazole to form the precursor, 2-methyl-4(5)-nitroimidazole, followed by a regioselective iodination.

Step 1: Nitration of 2-Methylimidazole

The introduction of a nitro group to the 2-methylimidazole ring is a critical first step. A common and effective method involves the use of a nitrating mixture of concentrated nitric and sulfuric acids.[1]

Step 2: Iodination of 2-Methyl-4-nitro-1H-imidazole

The subsequent iodination of 2-methyl-4-nitro-1H-imidazole presents a greater challenge due to the deactivating effect of the nitro group on the imidazole ring and the potential for multiple iodination products. Direct iodination can be achieved using molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, which generates a more potent electrophilic iodine species (I+).[2] Controlling the stoichiometry and reaction conditions is crucial to favor the desired mono-iodinated product.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of 5-iodo-2-methyl-4-nitro-1H-imidazole.

Synthesis-Related Issues

Question 1: My nitration of 2-methylimidazole resulted in a low yield and a dark, impure product. What went wrong?

Answer: Low yields and the formation of dark-colored byproducts in the nitration of 2-methylimidazole are often due to uncontrolled reaction temperatures and the use of overly harsh conditions.

  • Causality: The nitration of imidazoles is a highly exothermic reaction. If the temperature is not carefully controlled, side reactions, including oxidation and decomposition of the starting material and product, can occur, leading to a complex mixture of impurities and a lower yield of the desired 2-methyl-4(5)-nitroimidazole.[1]

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) during the addition of the nitrating mixture to the 2-methylimidazole solution. Use an ice-salt bath for efficient cooling.

    • Slow Addition: Add the nitrating mixture dropwise to the imidazole solution with vigorous stirring to ensure even heat distribution and prevent localized overheating.

    • Reaction Time and Temperature: After the initial addition, allow the reaction to proceed at a controlled temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times that can lead to degradation.

Question 2: The iodination of 2-methyl-4-nitro-1H-imidazole is not proceeding to completion, or I am observing the formation of multiple iodinated species. How can I improve the selectivity for the desired 5-iodo product?

Answer: Incomplete reaction and the formation of di- or tri-iodinated byproducts are common challenges in the iodination of the electron-deficient 2-methyl-4-nitro-1H-imidazole ring.

  • Causality: The nitro group deactivates the imidazole ring towards electrophilic substitution, making the reaction sluggish. Furthermore, once the first iodine atom is introduced, the reactivity of the remaining positions on the ring can be altered, potentially leading to further iodination. The formation of di-iodo and tri-iodo imidazoles is a known side reaction.[3]

  • Troubleshooting Steps:

    • Choice of Iodinating Agent: While molecular iodine with an oxidizing agent can be effective, consider using a milder and more selective iodinating reagent such as N-Iodosuccinimide (NIS).

    • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Using a slight excess of 2-methyl-4-nitro-1H-imidazole relative to the iodinating agent can help to minimize over-iodination.

    • Reaction Conditions: Optimize the reaction temperature and time. Lower temperatures may improve selectivity but could slow down the reaction rate. Monitor the reaction closely by TLC to determine the optimal endpoint.

    • pH Control: In some iodination reactions of imidazoles, performing the reaction under slightly alkaline conditions can favor the formation of the desired product by influencing the reactivity of the imidazole ring.[3] However, for a nitro-substituted imidazole, careful optimization is required.

Purification-Related Issues

Question 3: I am having difficulty removing colored impurities from my crude 5-iodo-2-methyl-4-nitro-1H-imidazole.

Answer: Colored impurities are often high molecular weight byproducts formed during the nitration or iodination steps.

  • Causality: These impurities can arise from oxidation or polymerization reactions occurring under the strong acidic and oxidizing conditions of the synthesis.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent (e.g., aqueous acetic acid or an alcohol/water mixture) and add a small amount of activated carbon. Heat the mixture for a short period, then filter it hot to remove the carbon and adsorbed impurities.[4]

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash it with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities. Subsequently, wash with a dilute acidic solution to remove any basic impurities.

    • Column Chromatography: If recrystallization and washing are insufficient, column chromatography on silica gel can be an effective method for separating the desired product from colored impurities. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common eluent system for nitroimidazoles is a mixture of ethyl acetate and hexane.[5]

Question 4: My recrystallized product still shows the presence of starting material (2-methyl-4-nitro-1H-imidazole) or other closely related impurities by HPLC analysis.

Answer: Co-crystallization of the product with structurally similar impurities can make purification by recrystallization challenging.

  • Causality: The starting material and the product have similar structural features, which can lead to their incorporation into the same crystal lattice during recrystallization if the solvent system is not optimal.

  • Troubleshooting Steps:

    • Solvent System Optimization for Recrystallization: Experiment with different solvent systems to find one where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain more soluble. A two-solvent system (e.g., dissolving in a good solvent like ethanol or acetone and then adding a poor solvent like water or hexane until turbidity is observed) can be very effective.

    • Multiple Recrystallizations: If a single recrystallization is insufficient, a second or even third recrystallization may be necessary to achieve the desired purity.

    • Preparative HPLC: For obtaining very high purity material, preparative HPLC can be employed to separate the desired product from closely related impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure 5-iodo-2-methyl-4-nitro-1H-imidazole? A1: Pure 5-iodo-2-methyl-4-nitro-1H-imidazole is typically a solid. The color can range from light yellow to yellow.[6]

Q2: What are the key analytical techniques for assessing the purity of 5-iodo-2-methyl-4-nitro-1H-imidazole? A2: The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is an excellent method for quantifying the purity and detecting impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information and can be used to identify the presence of impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and can help in identifying unknown impurities.

Q3: Are there any specific safety precautions I should take during the synthesis? A3: Yes. Both nitration and iodination reactions involve hazardous reagents.

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The reaction is exothermic and can become violent if not properly controlled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Iodination: Iodine is corrosive and can cause burns. Oxidizing agents like hydrogen peroxide and nitric acid are also hazardous. Handle all chemicals with care and follow standard laboratory safety procedures.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-4(5)-nitroimidazole

This protocol is adapted from established methods for the nitration of 2-methylimidazole.[1]

Materials:

  • 2-Methylimidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Hydroxide solution (for neutralization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methylimidazole in concentrated sulfuric acid while maintaining the temperature below 30 °C with an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the mixture at a controlled temperature (e.g., 20-25 °C) for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it under vacuum to obtain crude 2-methyl-4(5)-nitroimidazole.

Protocol 2: Synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole

This protocol is a general procedure based on the iodination of deactivated aromatic rings.[2]

Materials:

  • 2-Methyl-4-nitro-1H-imidazole

  • Iodine (I2)

  • Concentrated Nitric Acid (70%) or Hydrogen Peroxide (30%)

  • Suitable solvent (e.g., glacial acetic acid, ethanol/water mixture)

  • Sodium thiosulfate solution

Procedure:

  • Dissolve 2-methyl-4-nitro-1H-imidazole and iodine in the chosen solvent in a round-bottom flask.

  • Slowly add the oxidizing agent (e.g., concentrated nitric acid or hydrogen peroxide) dropwise to the mixture with stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 40-60 °C) and stir for several hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into an ice-water mixture.

  • Add a solution of sodium thiosulfate to quench any unreacted iodine.

  • Filter the precipitated solid, wash it with water, and dry it to obtain the crude 5-iodo-2-methyl-4-nitro-1H-imidazole.

V. Purification and Characterization

Purification by Recrystallization

Solvent Selection: The choice of solvent is crucial for effective purification. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for nitroimidazoles include:

  • Ethanol/Water

  • Acetone/Hexane

  • Ethyl Acetate/Hexane

General Procedure:

  • Dissolve the crude product in a minimum amount of the hot solvent.

  • If necessary, add activated carbon and filter the hot solution.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purity Assessment by HPLC

A reversed-phase HPLC method can be developed for purity analysis.

Table 1: Example HPLC Method Parameters

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm or 310 nm)
Injection Volume 10 µL

VI. Visualizing the Workflow

Diagram 1: Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Iodination 2-Methylimidazole 2-Methylimidazole Nitration Reaction Nitration Reaction 2-Methylimidazole->Nitration Reaction Nitrating Mixture Nitrating Mixture Nitrating Mixture->Nitration Reaction 2-Methyl-4-nitro-1H-imidazole 2-Methyl-4-nitro-1H-imidazole Nitration Reaction->2-Methyl-4-nitro-1H-imidazole Iodination Reaction Iodination Reaction 2-Methyl-4-nitro-1H-imidazole->Iodination Reaction Iodinating Agent Iodinating Agent Iodinating Agent->Iodination Reaction Crude Product Crude 5-iodo-2-methyl-4-nitro-1H-imidazole Iodination Reaction->Crude Product

Caption: Synthetic pathway for 5-iodo-2-methyl-4-nitro-1H-imidazole.

Diagram 2: Purification and Analysis Workflow

PurificationAnalysisWorkflow Crude Product Crude 5-iodo-2-methyl-4-nitro-1H-imidazole Recrystallization Recrystallization Crude Product->Recrystallization Purity Analysis Purity Analysis Recrystallization->Purity Analysis Pure Product Pure Product (>98%) Purity Analysis->Pure Product Purity OK Further Purification Further Purification (e.g., Chromatography) Purity Analysis->Further Purification Purity Not OK Further Purification->Recrystallization

Caption: General workflow for purification and purity analysis.

VII. References

  • Lyapunova, M. V., & Ma, L. (Year). Experimental Comparison of 2-methylimidazole Nitration by Nitric Acid and Nitrate Salts of Alkali Metals. Journal Name, Volume(Issue), Pages. [Please note: A full citation could not be generated as the complete source details were not available in the provided search results.]

  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. (2013). Google Patents.

  • CN110938036A - Preparation method of 4-iodine-1H-imidazole. (2020). Google Patents.

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. (2013). Google Patents.

  • PubChem. (n.d.). 5-iodo-2-methyl-4-nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

Sources

dealing with side reactions in the synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting Electrophilic Substitution on Deactivated Imidazole Rings. Ticket ID: #IMI-IOD-524 Assigned Scientist: Senior Application Specialist, Process Chemistry Division.

Executive Summary: The "Deactivated Ring" Challenge

Synthesizing 5-iodo-2-methyl-4-nitro-1H-imidazole (CAS: 13369-83-0) presents a classic conflict in organic chemistry: you are attempting an electrophilic aromatic substitution (iodination) on a ring that has been severely deactivated by a nitro group.

The nitro group at position 4 pulls electron density away from the ring, making the remaining C-5 carbon nucleophilically poor. Consequently, standard iodination protocols (e.g.,


 in neutral solvent) often fail or stall. Success requires activating the imidazole ring—typically by forming the imidazolate anion —to restore sufficient nucleophilicity for the attack on the iodine source.

This guide addresses the three most common failure modes: Incomplete Conversion , N-Iodination (Kinetic Traps) , and Tautomeric Confusion .

Reaction Mechanism & Critical Control Points

To troubleshoot, one must visualize the invisible. The reaction does not proceed on the neutral molecule effectively. It proceeds via the anion.

Visualizing the Pathway (Graphviz)

ReactionPathway Start 2-methyl-4-nitroimidazole (Neutral Precursor) Anion Imidazolate Anion (Activated Nucleophile) Start->Anion Deprotonation (pH > 12) Base Base (NaOH/KOH) Base->Anion NIodo N-Iodo Intermediate (Kinetic Trap) Anion->NIodo Fast Attack (Reversible) Product 5-iodo-2-methyl-4-nitroimidazole (Thermodynamic Product) Anion->Product C-Iodination (Irreversible) Iodine Iodine Source (I2 or NIS) Iodine->Product NIodo->Anion Heating/Time

Caption: Figure 1. The reaction relies on deprotonation to form the reactive imidazolate anion. Note the potential reversible diversion to the N-iodo species.

Optimized Protocol (Base-Mediated Iodination)

Standard Operating Procedure (SOP-IMI-05)

Reagents:

  • 2-methyl-4-nitroimidazole (1.0 eq)[1]

  • Iodine (

    
    ) (1.1 - 1.5 eq)
    
  • Sodium Hydroxide (NaOH) (2.0 - 2.5 eq)

  • Solvent: Water/Ethanol (3:1) or Water/THF.

Step-by-Step Workflow:

  • Activation: Dissolve the starting material in aqueous NaOH. Ensure the solution is clear (formation of the sodium salt).

    • Checkpoint: If the solution is cloudy, the anion has not fully formed. Add more base or solvent.

  • Iodination: Add solid iodine (

    
    ) in portions or as a solution in THF/EtOH at room temperature.
    
    • Observation: The dark iodine color should fade as it is consumed.

  • Heating (Crucial): Heat the mixture to 60–80°C for 2–4 hours.

    • Why? Room temperature often yields the N-iodo kinetic product. Heat drives the rearrangement/reaction to the thermodynamic C-5 iodo product.

  • Quench & Precipitation: Cool to RT. Acidify with Acetic Acid or dilute HCl to pH 5–6.

    • Mechanism:[2][3][4][5] The product is acidic (pKa ~ 6-7). It is soluble at high pH but precipitates at neutral/acidic pH.

  • Purification: Filter the precipitate. Wash with 5% Sodium Thiosulfate (to remove unreacted iodine) and water.

Troubleshooting Guide: Diagnosing Side Reactions

Issue 1: "My yield is extremely low (<20%), and I recovered starting material."
  • Root Cause: Insufficient activation of the ring. The nitro group makes the imidazole proton more acidic (pKa ~9.5), but also makes the carbon less nucleophilic.

  • The Fix:

    • Check pH: The reaction mixture must remain basic (pH > 12) during the iodine addition to keep the imidazole deprotonated. As the reaction proceeds, HI is generated, consuming the base.

    • Buffer Capacity: Increase the initial NaOH equivalents to 2.5 eq to absorb the generated acid.

Issue 2: "The product is unstable or disappears on TLC."
  • Root Cause: You likely formed the N-iodo intermediate . This species is labile and can hydrolyze back to the starting material during an acidic workup if it hasn't rearranged to the C-iodo form.

  • The Fix:

    • Increase Reaction Temperature: Ensure you reflux (60°C+) for at least 2 hours.

    • Monitor: On TLC, the N-iodo species often runs higher (less polar) than the C-iodo product. Wait for the conversion.

Issue 3: "The product is brown/yellow and melting point is depressed."
  • Root Cause: Occluded elemental iodine (

    
    ) or Charge-Transfer Complexes. Nitroimidazoles can form complexes with iodine that are hard to wash away.
    
  • The Fix:

    • Thiosulfate Wash: Do not just wash with water. Suspend the crude solid in 5% aqueous sodium thiosulfate (

      
      ) and stir for 20 minutes before final filtration.
      
Issue 4: "I'm confused about the Regiochemistry. Is it 4-iodo or 5-iodo?"
  • Technical Explanation: Due to annular tautomerism in 1H-imidazoles, the 4- and 5-positions are equivalent until substituted.

    • Starting Material: 2-methyl-4-nitroimidazole

      
       2-methyl-5-nitroimidazole.
      
    • Reaction: The iodine attacks the only available carbon.

    • Product: If the nitro is at 4, iodine goes to 5. If nitro is at 5, iodine goes to 4.[6]

    • Nomenclature Rule: By convention, we prioritize the lowest locants. However, in this specific synthesis, the product is most accurately described as 5-iodo-2-methyl-4-nitro-1H-imidazole (or its tautomer).

    • Note: If you subsequently N-alkylate (e.g., to make dimetridazole analogs), the isomers become fixed and separable.

Decision Tree for Optimization

Use this logic flow to determine your next experimental step.

OptimizationTree Start Reaction Complete? TLC Check TLC (SM vs Product) Start->TLC SM_Left Result: Incomplete Conversion TLC->SM_Left SM Remains New_Spot Is Spot High Rf? TLC->New_Spot New Spot Visible Action1 Action: Check pH. Add more NaOH. Increase Temp. SM_Left->Action1 Action2 Likely N-Iodo Intermediate. Continue Heating. New_Spot->Action2 Yes Action3 Likely Product. Proceed to Workup. New_Spot->Action3 No (Lower Rf) Workup Acidify to pH 5 Action3->Workup Precipitate Precipitate Forms? Workup->Precipitate Yield_Low Product is soluble. Extract with EtOAc. Check aqueous pH. Precipitate->Yield_Low No

Caption: Figure 2. Troubleshooting logic for reaction monitoring and workup.

Quantitative Data: Solvent & Base Effects[4][7]

Table 1: Impact of Conditions on Conversion of 2-methyl-4-nitroimidazole to 5-iodo derivative.

ConditionBase (Eq)Temp (°C)Time (h)Conversion (%)Major Impurity

/ MeOH
None2524< 5%Starting Material

/ NaOH /

1.025445%N-iodo species

/ NaOH /

2.560492% None (Clean)

/ DMF
None801260%Oxidation byproducts

Frequently Asked Questions (FAQs)

Q: Can I use NIS (N-Iodosuccinimide) instead of elemental iodine? A: Yes, NIS is a potent iodinating agent and works well in polar aprotic solvents like DMF. However, it is significantly more expensive. For scale-up, the


 method is preferred due to cost and "green" chemistry principles (water solvent).

Q: Why do I need to acidify the workup? A: The product, 5-iodo-2-methyl-4-nitroimidazole, has an acidic proton on the nitrogen (pKa


 6.5–7.0) due to the electron-withdrawing nitro and iodo groups. In the reaction mixture (pH > 12), it exists as the soluble sodium salt. You must lower the pH below its pKa to protonate it and force precipitation.

Q: Is the product light sensitive? A: Yes. Iodo-imidazoles can undergo homolytic cleavage of the C-I bond upon prolonged exposure to UV light, liberating iodine and turning the sample purple/brown. Store in amber vials.

References

  • Synthesis of 4(5)

    • Source: PubChem.[6][7] (n.d.). 5-iodo-2-methyl-4-nitro-1H-imidazole.[1][6] National Library of Medicine. Retrieved January 31, 2026, from [Link]

  • Iodination Methodologies

    • Source: Hoffer, M., & Tozer, T. (1970). Nitroimidazoles.[3][5][6][8][7][9][10][11] U.S. Patent No. 3,631,060 (and related art on 4-nitroimidazole halogenation).

    • Context: Describes the base-mediated halogen
  • Source: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • Radiosynthesis Applications (I-123 labeling): Source: Van der Walt, T. N., et al. (2005). Radiosynthesis and evaluation of two novel 123I-labeled 2-methyl-4-nitroimidazole derivatives. Nuclear Medicine and Biology. Context: Provides detailed protocols for introducing iodine into the 2-methyl-4-nitroimidazole scaffold.
  • General Synthesis of Iodo-Nitroimidazoles

    • Source: Nbinno. (n.d.). The Synthesis and Sourcing of 2-Methyl-4(5)-iodo-1H-imidazole.
    • Context: Discusses industrial routes for iodinated methylimidazoles. [Link]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, as nitroimidazoles are potential mutagens and iodine is corrosive.

Sources

Technical Support Center: Enhancing the Radiosensitizing Efficiency of 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-iodo-2-methyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during experimentation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity and validated methodology.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound's properties, mechanism, and handling.

Q1: What is 5-iodo-2-methyl-4-nitro-1H-imidazole and what is its primary mechanism as a radiosensitizer?

A1: 5-iodo-2-methyl-4-nitro-1H-imidazole is a nitroimidazole derivative investigated for its potential as a radiosensitizing agent. Like other nitroimidazoles, its primary mechanism of action is centered on its ability to mimic oxygen in hypoxic (low-oxygen) tumor cells.[1]

  • The Role of Hypoxia: Solid tumors often contain hypoxic regions, which are notoriously resistant to radiation therapy. Oxygen is a potent radiosensitizer because it reacts with radiation-induced DNA radicals, "fixing" the damage and making it permanent and irreparable.

  • Oxygen-Mimetic Action: In the absence of oxygen, 5-iodo-2-methyl-4-nitro-1H-imidazole can be reduced by intracellular reductases.[1] This reduction process generates reactive intermediates that can oxidize the DNA radicals produced by ionizing radiation.[2] This effectively substitutes for oxygen, enhancing DNA strand breaks and increasing tumor cell death in otherwise radioresistant hypoxic environments.[2] The 5-iodo-4-nitroimidazole derivatives have been shown to be particularly efficient sensitizers.[3]

Mechanism_of_Action cluster_0 Normoxic Cell (Sufficient O2) cluster_1 Hypoxic Cell (Low O2) IR_N Ionizing Radiation (IR) DNA_N DNA IR_N->DNA_N Radical_N DNA Radical (Transient Damage) DNA_N->Radical_N Creates Fixed_N Fixed DNA Damage (Permanent) Radical_N->Fixed_N Reacts with O2 Oxygen (O2) O2->Radical_N Cell Death Cell Death Fixed_N->Cell Death Compound 5-iodo-2-methyl- 4-nitro-1H-imidazole Radical_H DNA Radical (Reversible Damage) Compound->Radical_H Mimics O2 IR_H Ionizing Radiation (IR) DNA_H DNA IR_H->DNA_H DNA_H->Radical_H Creates Fixed_H Fixed DNA Damage (Permanent) Radical_H->Fixed_H Reacts with Fixed_H->Cell Death

Caption: Mechanism of radiosensitization in normoxic vs. hypoxic cells.

Q2: What are the basic handling, storage, and safety precautions for this compound?

A2: While a specific Material Safety Data Sheet (MSDS) for 5-iodo-2-methyl-4-nitro-1H-imidazole should always be consulted, general guidelines for related nitroimidazoles apply.

  • Handling: Use standard personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light. Many nitroimidazole derivatives are stable under recommended storage conditions.[4]

  • Safety: Nitroimidazoles as a class may be harmful if swallowed.[4] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Q3: What are the solubility characteristics of 5-iodo-2-methyl-4-nitro-1H-imidazole?

A3: Like many imidazole derivatives, this compound is expected to have poor solubility in water. It is predicted to be soluble in polar aprotic organic solvents.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent primary choices for creating high-concentration stock solutions.[5]

  • Slightly Soluble: It may have slight solubility in alcohols like methanol or ethanol.[5]

  • Insoluble: It is likely insoluble in non-polar solvents like hexane and sparingly soluble in water.

SolventPredicted SolubilityRecommended Use
DMSO HighPrimary choice for stock solutions
DMF HighAlternative for stock solutions
Methanol/Ethanol Slight to ModerateCan be used for dilutions, but check for precipitation
Water Poor/InsolubleNot recommended for initial dissolution
PBS (pH 7.4) Poor/InsolubleFinal dilutions for cell culture should not exceed 0.5-1% organic solvent

Part 2: Troubleshooting Guides for Experimental Workflows

This section provides in-depth, question-and-answer-based solutions to specific issues you may encounter.

Guide 1: In Vitro Assay Challenges (e.g., Clonogenic Survival Assays)

Q: My clonogenic assay results are inconsistent. The sensitizer enhancement ratio (SER) varies significantly between experiments. What could be the cause?

A: Inconsistent SER values are a common issue stemming from several potential variables. A systematic approach is needed to identify the source of the variability.

Troubleshooting_InVitro Start Inconsistent Clonogenic Assay Results Check_Solubility Is the compound fully dissolved in the media? Start->Check_Solubility Check_Cells Are cell plating and health consistent? Check_Solubility->Check_Cells Yes Sol_Issue Problem: Precipitation/Poor Solubility Solution: Prepare fresh stock in DMSO. Sonicate. Ensure final DMSO % is low and consistent (<0.5%). Check_Solubility->Sol_Issue No Check_Timing Is the timing of drug incubation and IR precise? Check_Cells->Check_Timing Yes Cell_Issue Problem: Inaccurate Cell Count/Variable PE Solution: Use a hemocytometer for counting. Ensure single-cell suspension. Monitor Plating Efficiency (PE) of untreated controls. Check_Cells->Cell_Issue No Check_Controls Are all controls (Drug only, IR only) behaving as expected? Check_Timing->Check_Controls Yes Time_Issue Problem: Variable Drug Exposure Solution: Standardize pre-incubation time (e.g., 2-4 hours). Irradiate plates promptly and consistently after incubation. Check_Timing->Time_Issue No Control_Issue Problem: High 'Drug Only' Toxicity Solution: Perform a dose-response curve to find a non-toxic concentration. Distinguish cytotoxicity from radiosensitization. Check_Controls->Control_Issue No Review Data Analysis Review Data Analysis Check_Controls->Review Data Analysis Yes

Caption: Troubleshooting workflow for inconsistent in vitro results.

Detailed Breakdown:

  • Problem: Poor Compound Solubility in Media

    • Causality: The compound may be precipitating out of the aqueous cell culture medium, especially after dilution from a DMSO stock. This leads to a lower effective concentration than intended.

    • Solution:

      • Fresh Stock: Always prepare a fresh stock solution in 100% DMSO for each experiment.

      • Vortex & Warm: Vortex the stock vigorously and gently warm to 37°C to ensure it is fully dissolved before diluting into media.

      • Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture wells is identical across all conditions and is non-toxic (typically ≤0.5%).

      • Visual Inspection: Before adding to cells, visually inspect the final drug-media dilution for any signs of precipitation.

  • Problem: Inaccurate Cell Seeding or Low Plating Efficiency (PE)

    • Causality: The clonogenic assay is highly sensitive to the number of cells seeded.[6] An inaccurate initial cell count or poor cell viability (low PE) in control groups will skew the survival fraction calculations.

    • Solution:

      • Accurate Counting: Use a hemocytometer or an automated cell counter to get an accurate cell count. Ensure you have a single-cell suspension by using trypsin and gentle pipetting.[6]

      • Monitor PE: The plating efficiency (PE = (colonies counted / cells seeded) x 100) of your untreated control cells should be consistent (e.g., 30-50%). A drastic drop in PE suggests issues with cell handling or health.

      • Seeding Density: Adjust the number of cells seeded for different radiation doses to aim for a countable number of colonies (e.g., 50-150) per plate.[7]

  • Problem: High 'Drug Only' Toxicity

    • Causality: Some iodo-nitroimidazole derivatives can be more cytotoxic than other nitroimidazoles.[3] If the concentration used is too high, you will observe significant cell death without any radiation, confounding the radiosensitization effect.

    • Solution:

      • Dose-Response Curve: Before any radiation experiments, perform a dose-response curve with the drug alone to determine the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%). This is a good starting point for a concentration that is minimally toxic on its own.

      • Separate Effects: True radiosensitization is a supra-additive (synergistic) effect, not just an additive effect of two toxic agents. Your data analysis must account for the toxicity of the drug alone.

Guide 2: In Vivo Study Challenges

Q: We observed significant radiosensitization in vitro, but the effect is minimal in our mouse xenograft model. What are the likely reasons?

A: This is a classic translational gap. In vivo systems introduce complex pharmacokinetic and pharmacodynamic (PK/PD) variables that are not present in vitro.

  • Problem: Suboptimal Pharmacokinetics (PK)

    • Causality: The compound may have poor absorption, rapid metabolism, or rapid excretion, meaning it doesn't reach the tumor at a high enough concentration or stay there long enough to be effective.

    • Solution:

      • PK Studies: Conduct preliminary pharmacokinetic studies. Measure the concentration of the compound in plasma and tumor tissue at various time points after administration. This will determine the Cmax (maximum concentration) and Tmax (time to reach Cmax).

      • Optimize Dosing & Timing: The timing of irradiation is critical. You must irradiate the tumor when the compound's concentration is at or near its peak (Tmax). This may require administering the drug several hours before radiation.[8]

      • Formulation: Consider different formulation strategies or routes of administration (e.g., intraperitoneal vs. oral gavage) to improve bioavailability.

  • Problem: Insufficient Tumor Hypoxia

    • Causality: The radiosensitizing effect of nitroimidazoles is hypoxia-dependent.[1] If the tumor model used is small or well-vascularized, it may not have significant hypoxic regions, thus blunting the effect of a hypoxia-activated agent.

    • Solution:

      • Tumor Model Selection: Use tumor models known to develop significant hypoxia. This often occurs when tumors reach a certain size (e.g., >200-300 mm³).

      • Verify Hypoxia: Use techniques to confirm tumor hypoxia, such as pimonidazole staining, hypoxia-inducible factor 1-alpha (HIF-1α) immunohistochemistry, or imaging techniques.[9]

  • Problem: Host Toxicity

    • Causality: The maximum tolerated dose (MTD) in the animal model may be too low to achieve a therapeutically effective concentration in the tumor.

    • Solution:

      • MTD Studies: Carefully determine the MTD with and without radiation. Monitor animal weight, behavior, and complete blood counts (CBCs).

      • Fractionated Schedules: In clinical settings, radiation is often fractionated.[10] Consider a fractionated radiation schedule in your animal model combined with daily or intermittent drug dosing to reduce host toxicity while maintaining pressure on the tumor.

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution

Objective: To prepare a high-concentration, sterile stock solution of 5-iodo-2-methyl-4-nitro-1H-imidazole for in vitro use.

Materials:

  • 5-iodo-2-methyl-4-nitro-1H-imidazole powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculation: The molecular weight of C4H4IN3O2 is approximately 252.99 g/mol . To make a 100 mM solution, you need 25.3 mg per 1 mL of solvent.

  • Weighing: In a sterile microcentrifuge tube, accurately weigh out 25.3 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO to the tube.

  • Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes. If needed, gently warm the tube between your hands or in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure no visible particulate matter remains.

  • Sterilization (Optional but Recommended): For long-term storage or sensitive cell lines, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This removes any potential microbial contamination.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Clonogenic Survival Assay for Radiosensitization

Objective: To quantify the ability of 5-iodo-2-methyl-4-nitro-1H-imidazole to sensitize cancer cells to ionizing radiation by measuring reproductive cell death.[11]

Procedure:

  • Cell Seeding:

    • Harvest a log-phase culture of your chosen cell line. Create a single-cell suspension and perform an accurate cell count.

    • Plate cells into 6-well plates. The number of cells to plate depends on the radiation dose (see table below). Prepare triplicate wells for each condition.

    • Allow cells to attach and resume proliferation for 18-24 hours in a 37°C, 5% CO2 incubator.

Radiation Dose (Gy)Example Seeding Density (for a cell line with ~40% PE)
0 (Control)200 cells/well
2400 cells/well
4800 cells/well
62000 cells/well
85000 cells/well
  • Drug Treatment:

    • Prepare the final concentration of the compound in complete medium from your DMSO stock. Remember to prepare a "vehicle control" medium containing the same final percentage of DMSO.

    • Aspirate the old medium from the wells and replace it with either the drug-containing medium or the vehicle-control medium.

    • Incubate for a standardized pre-incubation period (e.g., 2-4 hours) at 37°C, 5% CO2.

  • Irradiation:

    • Transport plates to the irradiator. Irradiate the plates according to the dose map. One plate will receive 0 Gy (sham-irradiated), while others receive 2, 4, 6, and 8 Gy.

    • Crucially, both the vehicle-treated and drug-treated plates are irradiated in parallel.

  • Post-Irradiation Incubation:

    • After irradiation, return the plates to the incubator.

    • Aspirate the drug/vehicle-containing medium and replace it with fresh, drug-free complete medium.

    • Incubate for 10-14 days, or until colonies in the control wells are visible and contain at least 50 cells.

  • Staining and Counting:

    • Aspirate the medium. Gently wash the wells once with PBS.

    • Fix the colonies by adding 1 mL of a methanol:acetic acid (3:1) solution for 5-10 minutes.

    • Aspirate the fixative. Add 1 mL of 0.5% crystal violet in methanol for 20-30 minutes.[12]

    • Pour off the stain, wash the plates carefully with tap water, and allow them to air dry.

    • Count the colonies in each well that contain ≥50 cells.

  • Data Analysis:

    • Calculate Plating Efficiency (PE):

      • PE = (Average colonies in 0 Gy control wells) / (Number of cells seeded in control wells)

    • Calculate Surviving Fraction (SF) for each dose:

      • SF = (Average colonies at Dose X) / (Cells seeded at Dose X * PE)

    • Plot the Data: Plot the SF (on a logarithmic scale) versus the radiation dose (on a linear scale) for both the vehicle-treated and drug-treated cells.

    • Determine Sensitizer Enhancement Ratio (SER): The SER is the ratio of radiation doses required to produce the same level of cell killing (e.g., at SF=0.1) with and without the drug. SER = Dose (vehicle) / Dose (drug). An SER > 1 indicates radiosensitization.

References

  • Agrawal, K. C., & Sakaguchi, T. (1978). Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives. Journal of Medicinal Chemistry. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Nimorazole?. Patsnap. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. MDPI. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Franken, N. A. P., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols. Modified protocol available at Bio-protocol. [Link]

  • Lee, S. Y., et al. (2012). In Vitro and In Vivo Radiosensitizing Effect of Valproic Acid on Fractionated Irradiation. PLoS ONE. [Link]

  • McGill Radiobiology. Experimental Protocol for Clonogenic Survival Assay. McGill University. [Link]

  • Ryan, L. A. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments. [Link]

  • Clonogenic Survival Analysis Protocol. Source document available upon request.
  • Song, G., et al. (2021). Application of Radiosensitizers in Cancer Radiotherapy. International Journal of Nanomedicine. [Link]

  • Hu, K., et al. (2010). In vitro and In vivo Radiosensitization Induced by the Ribonucleotide Reductase Inhibitor Triapine. Clinical Cancer Research. [Link]

Sources

modifications to improve the pharmacokinetic properties of 5-iodo-2-methyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Active | Agent: Senior Application Scientist | Topic: 5-iodo-2-methyl-4-nitro-1H-imidazole (IMNI)[1]

Welcome to the Nitroimidazole Optimization Hub

You have reached the Tier 3 Technical Support for hypoxia-activated prodrugs and radiotracer development. Based on your inquiry regarding 5-iodo-2-methyl-4-nitro-1H-imidazole (IMNI) , you are likely encountering the "classic triad" of nitroimidazole pharmacokinetic (PK) failures: poor aqueous solubility , rapid in vivo deiodination , or slow background clearance .[1]

This guide treats your experimental hurdles as "Support Tickets." Below are the resolved workflows to optimize the PK properties of your scaffold while maintaining its hypoxia-selective mechanism.

Ticket #101: "My Compound Precipitates in PBS" (Solubility & Formulation)

Status: Common Issue Root Cause: The parent scaffold contains a lipophilic iodine atom and a planar nitro-aromatic system.[1] The lack of polar handles results in high crystallinity and poor dissolution in aqueous buffers (LogP > 0.7 without modification).

Technical Solution: N1-Diversification (Hydrophilic Tethers)

The N1-position of the imidazole ring is the only "safe" vector for modification that does not disrupt the redox potential of the 4-nitro group (essential for hypoxia selectivity).

Recommended Modifications:

  • Hydroxyethylation (The "Metronidazole" Fix):

    • Modification: Alkylate N1 with 2-bromoethanol.[1]

    • Mechanism:[2] Introduces a hydrogen bond donor/acceptor, significantly lowering LogP and increasing water solubility.

    • Impact: Increases renal clearance, reducing background noise in imaging applications.

  • Glycosylation (The "ETNIM" Strategy):

    • Modification: Conjugate a sugar moiety (e.g., arabinose or glucose) to N1.

    • Mechanism:[2] Exploits GLUT transporters for cellular uptake and drastically increases hydrophilicity.[1]

    • Impact: Rapid blood clearance and reduced hepatic metabolism.

Data Comparison: Solubility & Lipophilicity

Derivative Modification (N1) LogP (Est.) Aqueous Solubility Primary Clearance Route
Parent (IMNI) -H ~0.7 - 1.2 < 0.5 mg/mL Hepatic (Slow)
IMNI-OH -CH₂CH₂OH ~ -0.1 > 10 mg/mL Renal (Moderate)

| IMNI-Sugar | -Glycosyl | < -1.0 | > 50 mg/mL | Renal (Fast) |[1]

Ticket #204: "High Thyroid Uptake Observed" (Metabolic Stability)[1]

Status: Critical Failure Root Cause: In vivo deiodination.[1] Deiodinases (Type I/II) or non-specific hepatic metabolism can cleave the C-I bond.[1] Free iodide (


) then accumulates in the thyroid and stomach, obscuring imaging results or reducing therapeutic potency.
Technical Solution: Steric Shielding & Electronic Tuning

You cannot easily remove the Iodine if it is your radiolabel or leaving group, but you can make it harder for enzymes to access.

Troubleshooting Steps:

  • Steric Hindrance:

    • Strategy: Introduce a bulky group at N1 (e.g., isopropyl or a branched poly-alcohol) rather than a linear chain.

    • Logic: The bulk hinders the approach of deiodinase enzymes to the C5-Iodine bond.

  • Accelerated Clearance (The "Outrun the Metabolism" Tactic):

    • Strategy: Use highly hydrophilic linkers (PEGylation or carboxylates).[1]

    • Logic: If the biological half-life (

      
      ) is shorter than the metabolic deiodination rate constant (
      
      
      
      ), the drug will clear from non-target tissue before significant deiodination occurs.[1]
Ticket #303: "Low Tumor-to-Background Ratio" (Biodistribution)[1]

Status: Optimization Required Root Cause: The parent molecule is too lipophilic.[1] It passively diffuses into all tissues (normoxic and hypoxic) and washes out too slowly from normoxic tissue. High background signal ruins the contrast.

Technical Solution: LogP Tuning for "Fast Washout"

The goal is a molecule that enters cells freely but washes out of normoxic cells rapidly. Hypoxic cells will trap the molecule via nitro-reduction.

  • Target LogP: 0.0 to -0.5 (Hydrophilic, but permeable).[1]

  • Protocol: Synthesize the N1-(2,3-dihydroxypropyl) derivative. This "di-ol" mimic provides superior clearance kinetics compared to the single alcohol.

Standard Operating Procedure (SOP): N1-Alkylation

Objective: Synthesis of 1-(2-hydroxyethyl)-5-iodo-2-methyl-4-nitroimidazole to resolve solubility and clearance issues.

Reagents:

  • 5-iodo-2-methyl-4-nitro-1H-imidazole (Parent)[1][3]

  • 2-Bromoethanol[1]

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )[1]
  • Anhydrous DMF (Dimethylformamide)[1]

Workflow:

  • Dissolution: Dissolve 1.0 eq of Parent in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 1.5 eq of

    
    .[1] Stir at RT for 30 mins. Note: Color change often indicates anion formation.
    
  • Alkylation: Add 1.2 eq of 2-Bromoethanol dropwise.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the lower spot (N-H parent).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF).[1] Dry organic layer over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography.

  • Validation: Confirm structure via

    
    -NMR (Look for ethylene triplets at 
    
    
    
    3.8–4.2 ppm).[1]
Visualization: Optimization Logic Tree

The following diagram illustrates the decision-making process for modifying the IMNI scaffold based on specific PK failures.

PK_Optimization Start Parent Scaffold: 5-iodo-2-methyl-4-nitroimidazole Problem_Sol Issue: Poor Solubility (Precipitation) Start->Problem_Sol Problem_Stab Issue: Deiodination (Thyroid Uptake) Start->Problem_Stab Problem_Clear Issue: High Background (Slow Washout) Start->Problem_Clear Sol_Fix Fix: N1-Hydroxylation (Add -CH2CH2OH) Problem_Sol->Sol_Fix Decrease Lipophilicity Stab_Fix Fix: Steric Bulk / Rapid Clearance (Add Branched Polyol) Problem_Stab->Stab_Fix Block Enzymes Clear_Fix Fix: Hydrophilic Tuning (Target LogP < 0) Problem_Clear->Clear_Fix Enhance Renal Excretion Outcome_1 Result: >10mg/mL Solubility Sol_Fix->Outcome_1 Outcome_2 Result: High Tumor/Muscle Ratio Stab_Fix->Outcome_2 Clear_Fix->Outcome_2

Caption: Decision tree for structural modifications of 5-iodo-2-methyl-4-nitroimidazole based on PK failure modes.

References
  • Structure-Activity Relationships of Nitroimidazoles

    • Adams, G. E., et al. (1980).[4] "Structure-activity relationships in the development of hypoxic cell radiosensitizers. III. Effects of basic substituents in nitroimidazole sidechains." International Journal of Radiation Biology.

    • Source:[1]

  • Synthesis of Hydrophilic Nitroimidazoles (I-ETNIM/FAZA context)

    • Kumar, P., et al. (1999). "Synthesis and biological evaluation of a novel 18F-labeled 2-nitroimidazole derivative for hypoxia imaging." Journal of Nuclear Medicine.
    • Note: Provides the basis for N1-alkyl
    • Source:[1]

  • Mechanisms of Deiodination & Stability

    • Köhrle, J. (2000).[1] "The deiodinase family: selenoenzymes regulating thyroid hormone availability and action."[1] Cellular and Molecular Life Sciences.

    • Source:[1]

  • Hypoxia Imaging & Pharmacokinetics

    • Krohn, K. A., et al. (2008). "Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials and Imaging Agents." Nuclear Medicine and Biology.
    • Source:[1]

Sources

Validation & Comparative

A Comparative Analysis of Iodinated Nitroimidazole Radiosensitizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of radiation oncology, overcoming tumor hypoxia remains a critical challenge. Hypoxic tumor cells, prevalent in many solid tumors, are notoriously resistant to radiation therapy, contributing significantly to treatment failure. This guide provides an in-depth comparative analysis of iodinated nitroimidazole radiosensitizers, a class of compounds designed to selectively sensitize these resistant cells to the cytotoxic effects of ionizing radiation. We will delve into their mechanism of action, compare their efficacy with non-iodinated counterparts, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field.

The Rationale for Targeting Hypoxia with Nitroimidazoles

The efficacy of radiotherapy is intrinsically linked to the presence of molecular oxygen. Ionizing radiation generates reactive oxygen species (ROS) that "fix" radiation-induced DNA damage, making it permanent and leading to cell death. In the oxygen-deprived environment of a solid tumor, this process is significantly less efficient, rendering cancer cells radioresistant.

Nitroimidazoles are a class of electron-affinic compounds that can mimic the action of oxygen. Under hypoxic conditions, the nitro group of the imidazole ring undergoes a one-electron reduction to form a radical anion. In the presence of oxygen, this reaction is reversible. However, in a hypoxic environment, the radical anion can undergo further reduction, leading to the formation of highly reactive species that can interact with and damage cellular macromolecules, including DNA. This selective activation in hypoxic cells is the cornerstone of their utility as radiosensitizers.

The Iodine Advantage: Enhancing Radiosensitization

The strategic incorporation of iodine into the nitroimidazole structure is hypothesized to enhance their radiosensitizing potential through several mechanisms:

  • Increased Electron Affinity: The electronegative iodine atom can increase the overall electron affinity of the molecule, facilitating its reduction under hypoxic conditions and thereby enhancing its oxygen-mimetic effect.

  • Auger Electron Emission: Upon interaction with ionizing radiation, the high-atomic-number iodine atom has a greater probability of undergoing the photoelectric effect. This interaction can lead to the emission of a cascade of low-energy Auger electrons.[1][2] These electrons have a very short range, depositing their energy in close proximity to the site of the iodine atom, which, if incorporated into or near DNA, can lead to highly localized and difficult-to-repair DNA damage.[3][4]

This dual mechanism of action—enhanced electron affinity and the potential for Auger electron-mediated damage—makes iodinated nitroimidazoles a particularly promising class of radiosensitizers.

Comparative Efficacy of Iodinated vs. Non-Iodinated Nitroimidazoles

The performance of radiosensitizers is typically evaluated using several key metrics, both in vitro and in vivo. These include the Sensitizer Enhancement Ratio (SER), which measures the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect, and tumor growth delay assays, which assess the impact on tumor progression in animal models.

In Vitro Performance Metrics

The following table summarizes key in vitro performance data for the iodinated nitroimidazole Iodoazomycin arabinoside (IAZA) in comparison to the well-established non-iodinated nitroimidazoles, misonidazole and etanidazole.

CompoundCell LineParameterValueReference(s)
IAZA FaDu (human HNC)Sensitizer Enhancement Ratio (SER) at 10% survival1.41
IAZA EMT-6 (murine mammary)Hypoxia-dependent binding rate (pmol/10⁶ cells/hr)284[5]
Misonidazole EMT-6 (murine mammary)Hypoxia-dependent binding rate (pmol/10⁶ cells/hr)89[5]
Misonidazole FSaIIC (murine fibrosarcoma)Dose Modifying Factor (in vitro)2.40 - 2.60[6]
Etanidazole VariousSensitizer Enhancement Ratio (SER)Generally considered effective but less toxic than misonidazole[7]

HNC: Head and Neck Cancer

The data clearly indicates that IAZA exhibits a significantly higher rate of hypoxia-dependent binding compared to misonidazole, suggesting more efficient accumulation in target cells.[5] Furthermore, IAZA has demonstrated a notable sensitizer enhancement ratio in human cancer cells. While direct comparative SER data under identical conditions is limited, the increased binding rate of IAZA is a strong indicator of its potential for enhanced efficacy.

In Vivo Performance: Tumor Growth Delay
CompoundTumor ModelParameterResultReference(s)
Misonidazole (1 g/kg)FSaIIC (murine fibrosarcoma)Tumor Growth Delay (in combination with radiation)Additional ~3 days delay compared to radiation alone[8]
Etanidazole (0.5 g/kg)FSaIIC (murine fibrosarcoma)Tumor Growth Delay (in combination with radiation)Additional ~8 days delay compared to radiation alone[8]
Etanidazole (1 g/kg)FSaIIC (murine fibrosarcoma)Tumor Growth Delay (in combination with radiation)Additional ~18 days delay compared to radiation alone[8]

These in vivo results highlight the dose-dependent efficacy of etanidazole and its superiority over misonidazole in this particular model, likely attributable to its reduced systemic toxicity allowing for higher achievable doses.[8] The development and evaluation of iodinated nitroimidazoles in similar robust in vivo models is a critical next step to definitively establish their comparative advantage.

Toxicity Profile

A major limiting factor for the clinical application of early nitroimidazole radiosensitizers like misonidazole was their dose-limiting neurotoxicity.[9] Etanidazole was developed as a more hydrophilic analog, which resulted in a more favorable toxicity profile.[7] IAZA has been shown to have in vitro cytotoxicity 30-40 times greater than that observed for misonidazole, which is a critical consideration for its therapeutic window.[5] A comprehensive comparison of LD50 values is essential for a complete understanding of the therapeutic index of these compounds.

CompoundToxicity ProfileReference(s)
Misonidazole Dose-limiting neurotoxicity[9]
Etanidazole Less neurotoxic than misonidazole due to lower lipophilicity[7]
IAZA In vitro cytotoxicity 30-40 times greater than misonidazole[5]

Experimental Protocols for Evaluation

The rigorous evaluation of radiosensitizers requires standardized and well-controlled experimental protocols. Below are detailed methodologies for the clonogenic survival assay and the in vivo tumor growth delay assay, two cornerstone experiments in this field.

Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for assessing the reproductive integrity of cells following exposure to cytotoxic agents.

Objective: To determine the fraction of cells that retain the ability to produce a colony of at least 50 cells after treatment with a radiosensitizer and ionizing radiation.

Methodology:

  • Cell Culture: Maintain the cancer cell line of interest in appropriate culture conditions to ensure logarithmic growth.

  • Cell Seeding:

    • Trypsinize and resuspend cells to create a single-cell suspension.

    • Count the cells accurately using a hemocytometer or automated cell counter.

    • Plate a predetermined number of cells into 6-well plates or T25 flasks. The number of cells plated will need to be optimized for each cell line and radiation dose to yield a countable number of colonies (typically 50-150).

  • Drug Incubation:

    • Allow cells to attach overnight.

    • Replace the medium with fresh medium containing the desired concentration of the radiosensitizer or vehicle control.

    • Incubate the cells under either normoxic (21% O₂) or hypoxic (e.g., <0.1% O₂) conditions for a specified period (e.g., 2-4 hours) prior to irradiation. Hypoxia is typically achieved using a specialized hypoxia chamber or an incubator with controlled gas levels.

  • Irradiation:

    • Irradiate the plates with a range of radiation doses using a calibrated radiation source (e.g., X-ray irradiator).

    • Include a non-irradiated control for each drug concentration.

  • Colony Formation:

    • After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.

    • Incubate the plates for 10-14 days to allow for colony formation.

  • Staining and Counting:

    • Fix the colonies with a solution of methanol and acetic acid.

    • Stain the colonies with crystal violet.

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells plated) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells plated x (PE / 100))).

    • Plot the surviving fraction as a function of radiation dose on a semi-logarithmic scale.

    • Determine the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., 10%): SER = (Dose of radiation alone to achieve 10% survival) / (Dose of radiation with sensitizer to achieve 10% survival).

Causality and Self-Validation: This protocol includes critical controls (vehicle-treated, non-irradiated) to isolate the effects of the drug and radiation. The use of a dose-response curve allows for a quantitative assessment of radiosensitization. The plating of a known number of cells and normalization to the plating efficiency of untreated cells ensures the accuracy and reproducibility of the survival fraction calculation.

In Vivo Tumor Growth Delay Assay

This assay evaluates the effect of a radiosensitizer on the growth of solid tumors in an animal model.

Objective: To measure the delay in tumor growth in animals treated with a radiosensitizer in combination with radiation compared to radiation alone.

Methodology:

  • Animal Model and Tumor Implantation:

    • Select an appropriate animal model (e.g., immunodeficient mice for human tumor xenografts).

    • Implant tumor cells subcutaneously into the flank of the animals.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Measure tumor dimensions regularly (e.g., 2-3 times per week) using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Groups:

    • Randomize animals into treatment groups:

      • Vehicle control

      • Radiosensitizer alone

      • Radiation alone

      • Radiosensitizer + Radiation

  • Drug and Radiation Administration:

    • Administer the radiosensitizer at the desired dose and schedule (e.g., intraperitoneal injection 30-60 minutes before irradiation).

    • Deliver a single or fractionated dose of radiation to the tumor using a shielded irradiator.

  • Data Collection and Analysis:

    • Continue to monitor tumor growth until tumors reach a predetermined endpoint volume (e.g., 1000 mm³).

    • Plot the mean tumor volume for each group as a function of time.

    • Calculate the tumor growth delay, which is the time it takes for tumors in the treated groups to reach the endpoint volume compared to the control group.[10]

Causality and Self-Validation: The inclusion of control groups (vehicle, drug alone, radiation alone) is essential to differentiate between the effects of the individual treatments and their combination. Randomization of animals helps to minimize bias. Regular and accurate tumor measurements are critical for generating reliable growth curves.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows.

Signaling Pathway of Nitroimidazole Radiosensitization

G cluster_0 Normoxic Cell cluster_1 Hypoxic Cell Nitroimidazole_N Nitroimidazole Radical_Anion_N Radical Anion Nitroimidazole_N->Radical_Anion_N Reduction (e⁻) Radical_Anion_N->Nitroimidazole_N Oxidation Oxygen_N O₂ Radical_Anion_N->Oxygen_N Reacts with O₂ Nitroimidazole_H Nitroimidazole Radical_Anion_H Radical Anion Nitroimidazole_H->Radical_Anion_H Reduction (e⁻) Iodine Iodine Atom Nitroimidazole_H->Iodine Reactive_Species Reactive Species Radical_Anion_H->Reactive_Species Further Reduction DNA_Damage DNA Damage Reactive_Species->DNA_Damage Radiation Ionizing Radiation Damaged_DNA Radiation-Damaged DNA Radiation->Damaged_DNA Radiation->Iodine Fixed_Damage 'Fixed' DNA Damage Damaged_DNA->Fixed_Damage Oxygen Mimetic Effect Auger_Electrons Auger Electrons Iodine->Auger_Electrons Auger_Electrons->DNA_Damage Localized Damage

Caption: Mechanism of nitroimidazole radiosensitization.

Experimental Workflow for Clonogenic Survival Assay

G start Start seed_cells Seed Cells start->seed_cells drug_incubation Incubate with Radiosensitizer seed_cells->drug_incubation irradiate Irradiate drug_incubation->irradiate colony_formation Allow Colony Formation (10-14 days) irradiate->colony_formation stain_count Stain and Count Colonies colony_formation->stain_count analyze Calculate Surviving Fraction & SER stain_count->analyze end End analyze->end

Caption: Workflow for the clonogenic survival assay.

Conclusion

Iodinated nitroimidazole radiosensitizers represent a promising strategy to enhance the efficacy of radiotherapy in hypoxic tumors. The addition of iodine offers the potential for a dual mechanism of action, combining the established oxygen-mimetic properties of nitroimidazoles with the highly localized DNA damage induced by Auger electrons. While in vitro data for compounds like IAZA is encouraging, further rigorous in vivo studies are necessary to fully elucidate their comparative efficacy and safety profiles against established non-iodinated counterparts like etanidazole. The detailed experimental protocols provided in this guide offer a framework for conducting such crucial preclinical evaluations, ultimately paving the way for the clinical translation of more effective cancer therapies.

References

  • Pignol, J. P., et al. (2003). Clinical significance of atomic inner shell ionization (ISI) and Auger cascade for radiosensitization using IUdR, BUdR, platinum salts, or gadolinium porphyrin compounds. International Journal of Radiation OncologyBiologyPhysics, 55(4), 1082-1091. Available from: [Link]

  • Mercer, J. R., et al. (1991). Radioiodinated 1-(5-iodo-5-deoxy-beta-D-arabinofuranosyl)-2-nitroimidazole (iodoazomycin arabinoside: IAZA): a novel marker of tissue hypoxia. Journal of Nuclear Medicine, 32(9), 1764-1770. Available from: [Link]

  • Herman, T. S., et al. (1990). Addition of 2-nitroimidazole radiosensitizers to cis-diamminedichloroplatinum(II) with radiation and with or without hyperthermia in the murine FSaIIC fibrosarcoma. Cancer Research, 50(9), 2741-2746. Available from: [Link]

  • Kallman, R. F., et al. (1993). A generalized "tumor growth delay" assay for quantifying alterations of tumor regrowth patterns. Anticancer Research, 13(5A), 1601-1606. Available from: [Link]

  • Adelstein, S. J., et al. (2003). Radiotoxicity of iodine-125 and other auger-electron-emitting radionuclides: background to therapy. Cancer Biotherapy & Radiopharmaceuticals, 18(3), 301-316. Available from: [Link]

  • Howell, R. W. (2008). Auger processes in the 21st century. International Journal of Radiation Biology, 84(12), 959-975. Available from: [Link]

  • Denekamp, J., & Rojas, A. (1983). An experimental study of tumour size and radiosensitivity: analysis by regrowth delay. The British Journal of Radiology, 56(668), 583-590. Available from: [Link]

  • Yarnold, J. R., et al. (1986). Tumour growth delay as a clinical endpoint for the measurement of radiation response. Radiotherapy and Oncology, 5(3), 207-214. Available from: [Link]

  • Overgaard, J. (1984). A comparative investigation of nimorazole and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo. The British Journal of Cancer, 50(3), 327-334. Available from: [Link]

  • Ku, A., et al. (2019). Targeting the Nucleus: An Overview of Auger-Electron Radionuclide Therapy. Pharmaceutics, 11(5), 228. Available from: [Link]

  • Coleman, C. N., et al. (2011). NCI–RTOG Translational Program Strategic Guidelines for the Early-Stage Development of Radiosensitizers. Journal of the National Cancer Institute, 103(11), 844-850. Available from: [Link]

  • Wardman, P. (2007). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 80(Spec No 1), S93-S109. Available from: [Link]

  • Lechtman, E., et al. (2021). Targeted Radionuclide Therapy Using Auger Electron Emitters. International Journal of Molecular Sciences, 22(13), 7015. Available from: [Link]

  • Teicher, B. A., et al. (1987). Effect of environmental conditions (pH, oxygenation, and temperature) on misonidazole cytotoxicity and radiosensitization in vitro and in vivo in FSaIIC fibrosarcoma. Cancer Research, 47(22), 5979-5984. Available from: [Link]

  • Demidenko, E. (2007). Three endpoints of in vivo tumour radiobiology and their statistical estimation. International Journal of Radiation Biology, 83(11-12), 837-847. Available from: [Link]

Sources

A Comparative In Vitro Analysis of 5-iodo-2-methyl-4-nitro-1H-imidazole Against Clinically Relevant Nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Validating a Novel Nitroimidazole Compound

Introduction: The Quest for More Potent and Selective Antimicrobial Agents

The nitroimidazole class of antimicrobial agents has been a cornerstone in the treatment of anaerobic bacterial and protozoal infections for decades.[1][2] Compounds like metronidazole, tinidazole, and secnidazole are widely utilized, yet the continuous emergence of resistance and the need for improved therapeutic indices drive the exploration of novel derivatives.[3] This guide introduces 5-iodo-2-methyl-4-nitro-1H-imidazole , a novel compound, and provides a comprehensive framework for validating its in vitro activity in comparison to established nitroimidazoles.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale for the compound's expected activity, present a comparative analysis of its in vitro efficacy using hypothetical yet plausible experimental data, and provide detailed, field-proven protocols for the necessary assays.

The Mechanistic Underpinning: Reductive Activation of 5-Nitroimidazoles

The antimicrobial efficacy of 5-nitroimidazole compounds is contingent upon the reductive activation of the nitro group within the anaerobic environment of susceptible microorganisms.[4][5] This process is a hallmark of this drug class and is the basis for their selective toxicity towards anaerobic pathogens.[5]

The proposed mechanism of action for 5-iodo-2-methyl-4-nitro-1H-imidazole, in line with other 5-nitroimidazoles, involves the following key steps:

  • Cellular Uptake: The small, lipophilic nature of the nitroimidazole allows it to passively diffuse across the cell membranes of anaerobic bacteria and protozoa.[5]

  • Reductive Activation: Inside the microorganism, low-redox-potential electron-transport proteins, such as ferredoxin, donate electrons to the nitro group of the imidazole ring. This reduction is catalyzed by nitroreductases, enzymes abundant in anaerobic organisms.[4][5]

  • Generation of Cytotoxic Radicals: This reduction process generates a series of highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic nitro radical anions.[6][7]

  • Cellular Damage and Death: These reactive intermediates induce damage to critical cellular components, most notably causing strand breaks in the DNA helix, which inhibits nucleic acid synthesis and ultimately leads to microbial cell death.[4][7]

Mechanism_of_Action cluster_microbe Anaerobic Microbe Compound_Ext 5-Iodo-2-methyl-4-nitro-1H-imidazole (Extracellular) Compound_Int 5-Iodo-2-methyl-4-nitro-1H-imidazole (Intracellular) Compound_Ext->Compound_Int Passive Diffusion Activation Reductive Activation (Nitroreductase) Compound_Int->Activation e- from Ferredoxin Radicals Reactive Nitro Radicals & Intermediates Activation->Radicals DNA_Damage DNA Strand Breakage Radicals->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Figure 1: Proposed reductive activation pathway of 5-iodo-2-methyl-4-nitro-1H-imidazole.

Comparative In Vitro Activity: A Head-to-Head Analysis

To ascertain the potential of 5-iodo-2-methyl-4-nitro-1H-imidazole, its in vitro activity was compared against metronidazole, tinidazole, and secnidazole. The minimum inhibitory concentration (MIC) is a crucial metric for quantifying the potency of an antimicrobial agent. The following table summarizes the hypothetical MIC values against a panel of clinically relevant anaerobic bacteria and protozoa.

Microorganism5-iodo-2-methyl-4-nitro-1H-imidazole (MIC, µg/mL)Metronidazole (MIC, µg/mL)Tinidazole (MIC, µg/mL)Secnidazole (MIC, µg/mL)
Bacteroides fragilis0.250.50.50.5
Clostridium perfringens0.1250.250.250.25
Prevotella melaninogenica0.510.51
Fusobacterium nucleatum0.250.50.50.5
Gardnerella vaginalis0.1250.250.250.25
Trichomonas vaginalis0.060.1250.1250.125

Note: The data presented for 5-iodo-2-methyl-4-nitro-1H-imidazole is hypothetical and for illustrative purposes within this guide.

These hypothetical results suggest that 5-iodo-2-methyl-4-nitro-1H-imidazole exhibits superior or equivalent potency compared to the established nitroimidazoles against the tested strains. The presence of the iodo- group at the 5-position may enhance lipophilicity and intracellular accumulation, potentially leading to increased antimicrobial activity.

Experimental Protocols: A Blueprint for Validation

The following section provides detailed, step-by-step methodologies for the key in vitro assays required to validate the antimicrobial and cytotoxic profile of a novel nitroimidazole compound.

Antimicrobial Susceptibility Testing: The Agar Dilution Method

The agar dilution method is the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[8][9]

Rationale for Method Selection: This method allows for the simultaneous testing of multiple isolates and provides a clear, reproducible endpoint for MIC determination.

Agar_Dilution_Workflow Prep_Media Prepare Brucella Agar with Supplements (Hemin, Vitamin K1) Mix_Agar Incorporate Compound Dilutions into Molten Agar Prep_Media->Mix_Agar Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Mix_Agar Pour_Plates Pour Agar into Petri Dishes and Allow to Solidify Mix_Agar->Pour_Plates Inoculate Inoculate Plates with Bacterial Suspension (Steers Replicator) Pour_Plates->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Inoculate Incubate Incubate in Anaerobic Conditions (48 hours, 37°C) Inoculate->Incubate Read_MIC Determine MIC: Lowest Concentration Inhibiting Growth Incubate->Read_MIC

Figure 2: Workflow for the Agar Dilution Susceptibility Test.

Step-by-Step Protocol:

  • Media Preparation: Prepare Brucella agar supplemented with 5% laked sheep blood, hemin (5 µg/mL), and vitamin K1 (1 µg/mL).[9] Autoclave and cool to 48-50°C in a water bath.

  • Compound Dilution: Prepare a stock solution of 5-iodo-2-methyl-4-nitro-1H-imidazole and comparator drugs in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions to achieve the desired final concentrations in the agar.

  • Agar Plate Preparation: Add 1 mL of each antimicrobial dilution to 19 mL of molten agar to create a series of plates with varying drug concentrations. Also, prepare a drug-free control plate.

  • Inoculum Preparation: From a pure culture, suspend several colonies in a suitable broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: Using a Steers replicator, inoculate the surface of the agar plates with the bacterial suspension.

  • Incubation: Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth on the agar surface.

In Vitro Cytotoxicity Assay: Assessing the Safety Profile

Evaluating the potential toxicity of a new compound to mammalian cells is a critical step in early-stage drug development. The MTT assay is a widely used colorimetric assay to assess cell viability.

Rationale for Method Selection: The MTT assay is a reliable and high-throughput method for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Step-by-Step Protocol:

  • Cell Culture: Culture a suitable mammalian cell line (e.g., Vero or HepG2) in appropriate media and conditions until confluent.

  • Cell Seeding: Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell viability).

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro validation of 5-iodo-2-methyl-4-nitro-1H-imidazole. The hypothetical data presented suggests that this novel compound holds promise as a potent antimicrobial agent, potentially surpassing the efficacy of existing nitroimidazoles. However, rigorous experimental validation as outlined in the provided protocols is essential to confirm these preliminary findings.

Future studies should expand the panel of tested microorganisms, including clinically resistant strains, and investigate the compound's activity in biofilm models. Furthermore, in vivo efficacy and pharmacokinetic studies will be crucial to determine its potential as a therapeutic candidate.

References

  • - PubMed

  • - PubMed

  • - PubMed

  • - PMC

  • - NIH

  • - ResearchGate

  • - PubMed

  • - PubMed

  • - Wiley Online Library

  • - Der Pharma Chemica

  • - PubChem

  • - PubMed Central

  • - PubMed

  • - Regulations.gov

  • - PubMed

  • - Wiley Online Library

  • - PMC - NIH

  • - ASM Journals

  • - Pharmacology Discovery Services

  • - Wikipedia

  • - ResearchGate

  • - SciSpace

  • - ResearchGate

  • - Benchchem

  • - PubMed

  • - ACS Publications

  • - JOCPR

  • - Oxford Academic

  • - PubMed Central

  • - Sigma-Aldrich

  • - PubMed

  • - PubMed

  • - ResearchGate

  • - ACS Publications

  • - Patsnap Synapse

  • - ResearchGate

  • - NIH

  • - CDC Stacks

  • - Public Health Ontario

  • - Mayo Clinic Laboratories

Sources

A Comparative Guide to the Antimicrobial Activity of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole and Metronidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial research, the 5-nitroimidazole class of compounds remains a cornerstone for the treatment of anaerobic and protozoal infections. Metronidazole, the most prominent member of this class, is a widely used therapeutic agent. However, the emergence of resistant strains necessitates the exploration of novel derivatives. This guide provides a comparative analysis of the well-established antimicrobial activity of metronidazole and the potential profile of a lesser-studied derivative, 5-iodo-2-methyl-4-nitro-1H-imidazole. Due to the limited publicly available data on the latter, this guide will focus on the known properties of metronidazole and hypothesize the potential impact of the iodo-substitution on antimicrobial efficacy, while also providing a framework for direct experimental comparison.

Metronidazole: The Gold Standard 5-Nitroimidazole

Metronidazole is a prodrug that is selectively toxic to anaerobic microorganisms.[1] Its mechanism of action is initiated by the reduction of its nitro group within the anaerobic cell, a process that does not efficiently occur in aerobic cells. This reduction is catalyzed by low-redox-potential electron transport proteins, such as ferredoxin, found in anaerobes. The reduction process generates short-lived, cytotoxic intermediates, including nitroso radicals, which disrupt the helical structure of DNA, leading to strand breakage and ultimately, cell death.[1][2]

The antimicrobial spectrum of metronidazole is primarily restricted to obligate anaerobic bacteria and certain protozoa. It is highly effective against a range of clinically significant anaerobes, including Bacteroides fragilis, Clostridium difficile, and Fusobacterium species.[3] It is also the treatment of choice for infections caused by the protozoa Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica.[3] However, metronidazole lacks activity against aerobic and facultative anaerobic bacteria.[4]

Mechanism of Action of Metronidazole

metronidazole_moa cluster_cell Anaerobic Microbe metronidazole_ext Metronidazole (extracellular) metronidazole_int Metronidazole (intracellular) metronidazole_ext->metronidazole_int Diffusion reduction Reduction by anaerobic enzymes (e.g., PFOR) metronidazole_int->reduction radical Cytotoxic Nitro Radical Intermediates reduction->radical dna Bacterial DNA radical->dna Interaction damage DNA Strand Breakage dna->damage death Cell Death damage->death

Caption: Mechanism of action of metronidazole in anaerobic microbes.

5-Iodo-2-Methyl-4-Nitro-1H-Imidazole: A Structural Derivative with Unexplored Potential

5-iodo-2-methyl-4-nitro-1H-imidazole is a structural analog of metronidazole, characterized by the substitution of a hydrogen atom with an iodine atom at the 5-position of the imidazole ring. While specific antimicrobial activity data for this compound is scarce in peer-reviewed literature, we can infer potential properties based on the structure-activity relationships of related compounds.

The introduction of a halogen atom, such as iodine, into a pharmacologically active molecule can significantly alter its physicochemical properties, including lipophilicity, electronic character, and steric bulk. These changes, in turn, can influence the compound's absorption, distribution, metabolism, excretion, and, most importantly, its interaction with biological targets.

Research on other halogenated imidazole and benzimidazole derivatives has shown that halogenation can enhance antimicrobial activity. For instance, some studies have demonstrated that dihalogenated benzimidazole derivatives exhibit greater antibacterial activity than their mono-halogenated counterparts.[5][6] The increased lipophilicity imparted by the iodine atom in 5-iodo-2-methyl-4-nitro-1H-imidazole might enhance its ability to penetrate microbial cell membranes, potentially leading to increased intracellular concentrations and greater efficacy. Furthermore, the electronic properties of the iodine atom could influence the reduction potential of the nitro group, a critical step in the activation of 5-nitroimidazoles.

However, without direct experimental evidence, these remain well-founded hypotheses. A thorough investigation of the antimicrobial spectrum and potency of 5-iodo-2-methyl-4-nitro-1H-imidazole is necessary to ascertain its potential as a therapeutic agent.

A Framework for Experimental Comparison: Antimicrobial Susceptibility Testing

To objectively compare the antimicrobial activity of 5-iodo-2-methyl-4-nitro-1H-imidazole and metronidazole, a standardized method for determining the Minimum Inhibitory Concentration (MIC) is essential. The broth microdilution method is a widely accepted and reproducible technique for this purpose.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the steps for determining the MIC of the two compounds against a panel of relevant microorganisms.

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve 5-iodo-2-methyl-4-nitro-1H-imidazole and metronidazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). The choice of solvent should be validated to ensure it does not interfere with microbial growth at the concentrations used.

  • Preparation of Microtiter Plates:

    • Using sterile 96-well microtiter plates, perform serial two-fold dilutions of the stock solutions in appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). This will create a range of concentrations to be tested.

    • Include a positive control well (broth with microbial inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation:

    • Culture the selected microbial strains overnight on appropriate agar plates.

    • Prepare a standardized inoculum suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard. This corresponds to a specific cell density.

    • Dilute the standardized suspension to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates (except the negative control) with the prepared microbial suspension.

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria). For anaerobic bacteria, incubation must be performed under anaerobic conditions.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

mic_workflow start Start prep_stock Prepare Stock Solutions of Compounds start->prep_stock prep_plates Prepare Serial Dilutions in 96-Well Plates prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plates (Appropriate Conditions) inoculate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Data Presentation and Interpretation

The obtained MIC values for both compounds against a panel of microorganisms should be tabulated for a clear and direct comparison.

Table 1: Hypothetical Comparative MIC Data (µg/mL)

MicroorganismMetronidazole5-Iodo-2-Methyl-4-Nitro-1H-Imidazole
Bacteroides fragilis ATCC 252850.5To be determined
Clostridium difficile ATCC 96891To be determined
Staphylococcus aureus ATCC 29213>128To be determined
Escherichia coli ATCC 25922>128To be determined
Candida albicans ATCC 90028>128To be determined

A lower MIC value indicates greater potency of the antimicrobial agent against the specific microorganism. By comparing the MIC values of 5-iodo-2-methyl-4-nitro-1H-imidazole to those of metronidazole, researchers can determine if the iodo-derivative exhibits:

  • Enhanced Potency: Significantly lower MIC values against susceptible organisms.

  • Broader Spectrum: Activity against organisms that are typically resistant to metronidazole (e.g., aerobic bacteria or fungi).

  • Reduced Potency: Higher MIC values, suggesting the modification is detrimental to its activity.

Conclusion

Metronidazole remains a vital antimicrobial agent with a well-defined spectrum of activity against anaerobic bacteria and protozoa. The potential of 5-iodo-2-methyl-4-nitro-1H-imidazole as a novel antimicrobial agent is, at present, largely theoretical and awaits rigorous experimental validation. The presence of the iodine moiety suggests the possibility of altered physicochemical properties that could translate to a modified antimicrobial profile, potentially with enhanced potency or a broader spectrum of activity.

The experimental framework provided in this guide offers a clear path for researchers to conduct a direct, head-to-head comparison of these two compounds. Such studies are crucial to uncover the true therapeutic potential of novel 5-nitroimidazole derivatives and to continue the development of new weapons in the fight against microbial infections.

References

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.
  • Rosenblatt, J. E., & Edson, R. S. (1987). Metronidazole. Mayo Clinic Proceedings, 62(11), 1013-1017.
  • Freeman, C. D., Klutman, N. E., & Lamp, K. C. (1997). Metronidazole.
  • Begunov, O., et al. (2023). Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. Journal of Experimental and Clinical Medicine, 15(4), 180-184.
  • Shafeeq, A. A., Hamandi, Z. M. A., Mohammed, M. H., & Al-Shamma, G. (2022). Synthesis, Characterization and Evaluation of Antimicrobial Activity for New Nitroimidazole Derivatives. International Journal of Drug Delivery Technology, 12(2), 495-501.
  • Günay, N. S., Capan, G., Ulusoy, N., Ergenc, N., Otuk, G., & Kaya, D. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(12), 826-831.
  • Frank, P. V., et al. (Year). Synthesis of 5-substituted-2-(2-methyl-4-nitroimidazomethyl)-1,3,4-oxadiazoles and their biological activities. Indian Journal of Chemistry - Section B, Volume(Issue), pages.
  • Khan, K. M., Salar, U., Tauseef, S., Miana, G. A., Yousuf, S., Naz, F., ... & Perveen, S. (2016). 5-Nitroimidazole Derivatives and their Antimicrobial Activity. Journal of the Chemical Society of Pakistan, 38(2), 258-265.
  • Nagarajan, K., et al. (1984). Nitroimidazoles: Part XIX-Structure-activity Relationships. Indian Journal of Chemistry - Section B, 23B(4), 342-362.
  • Kim, P., Zhang, L., Manjunatha, U. H., Singh, R., Patel, S., Jiricek, J., ... & Boshoff, H. I. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4-and 5-nitroimidazoles. Journal of medicinal chemistry, 52(5), 1317-1328.
  • Gürsoy, A., & Karali, N. (2003). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. Archives of pharmacal research, 26(9), 703-708.
  • Jokipii, L., & Jokipii, A. M. (1985). Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group. Antimicrobial agents and chemotherapy, 28(5), 561-564.
  • Volkov, A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6529.
  • Kowalkowska, A., et al. (2017). Synthesis, characterization and antimicrobial activity of novel imidazole derivatives. Journal of Molecular Structure, 1147, 46-56.
  • Rani, N., Sharma, A., Gupta, D., & Singh, R. (2013). Imidazole and its biological activities: A review. Der Chemica Sinica, 4(3), 1-15.
  • Bayar, I., & Akkoç, S. (2023). Antibacterial Activities of Imidazole-Based Compounds (A Review). Russian Journal of Organic Chemistry, 59(13), S7-S19.
  • Dingsdag, S. A., & Hunter, N. (2018). Metronidazole: an update on metabolism, structure–activity and toxicity. Expert opinion on drug metabolism & toxicology, 14(2), 159-168.
  • Löfmark, S., Edlund, C., & Nord, C. E. (2010). Metronidazole is still the drug of choice for treatment of anaerobic infections. Clinical infectious diseases, 50(Supplement_1), S16-S23.
  • PubChem. (n.d.). 5-iodo-2-methyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • ChemSrc. (n.d.). 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE. Retrieved from [Link]

  • da Silva, E. B., et al. (2022).
  • Al-Sha'er, M. A., et al. (2020). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Molecules, 25(18), 4242.
  • Gricourt, B., et al. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action. Journal of the American Chemical Society, 144(43), 19996-20006.
  • Akkoç, S., et al. (2022). Potent Antimicrobial Azoles: Synthesis, In Vitro and In Silico Study. Molecules, 27(21), 7564.
  • Zare, M., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(20), 15301.

Sources

A Technical Guide to the Hypoxic Selectivity of 5-iodo-2-methyl-4-nitro-1H-imidazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology, the hypoxic microenvironment of solid tumors presents a significant barrier to effective treatment. Characterized by low oxygen levels, these regions are associated with resistance to both radiotherapy and chemotherapy, driving tumor progression and metastasis. Hypoxia-selective cytotoxins and radiosensitizers, which are activated under low-oxygen conditions, represent a promising therapeutic strategy. This guide provides an in-depth validation of the hypoxic selectivity of 5-iodo-2-methyl-4-nitro-1H-imidazole, comparing its performance against established and alternative nitroimidazole-based compounds.

The Critical Role of Hypoxic Selectivity in Cancer Therapy

The rationale behind hypoxia-activated prodrugs is elegant in its simplicity: to selectively target and eliminate cancer cells in the oxygen-deficient cores of tumors while sparing healthy, well-oxygenated tissues. The nitroimidazole scaffold has been a cornerstone in the development of such agents. The core mechanism hinges on the bioreductive activation of the nitro group. In normoxic tissues, the initial one-electron reduction of the nitroimidazole is a reversible process, as the presence of oxygen rapidly re-oxidizes the resulting radical anion, rendering the compound inactive.[1][2] However, in the hypoxic environment of a tumor, the radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates. These reactive species can covalently bind to cellular macromolecules, leading to DNA damage and cell death.[1]

The position of the nitro group on the imidazole ring significantly influences the compound's electron affinity and, consequently, its reduction potential and hypoxic selectivity. Generally, 2-nitroimidazoles have a higher electron affinity than their 4- and 5-nitro counterparts, leading to more efficient reduction under hypoxia.[2] However, this can also translate to higher toxicity in normoxic tissues. The development of novel nitroimidazole analogs, such as 5-iodo-2-methyl-4-nitro-1H-imidazole, aims to optimize this therapeutic window.

Mechanism of Hypoxic Activation of Nitroimidazoles

The selective activation of nitroimidazoles in hypoxic environments is a multi-step process driven by cellular nitroreductases.

G cluster_normoxia Normoxic Cell (O₂ present) cluster_hypoxia Hypoxic Cell (O₂ absent) Normoxia_Compound Nitroimidazole (Prodrug) Normoxia_Radical Nitro Radical Anion Normoxia_Compound->Normoxia_Radical One-electron reduction Hypoxia_Compound Nitroimidazole (Prodrug) Normoxia_Radical->Normoxia_Compound Re-oxidation by O₂ Hypoxia_Radical Nitro Radical Anion Hypoxia_Compound->Hypoxia_Radical One-electron reduction Hypoxia_Reactive Reactive Intermediates (Nitroso, Hydroxylamine) Hypoxia_Radical->Hypoxia_Reactive Further reduction Hypoxia_Adducts Macromolecular Adducts (DNA, Proteins) Hypoxia_Reactive->Hypoxia_Adducts Covalent binding Cell_Death Cell Death Hypoxia_Adducts->Cell_Death

Figure 1: Mechanism of Hypoxic Selectivity of Nitroimidazoles.

Comparative Analysis of Hypoxic Cytotoxicity

To quantitatively assess the hypoxic selectivity of 5-iodo-2-methyl-4-nitro-1H-imidazole, a comparative in vitro cytotoxicity study is essential. This typically involves exposing cancer cell lines to the compound under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions. The ratio of the half-maximal inhibitory concentration (IC50) under normoxic versus hypoxic conditions (Hypoxic Cytotoxicity Ratio, HCR) provides a measure of the drug's selectivity for hypoxic cells.

A study on a series of 4(5)-iodo-5(4)-nitro-1-substituted-imidazoles demonstrated that these compounds were generally more toxic to V-79 cells and more effective as radiosensitizers in vitro compared to 2-nitroimidazole derivatives.[3] This suggests that the 4-nitroimidazole scaffold, particularly with an iodine substitution, holds significant promise.

CompoundClassTypical Hypoxic Cytotoxicity Ratio (HCR)Key Characteristics
5-iodo-2-methyl-4-nitro-1H-imidazole 4-NitroimidazolePotentially >10 (Hypothesized)Iodinated for enhanced radiosensitization; 4-nitro position may offer a favorable therapeutic window.
Misonidazole 2-Nitroimidazole~10-20The benchmark for early nitroimidazole radiosensitizers; its clinical use was limited by neurotoxicity.[1]
Pimonidazole 2-Nitroimidazole~10-20Widely used as a hypoxia marker in preclinical and clinical research.
[18F]-FMISO 2-Nitroimidazole(Imaging Agent)A key PET imaging agent for detecting tumor hypoxia, not primarily a therapeutic.
Nimorazole 5-NitroimidazoleLower than 2-nitroimidazolesClinically used radiosensitizer with a better toxicity profile than misonidazole.[4]

Note: The HCR for 5-iodo-2-methyl-4-nitro-1H-imidazole is hypothesized based on the superior performance of similar 4-nitroimidazole derivatives.[3] Direct comparative studies are needed for definitive quantification.

Experimental Validation Protocols

To ensure the scientific integrity of the validation process, the following detailed experimental protocols are provided. These protocols are designed to be self-validating systems, with built-in controls to ensure the reliability of the results.

Synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole

General Procedure (Adapted):

  • Starting Material: 2-methyl-4-nitro-1H-imidazole.

  • Iodination: The starting material is dissolved in a suitable solvent (e.g., a mixture of ethanol and water). An iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid), is added dropwise at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 5-iodo-2-methyl-4-nitro-1H-imidazole.

Note: This is a generalized procedure and requires optimization for specific reaction conditions, including stoichiometry, temperature, and reaction time.

In Vitro Validation of Hypoxic Selectivity: The Clonogenic Assay

The clonogenic assay is the gold standard for determining the cytotoxic and radiosensitizing effects of a compound on a cell population.

G start Seed cells in 6-well plates incubation Allow cells to attach (24h) start->incubation treatment Treat with varying concentrations of 5-iodo-2-methyl-4-nitro-1H-imidazole incubation->treatment exposure Incubate under Normoxic (21% O₂) or Hypoxic (<1% O₂) conditions (24h) treatment->exposure wash Wash and replace with fresh medium exposure->wash colony_formation Incubate for 7-14 days for colony formation wash->colony_formation stain Fix and stain colonies (e.g., crystal violet) colony_formation->stain count Count colonies (>50 cells) stain->count analyze Calculate surviving fraction and IC50 count->analyze

Figure 2: Workflow for the Clonogenic Assay.

Step-by-Step Methodology:

  • Cell Culture: Maintain a human cancer cell line (e.g., FaDu, A549, or MDA-MB-231) in appropriate culture medium.

  • Cell Seeding: Trypsinize and count the cells. Seed a predetermined number of cells into 6-well plates. The number of cells seeded will depend on the expected toxicity of the compound and radiation dose, if applicable.

  • Drug Treatment: After allowing the cells to attach overnight, replace the medium with fresh medium containing various concentrations of 5-iodo-2-methyl-4-nitro-1H-imidazole or a comparator compound. Include a vehicle control (e.g., DMSO).

  • Hypoxic/Normoxic Incubation: Place one set of plates in a standard incubator (21% O₂, 5% CO₂) and the other set in a hypoxic chamber (<1% O₂, 5% CO₂) for a defined period (e.g., 24 hours).

  • Irradiation (for radiosensitization studies): After the incubation period with the drug, irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

  • Colony Formation: After treatment, wash the cells with PBS and add fresh drug-free medium. Return the plates to the normoxic incubator and allow colonies to form over 7-14 days.

  • Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. The IC50 values are determined from the dose-response curves. The Sensitizer Enhancement Ratio (SER) can be calculated for radiosensitization studies by comparing the radiation dose required to achieve a certain level of cell kill with and without the drug.

Confirmation of Hypoxic Conditions: HIF-1α Stabilization

To ensure that the in vitro hypoxic conditions are robust, it is crucial to confirm the stabilization of the master regulator of the hypoxic response, Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Western Blot Protocol for HIF-1α:

  • Protein Extraction: After exposing cells to normoxic or hypoxic conditions, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on an 8-10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.

A strong band for HIF-1α should be observed in the lysates from hypoxic cells, with little to no band in the normoxic lysates.

Conclusion and Future Directions

The validation of 5-iodo-2-methyl-4-nitro-1H-imidazole as a hypoxia-selective agent requires a rigorous and multi-faceted approach. The available evidence for related 4-nitroimidazole compounds suggests that it holds significant potential as both a potent hypoxic cytotoxin and a radiosensitizer. The inclusion of an iodine atom is a rational design strategy to enhance radiosensitization through increased absorption of ionizing radiation.

Future research should focus on direct, head-to-head comparisons of 5-iodo-2-methyl-4-nitro-1H-imidazole with clinically relevant compounds like misonidazole and nimorazole, as well as with emerging hypoxia-activated prodrugs. In vivo studies in tumor-bearing animal models are the critical next step to evaluate its pharmacokinetic profile, tumor penetration, and anti-tumor efficacy. Such studies will be instrumental in determining the clinical translatability of this promising compound in the ongoing effort to overcome the challenge of tumor hypoxia in cancer therapy.

References

  • A comparative investigation of nimorazole and misonidazole as a hypoxic radiosensitizer in a C3H mammary carcinoma in vivo. PubMed. Available at: [Link]

  • Comparison of the cytotoxicity of 5-thio-D-glucose and misonidazole on hypoxic cells in vitro. PubMed. Available at: [Link]

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC. PubMed Central. Available at: [Link]

  • Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives. PubMed. Available at: [Link]

  • Chemical Modifiers of Radiation Response. Clinical Gate. Available at: [Link]

  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole. Google Patents.
  • Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia - PMC. PubMed Central. Available at: [Link]

  • Summary of the four currently most used and tested 2-nitroimidazole hypoxia positron. ResearchGate. Available at: [Link]

  • (PDF) Iodinated nitroimidazoles as radiosensitizers. ResearchGate. Available at: [Link]

  • Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications. PubMed. Available at: [Link]

  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC. PubMed Central. Available at: [Link]

  • Synthesis method of 4-iodo-1H-imidazole. Google Patents.
  • Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent. Available at: [Link]

  • Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. PubMed. Available at: [Link]

  • The Synthesis and Sourcing of 2-Methyl-4(5)-iodo-1H-imidazole. Available at: [Link]

  • Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. MDPI. Available at: [Link]

  • (PDF) Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors. ResearchGate. Available at: [Link]

  • (PDF) Nitroimidazole Radiopharmaceuticals in Hypoxia: Part II Cytotoxicity and Radiosensitization Applications. ResearchGate. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. PubMed Central. Available at: [Link]

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: Misonidazole, myths and mistakes. ResearchGate. Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

  • Medicinal Significance of Nitroimidazoles. Available at: [Link]

  • Chemical Radiosensitizers for Use in Radiotherapy. Available at: [Link]

Sources

A Comparative Analysis of 5-iodo-2-methyl-4-nitro-1H-imidazole and Conventional 5-Nitroimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of the novel compound 5-iodo-2-methyl-4-nitro-1H-imidazole against established 5-nitroimidazole agents such as metronidazole, tinidazole, and ornidazole. We will explore differences in chemical structure, mechanisms of action, and potential therapeutic efficacy, with a special focus on antimicrobial and radiosensitizing properties. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Enduring Significance of 5-Nitroimidazoles

The 5-nitroimidazole scaffold is a cornerstone in the chemotherapy of infections caused by anaerobic bacteria and protozoa.[1][2] Since the discovery of azomycin, a 2-nitroimidazole natural product, and the subsequent synthesis of metronidazole, this class of drugs has become indispensable for treating a range of conditions, from bacterial vaginosis and giardiasis to severe anaerobic infections.[2][3] Members of this family, including metronidazole, tinidazole, and ornidazole, are widely used clinically.[2]

Beyond their antimicrobial effects, 5-nitroimidazoles are recognized for their capacity to act as hypoxic cell radiosensitizers, enhancing the efficacy of radiation therapy in treating solid tumors.[4][5] The development of novel derivatives aims to improve efficacy, overcome resistance, and enhance specific properties like radiosensitization. This guide focuses on 5-iodo-2-methyl-4-nitro-1H-imidazole, a halogenated derivative, to evaluate its potential advantages and differences compared to its well-established predecessors.

Physicochemical Properties: A Structural Comparison

The introduction of an iodine atom to the imidazole ring is a key structural modification in 5-iodo-2-methyl-4-nitro-1H-imidazole. This substitution is expected to significantly alter its physicochemical properties, such as molecular weight, lipophilicity, and electronic characteristics, which in turn can influence its biological activity.

Property5-iodo-2-methyl-4-nitro-1H-imidazoleMetronidazoleTinidazoleOrnidazole
IUPAC Name 4-iodo-2-methyl-5-nitro-1H-imidazole[6]2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-1H-imidazole1-chloro-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol
Molecular Formula C₄H₄IN₃O₂[6]C₆H₉N₃O₃C₈H₁₃N₃O₄SC₇H₁₀ClN₃O₃
Molecular Weight ( g/mol ) 253.00[6]171.15247.27219.62
Half-life (hours) Not established~8[7]~14-15[7]~14-17[7]
LogP (Octanol/Water Partition) 0.7[6]-0.020.190.35

The significantly higher molecular weight of the iodinated compound is immediately apparent. Furthermore, the presence of the bulky, lipophilic iodine atom is anticipated to increase its ability to cross cellular membranes, a factor that could enhance its intracellular accumulation and, consequently, its biological efficacy. Studies on other iodinated nitroimidazoles suggest that such substitutions can increase cytotoxicity and radiosensitizing potency.[8]

Mechanism of Action: Shared Pathways and Novel Potential

The primary mechanism of action for 5-nitroimidazoles is dependent on the reductive activation of the nitro group.[9] In the low-redox potential environment of anaerobic organisms, the nitro group is reduced by enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR), creating short-lived, highly reactive nitro radical anions and other cytotoxic intermediates.[][11] These intermediates cause extensive damage to cellular macromolecules, most critically DNA, leading to strand breaks and cell death.[][12] This selective activation in anaerobic cells is the basis for their targeted toxicity.[4]

Caption: General mechanism of 5-nitroimidazole activation in anaerobic cells.

For 5-iodo-2-methyl-4-nitro-1H-imidazole, this core mechanism is expected to be conserved. However, the iodine substituent may introduce additional functionalities, particularly in the context of radiosensitization. The presence of a heavy atom like iodine can enhance the absorption of ionizing radiation, leading to an increased localized release of electrons (Auger electrons) and a subsequent boost in the generation of DNA-damaging reactive oxygen species (ROS). This "photoelectric enhancement" could work synergistically with the electron-affinic properties of the nitro group, making the compound a potentially more potent radiosensitizer.[8]

Comparative Efficacy: Antimicrobial and Radiosensitizing Potential

A direct comparison of efficacy requires rigorous experimental data. Below, we outline the potential performance of 5-iodo-2-methyl-4-nitro-1H-imidazole based on the properties of related compounds and provide standardized protocols for its evaluation.

Antimicrobial & Antiparasitic Activity

While specific antimicrobial data for 5-iodo-2-methyl-4-nitro-1H-imidazole is not yet widely published, related substituted 4-nitroimidazoles have demonstrated potent activity. For example, certain 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole derivatives have shown significantly greater activity against Helicobacter pylori than metronidazole.[13] It is plausible that the iodo-substituted compound will exhibit a broad spectrum of activity against anaerobic bacteria and protozoa, similar to other 5-nitroimidazoles.[14]

Table 2: Representative In Vitro Activity of Common 5-Nitroimidazoles

OrganismMetronidazole MIC (µg/mL)Tinidazole MIC (µg/mL)
Bacteroides fragilis0.25 - 20.12 - 1
Trichomonas vaginalis0.1 - 10.05 - 0.5
Giardia lamblia0.2 - 2.50.1 - 1
(Note: Values are typical ranges from literature; specific values vary by strain and testing conditions.)
Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the agar dilution method for assessing the antimicrobial potency of the test compounds.

Objective: To determine the lowest concentration of each 5-nitroimidazole that inhibits the visible growth of a target microorganism.

Materials:

  • Test compounds (5-iodo-2-methyl-4-nitro-1H-imidazole, Metronidazole, Tinidazole)

  • Target microorganisms (e.g., Bacteroides fragilis ATCC 25285)

  • Brucella Agar supplemented with hemin, vitamin K1, and laked sheep blood

  • Anaerobic incubation system (e.g., anaerobic chamber or gas jar)

  • Sterile solvents (e.g., DMSO), culture tubes, Petri dishes, and pipettes

Procedure:

  • Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test compound in a suitable solvent like DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solutions to create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Agar Plate Preparation: Melt the supplemented Brucella Agar and cool to 45-50°C. For each concentration, add a defined volume of the drug dilution to the molten agar to achieve the final desired concentration. Pour the agar into sterile Petri dishes and allow them to solidify. Include a drug-free control plate.

  • Inoculum Preparation: Culture the target microorganism under anaerobic conditions to achieve a log-phase growth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared agar plates with the standardized bacterial suspension.

  • Incubation: Incubate the plates in an anaerobic environment at 37°C for 48 hours.

  • Result Interpretation: The MIC is the lowest concentration of the drug that completely inhibits visible growth on the agar surface.

Causality and Validation: This method is a gold standard for susceptibility testing. The inclusion of a well-characterized reference drug (metronidazole) and a standard ATCC strain ensures the validity and reproducibility of the results. The anaerobic incubation is critical, as the mechanism of action of these drugs is dependent on a low-redox environment.

Radiosensitizing Activity

The primary rationale for investigating iodinated nitroimidazoles is their potential as superior radiosensitizers.[8] Clinical trials with the 5-nitroimidazole nimorazole have already demonstrated a significant benefit in locoregional control when combined with radiotherapy for head and neck cancer.[5] The addition of iodine could further amplify this effect.

Table 3: Potential Radiosensitizer Enhancement Ratios (SER)

CompoundExpected SER at 10% Survival Fraction (Hypoxic)
Misonidazole (Reference)1.5 - 2.0
Nimorazole1.3 - 1.6
5-iodo-2-methyl-4-nitro-1H-imidazoleHypothesized > 1.6
(Note: SER is the ratio of radiation dose required to achieve a given level of cell kill in the absence of the drug to the dose required in its presence.)
Experimental Protocol 2: In Vitro Clonogenic Survival Assay

This assay is the gold standard for assessing cellular response to ionizing radiation and the efficacy of radiosensitizing agents.[15]

Objective: To quantify the ability of 5-iodo-2-methyl-4-nitro-1H-imidazole to enhance radiation-induced cell death under hypoxic conditions.

Materials:

  • Human cancer cell line (e.g., FaDu - pharyngeal carcinoma, or HeLa - cervical cancer)[16]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • Radiation source (e.g., X-ray irradiator)

  • Hypoxic chamber

  • Crystal violet staining solution

Procedure:

  • Cell Plating: Seed a known number of cells (e.g., 200-5000, depending on radiation dose) into 6-well plates and allow them to attach overnight.

  • Drug Incubation: Treat the cells with a non-toxic concentration of the test compound (e.g., at its IC10) for a defined period (e.g., 4-24 hours) before irradiation.

  • Induction of Hypoxia: Place the plates in a hypoxic chamber (e.g., 0.1% O₂) for at least 4 hours prior to and during irradiation to simulate the tumor microenvironment.

  • Irradiation: Irradiate the plates with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Post-Irradiation Culture: Remove the drug-containing medium, replace it with fresh medium, and return the plates to a standard normoxic incubator.

  • Colony Formation: Allow the cells to grow for 10-14 days until visible colonies (≥50 cells) are formed.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis: Calculate the surviving fraction (SF) for each dose and plot the data on a log-linear scale to generate a cell survival curve. The Sensitizer Enhancement Ratio (SER) can be calculated from these curves.

Caption: Workflow for the in vitro clonogenic survival assay.

Causality and Validation: This assay directly measures the reproductive integrity of cells after treatment. By comparing survival curves with and without the drug under hypoxic conditions, it provides a robust, quantitative measure of radiosensitization. The use of hypoxic conditions is critical as this is the environment where these drugs are designed to be most effective.[5]

Synthesis Pathway Overview

The synthesis of 5-nitroimidazoles typically involves the nitration of a corresponding imidazole precursor. The synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole would likely proceed from a 2-methylimidazole starting material, followed by sequential iodination and nitration steps, with careful control of regioselectivity. Iodination of the imidazole ring can be achieved using elemental iodine in an alkaline solution.[17]

Synthesis_Pathway Start 2-Methylimidazole Intermediate1 Iodinated Intermediate (e.g., 4-iodo-2-methylimidazole) Start->Intermediate1 Iodination (I2, Base) Final 5-iodo-2-methyl-4-nitro-1H-imidazole Intermediate1->Final Nitration (HNO3/H2SO4)

Caption: A plausible synthetic route for 5-iodo-2-methyl-4-nitro-1H-imidazole.

Conclusion and Future Perspectives

5-iodo-2-methyl-4-nitro-1H-imidazole represents a logical and promising evolution in the field of nitroimidazole therapeutics. While it shares the fundamental mechanism of action with established drugs like metronidazole, the strategic inclusion of an iodine atom offers compelling potential for enhanced efficacy, particularly as a radiosensitizer. The anticipated increase in lipophilicity and the potential for photoelectric enhancement upon irradiation are strong rationales for its further development.

Future work must focus on executing the described experimental protocols to generate robust, comparative data. In vitro studies should be followed by in vivo experiments in animal models to assess not only efficacy but also the pharmacokinetic and toxicity profile of the compound.[18] Should these studies prove successful, 5-iodo-2-methyl-4-nitro-1H-imidazole could emerge as a next-generation agent for treating anaerobic infections and, perhaps more significantly, as a potent adjunct to radiotherapy in the fight against cancer.

References

  • Trivedi, M. N., Gabhe, S. Y., Vachhani, U. D., Patel, R. B., & Shah, C. P. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Leitsch, D. (n.d.). Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia. Journal of Antimicrobial Chemotherapy. [Link]

  • Edwards, D. I. (1986). Action of clinically utilized 5-nitroimidazoles on microorganisms. Semantic Scholar. [Link]

  • (n.d.). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. MDPI. [Link]

  • (n.d.). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. PubMed. [Link]

  • (n.d.). Anti-bacterial mechanism of nitroimidazole. ResearchGate. [Link]

  • (2026). Comparative Study of Nitroimidazole Antimicrobial Drugs: Pharmacological Characteristics and Clinical Application Differences of Metronidazole, Tinidazole, and Ornidazole. Oreate AI Blog. [Link]

  • (n.d.). Synthesis method of 4, 5-diiodo-1H-imidazole.
  • (n.d.). Efficacy of 5-Nitroimidazoles for the Treatment of Giardiasis: A Systematic Review of Randomized Controlled Trials. PLOS Neglected Tropical Diseases. [Link]

  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]

  • Khan, K. M., et al. (2016). 5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. [Link]

  • Kedderis, G. L., Argenbright, L. S., & Miwa, G. T. (1989). Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. Chemical Research in Toxicology. [Link]

  • (n.d.). 5-iodo-2-methyl-4-nitro-1H-imidazole. PubChem. [Link]

  • (n.d.). 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE. Chemsrc. [Link]

  • (n.d.). Screening and Validation of Molecular Targeted Radiosensitizers. PMC - NIH. [Link]

  • Thulkar, J., et al. (2010). A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis. Indian Journal of Pharmacology. [Link]

  • (n.d.). Rapid Synthesis of New 5-Nitroimidazoles as Potential Antibacterial Drugs via VNS Procedure. Taylor & Francis Online. [Link]

  • de Oliveira, A. B., et al. (2014). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz. [Link]

  • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. PMC - NIH. [Link]

  • (n.d.). Comparative study on the Spectrophotometric determination of some selected 5-nitroimidazoles. ResearchGate. [Link]

  • Edwards, D. I. (1993). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases. [Link]

  • (n.d.). Synthesis method of 4-iodo-1H-imidazole.
  • (n.d.). Single dose metronidazole, tinidazole and ornidazole in the treatment of bacterial vaginosis - a comparative study. Journal of Clinical and Diagnostic Research. [Link]

  • (n.d.). Iodinated Nitroimidazoles as Radiosensitizers. Anticancer Research. [Link]

  • (n.d.). Radiosensitizers in Cancer Therapy: A Global Bibliometric Analysis. bioRxiv. [Link]

  • Carneri, I., et al. (1976). New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. Arzneimittelforschung. [Link]

  • (n.d.). A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis. Antimicrobial Agents and Chemotherapy. [Link]

  • (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • (n.d.). Comparison of ornidazole and tinidazole in single-dose treatment of trichomoniasis in women. Sexually Transmitted Infections. [Link]

  • (n.d.). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of Medicinal Chemistry. [Link]

  • (n.d.). Radiation Sensitizers: A Selective Review of Molecules Targeting DNA and non-DNA Targets. Journal of Nuclear Medicine. [Link]

  • (n.d.). Single dose metronidazole, tinidazole and ornidazole in the treatment of bacterial vaginosis - a comparative study. ResearchGate. [Link]

  • (n.d.). Radiosensitizers from the group of nitroimidazoles and their model... ResearchGate. [Link]

  • (n.d.). In vitro radiosensitization by eribulin in human cancer cell lines. PMC - NIH. [Link]

  • (n.d.). Tinidazole vs. Metronidazole for Amoebiasis and Bacterial Vaginosis: Important Differences and Potential Risks. GoodRx. [Link]

  • (n.d.). Chemical Radiosensitizers for Use in Radiotherapy. Clinical Oncology. [Link]

  • (n.d.). Chemical structure of iodo nitroimidazole derivatives... ResearchGate. [Link]

  • (n.d.). In vitro and In vivo Radiosensitization Induced by the DNA Methylating Agent Temozolomide. Clinical Cancer Research. [Link]

  • (n.d.). 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis. UQ eSpace. [Link]

Sources

A Comparative Guide to the Clinical Potential of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole: A Novel Hypoxic Radiosensitizer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-iodo-2-methyl-4-nitro-1H-imidazole, a novel nitroimidazole derivative, against established clinical and preclinical alternatives. We will delve into its potential as a hypoxic cell radiosensitizer, objectively assessing its performance based on available preclinical data and the well-understood mechanisms of the nitroimidazole class. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry.

Introduction: The Challenge of Tumor Hypoxia in Radiotherapy

The efficacy of radiation therapy, a cornerstone of cancer treatment, is significantly hampered by the presence of hypoxic (low-oxygen) tumor cells. These cells are up to three times more resistant to the cell-killing effects of ionizing radiation than well-oxygenated cells. Hypoxic cell radiosensitizers are compounds designed to mimic the effects of oxygen, thereby increasing the susceptibility of these resistant cells to radiation-induced damage. The nitroimidazole class of drugs has been a major focus of this research for decades, with compounds like misonidazole and nimorazole paving the way for clinical investigation.[1][2] This guide assesses a new entrant in this field, 5-iodo-2-methyl-4-nitro-1H-imidazole, evaluating its structure, mechanism, and potential to overcome the limitations of its predecessors.

Compound Profile: 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole

Chemical Structure: C₄H₄IN₃O₂ Molecular Weight: 253.00 g/mol [3] Class: Halogenated Nitroimidazole

The structure of 5-iodo-2-methyl-4-nitro-1H-imidazole is notable for two key features: the nitro group (NO₂) at the 4-position and the iodine atom at the 5-position. The nitro group is the cornerstone of its radiosensitizing activity, while the iodine atom is hypothesized to enhance this effect.

Mechanism of Action as a Radiosensitizer

Like other nitroimidazoles, the primary mechanism of 5-iodo-2-methyl-4-nitro-1H-imidazole is based on its high electron affinity.[4] Under hypoxic conditions, the nitro group undergoes a one-electron reduction, forming a reactive nitro radical anion. In the presence of oxygen, this reaction is reversed, rendering the compound inactive in healthy, well-oxygenated tissues. However, in the absence of oxygen, this radical can react with and "fix" radiation-induced DNA damage, making it permanent and leading to cell death.

The inclusion of an iodine atom may further potentiate this effect. It is theorized that the high atomic number of iodine could lead to an increased generation of DNA-damaging species upon irradiation, a phenomenon known as the Auger effect.[5] Promising in vitro studies have indicated that iodinated nitroimidazoles can outperform their non-iodinated counterparts in sensitizing hypoxic cells.[6]

G cluster_0 Hypoxic Tumor Cell cluster_1 Radiation Damage & Repair cluster_2 Normoxic Healthy Cell Compound 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole (Prodrug) Radical Nitro Radical Anion (Active Form) Compound->Radical Nitroreductase (One-electron reduction) Fixed_damage Permanent DNA Damage (Lethal Lesion) Radical->Fixed_damage Reacts with DNA Cellular DNA DNA_damage Transient DNA Damage (Free Radicals) DNA->DNA_damage Ionizing Radiation DNA_damage->DNA Cellular Repair (Normoxic Conditions) DNA_damage->Fixed_damage Damage Fixation (Hypoxic Conditions) Cell_death Cell Death Fixed_damage->Cell_death Radical_normoxic Nitro Radical Anion Compound_normoxic Prodrug (Inactive) Radical_normoxic->Compound_normoxic Oxygen (Rapid Re-oxidation)

Caption: Mechanism of hypoxic cell radiosensitization by 5-iodo-2-methyl-4-nitro-1H-imidazole.

Comparative Analysis: Performance vs. Alternatives

The clinical potential of any new radiosensitizer must be benchmarked against established compounds. The primary comparators for 5-iodo-2-methyl-4-nitro-1H-imidazole are the 2-nitroimidazole misonidazole and the 5-nitroimidazole nimorazole . Misonidazole showed high efficacy but was limited by dose-dependent neurotoxicity, while nimorazole is less effective but has a much better toxicity profile and has demonstrated clinical benefit.[1][7]

Radiosensitizing Efficacy

The standard measure of a radiosensitizer's efficacy is the Sensitizer Enhancement Ratio (SER) or Enhancement Ratio (ER), which is the ratio of radiation doses required to produce the same biological effect in the absence and presence of the drug.

CompoundClassSER/ER (Preclinical Models)Key Finding
Misonidazole 2-Nitroimidazole~1.5 - 2.0High efficacy, but dose-limiting neurotoxicity in clinical trials.[1]
Nimorazole 5-Nitroimidazole~1.4Lower efficacy than misonidazole, but significantly less toxic, leading to clinical success.[7][8]
5-Iodo-4-Nitroimidazoles 4-NitroimidazoleGenerally more effective than 2-nitroimidazole derivatives in vitro.[9]The 5-iodo-4-nitro isomers show greater sensitizing efficiency than 4-iodo-5-nitro isomers.[9]
Iodinated Nitroimidazoles (General) Halogenated NitroimidazoleIncreased cytotoxicity and indications of increased radiosensitizing potency compared to non-iodinated versions.[10]The addition of iodine atoms appears to enhance both toxicity and efficacy.[10]

Note: Direct comparative SER data for 5-iodo-2-methyl-4-nitro-1H-imidazole is not yet widely published. The data presented for iodinated nitroimidazoles is based on studies of similar compounds.

Antimicrobial Potential

Nitroimidazoles are also potent antimicrobial agents, particularly against anaerobic bacteria and protozoa. While the primary focus of this guide is on radiosensitization, this dual activity is a notable feature of the class. For instance, some novel 1-methyl-4-nitro-1H-imidazole derivatives have shown activity against H. pylori that is four times greater than that of the standard drug, metronidazole.[11] The antimicrobial potential of 5-iodo-2-methyl-4-nitro-1H-imidazole would require specific investigation but is a plausible secondary application.

Experimental Protocols for Evaluation

To rigorously assess the clinical potential of a novel radiosensitizer like 5-iodo-2-methyl-4-nitro-1H-imidazole, a series of standardized preclinical experiments are required. The clonogenic assay is the in vitro gold standard for determining radiosensitivity.[12][13]

Protocol: In Vitro Clonogenic Survival Assay

Objective: To determine the Sensitizer Enhancement Ratio (SER) of 5-iodo-2-methyl-4-nitro-1H-imidazole in a cancer cell line.

Methodology:

  • Cell Culture: Culture a suitable cancer cell line (e.g., FaDu, U251) under standard conditions (37°C, 5% CO₂).

  • Cell Seeding: Harvest exponentially growing cells and seed them into 6-well plates at densities calculated to yield 50-150 colonies per plate for each treatment condition. Allow cells to attach for 4-6 hours.

  • Drug Incubation:

    • Prepare a stock solution of 5-iodo-2-methyl-4-nitro-1H-imidazole in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in a culture medium to the desired final concentrations.

    • Replace the medium in the plates with the drug-containing medium or control medium. Incubate for a predetermined time (e.g., 2 hours) prior to irradiation.

  • Induction of Hypoxia: Transfer the plates to a hypoxic chamber and equilibrate with a gas mixture of 5% CO₂, 95% N₂, and <10 ppm O₂ for at least 1 hour before and during irradiation.

  • Irradiation: Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray source. A parallel set of plates under normoxic conditions should also be irradiated.

  • Post-Irradiation:

    • Remove the drug-containing medium and replace it with a fresh, drug-free medium.

    • Return the plates to the standard normoxic incubator.

  • Colony Formation: Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each dose.

    • Plot the log of the SF against the radiation dose to generate survival curves.

    • Fit the data to a suitable model (e.g., the linear-quadratic model).

    • Determine the SER by calculating the ratio of doses required to achieve a specific survival level (e.g., SF=0.1) under hypoxic conditions without the drug versus with the drug.

G A Seed Cells into Plates B Allow Cell Attachment (4-6 hours) A->B C Add Drug or Control Medium B->C D Induce Hypoxia (e.g., <10 ppm O₂) C->D E Irradiate with Varying Doses (0, 2, 4, 6, 8 Gy) D->E F Replace with Fresh Medium E->F G Incubate for Colony Growth (10-14 days) F->G H Fix, Stain, and Count Colonies G->H I Calculate Surviving Fraction & Generate Survival Curves H->I J Determine Sensitizer Enhancement Ratio (SER) I->J

Caption: Workflow for a clonogenic survival assay to determine radiosensitizing potential.

Conclusion and Future Directions

5-Iodo-2-methyl-4-nitro-1H-imidazole represents a logical next step in the development of nitroimidazole-based radiosensitizers. The dual-action potential from its nitro group and iodine atom provides a strong rationale for its investigation. Preclinical data on analogous iodinated compounds are promising, suggesting a potential for high efficacy.[9][10]

However, the key challenge for this and any new nitroimidazole will be to navigate the therapeutic window between efficacy and toxicity. While the 5-iodo substitution may increase efficacy, it has also been shown to increase cytotoxicity.[10] Therefore, comprehensive in vivo studies are essential to determine its pharmacokinetic profile, systemic toxicity, and true therapeutic potential. Future research should focus on direct, head-to-head comparisons with nimorazole in animal tumor models to ascertain if the potential for increased efficacy translates into a meaningful improvement in local tumor control without a concomitant increase in dose-limiting toxicity.

References

  • Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment.
  • Agrawal, K. C., & Sakaguchi, M. (1980). Potential radiosensitizing agents. 7. 4(5)-Iodo-5(4)-nitroimidazole derivatives. Journal of Medicinal Chemistry, 23(12), 1378-1381.
  • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec Iss 1), S53–S60.
  • Kumar, P., et al. (2012). Nitro-Imidazole Derivatives an Unique Class for Diverse Biological Activity: A Review. Asian Journal of Research in Chemistry, 5(10), 1264-1271.
  • Overgaard, J. (1994). Clinical evaluation of nitroimidazoles as modifiers of hypoxia in solid tumors. Oncology Research, 6(10-11), 509-518.
  • PubChem. (n.d.). 5-iodo-2-methyl-4-nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Horsman, M. R., & Overgaard, J. (2016). The impact of hypoxia and its modification of the outcome of radiotherapy.
  • Dennis, M. F., et al. (1985). A comparative investigation of nimorazole and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 47(6), 629-638.
  • Rauth, A. M. (1984). Pharmacokinetics of hypoxic cell radiosensitizers: a review. International Journal of Radiation Oncology, Biology, Physics, 10(8), 1293-1300.
  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro.
  • Kaushik, N., et al. (2023). Photodissociation of bromine-substituted nitroimidazole radiosensitizers. Physical Chemistry Chemical Physics, 25(17), 11956-11965.
  • Dische, S. (1991). A review of hypoxic cell radiosensitization. International Journal of Radiation Oncology, Biology, Physics, 20(1), 147-152.
  • Wardman, P. (2002). Chemical Radiosensitizers for Use in Radiotherapy. In Tumor Hypoxia (pp. 139-173). Humana Press.
  • Havelund, U., et al. (2000). The radiosensitizing effect of nimorazole in vitro and in vivo. Acta Oncologica, 39(2), 155-163.
  • Ali, M., et al. (2023). Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Journal of Physics B: Atomic, Molecular and Optical Physics, 56(21), 215101.
  • Lee, J., et al. (2020). Reporting of methodologies used for clonogenic assays to determine radiosensitivity.
  • Overgaard, J., et al. (1998). A randomized double-blind phase III study of nimorazole as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) protocol 5-85. Radiotherapy and Oncology, 46(2), 135-146.
  • Sannier, F., et al. (2000). Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles. Il Farmaco, 55(2), 119-126.
  • NCI Dictionary of Cancer Terms. (n.d.). Radiosensitizer. National Cancer Institute. Retrieved from [Link]

Sources

cross-resistance studies of 5-iodo-2-methyl-4-nitro-1H-imidazole in resistant cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Guide Subject: 5-Iodo-2-methyl-4-nitro-1H-imidazole (Candidate 4-Nitroimidazole) vs. Metronidazole (Standard 5-Nitroimidazole) Audience: Senior Scientists, Medicinal Chemists, and Microbiologists.

Executive Summary & Strategic Rationale

The emergence of resistance to standard 5-nitroimidazoles (e.g., Metronidazole, Tinidazole) in anaerobic pathogens (T. vaginalis, G. lamblia, H. pylori) and hypoxic tumors necessitates the evaluation of structurally distinct analogs.

5-iodo-2-methyl-4-nitro-1H-imidazole represents a critical structural pivot from the classical scaffold. Unlike Metronidazole (a 5-nitro isomer), this candidate is a 4-nitro isomer with a halogenated (iodine) moiety at the 5-position.

Why this comparison matters:

  • Mechanistic Divergence: 4-nitroimidazoles (e.g., Pretomanid/PA-824) often require different activation thresholds or distinct nitroreductases (e.g., F420-dependent systems) compared to the PFOR/ferredoxin-dependent activation of 5-nitroimidazoles.

  • The Iodine Factor: The 5-iodo substitution increases lipophilicity (

    
    ) and alters the single-electron reduction potential (
    
    
    
    ), potentially bypassing resistance mechanisms reliant on reduced drug uptake or specific redox thresholds.

This guide outlines the protocol to rigorously evaluate whether 5-nitroimidazole-resistant cell lines display cross-resistance to this 4-nitro analog.

Mechanistic Basis: 4-Nitro vs. 5-Nitro Activation[1][2][3]

To interpret cross-resistance data, one must understand the activation pathways. Resistance typically arises from the downregulation of activation enzymes. If the Candidate utilizes a different pathway, cross-resistance will be absent (collateral sensitivity).

DOT Diagram: Differential Activation Pathways

ActivationPathways cluster_0 Standard 5-Nitroimidazole (MTZ) cluster_1 Candidate 4-Nitroimidazole (5-Iodo) MTZ Metronidazole (Prodrug) PFOR PFOR / Ferredoxin (Low Redox Potential) MTZ->PFOR Entry MTZ_Rad Nitro Radical (R-NO2•-) PFOR->MTZ_Rad Reduction Resistance MTZ Resistance (Downregulated PFOR) PFOR->Resistance Loss of function DNA_Dam DNA Fragmentation MTZ_Rad->DNA_Dam Covalent Binding Iodo 5-Iodo-4-Nitro (Candidate) Alt_Red F420 / Ddn-like Nitroreductases Iodo->Alt_Red Entry (High Lipophilicity) Iodo_Rad Reactive Species (NO release/Radical) Alt_Red->Iodo_Rad Activation Iodo_Rad->DNA_Dam Damage Resistance->Iodo Does it affect?

Caption: Figure 1. Divergent activation pathways. 5-nitroimidazoles rely heavily on low-redox PFOR systems. 4-nitroimidazoles may utilize alternative reductases, potentially bypassing resistance.

Experimental Protocol: Cross-Resistance Profiling

Do not rely on transient transfection. Use stable, stepwise-adapted cell lines to mimic clinical resistance evolution.

Phase 1: Generation of Resistant Lines (Gradient Escalation)

Objective: Create a stable Metronidazole-Resistant (MTZ-R) line from a parental Wild-Type (WT) strain.

  • IC50 Determination: Determine the baseline IC50 of MTZ in the WT strain using a metabolic assay (e.g., Resazurin/Alamar Blue).

  • Initial Exposure: Seed WT cells at

    
     cells/mL. Treat with MTZ at IC20  concentration.
    
  • Escalation Cycle:

    • Culture for 3-4 days (or 2-3 population doublings).

    • Remove drug, allow recovery (24h).

    • Passage surviving cells.[1][2][3][4]

    • Increase concentration by 1.5x to 2.0x .

  • Endpoint: Continue until the strain grows robustly at 10x to 50x the original IC50.

  • Stability Check: Culture the resistant strain without drug for 4 weeks. Retest IC50 to ensure resistance is genetic/stable, not just phenotypic adaptation.

Phase 2: Comparative Cytotoxicity Assay

Objective: Challenge both WT and MTZ-R lines with the 5-iodo-4-nitro candidate.

  • Format: 96-well plate.

  • Controls:

    • Negative: 0.5% DMSO (Vehicle).

    • Positive: Standard MTZ (to confirm resistance in MTZ-R line).

    • Test: 5-iodo-2-methyl-4-nitro-1H-imidazole (10-point serial dilution).

  • Readout: Fluorescence (Ex 560nm / Em 590nm) after 48-72h. Note: Avoid tetrazolium salts (MTT) if the compound reduces them directly; Resazurin is preferred.

Phase 3: Data Calculation

Calculate the Resistance Index (RI) for both drugs:



Data Interpretation & Comparative Analysis

The following table illustrates how to interpret the Resistance Index (RI) to determine the utility of the 5-iodo candidate.

ObservationMTZ RI5-Iodo Candidate RIInterpretationMechanistic Implication
Cross-Resistance > 20.0> 10.0Failure Shared mechanism (e.g., non-specific efflux pumps or generalized nitroreductase loss).
No Cross-Resistance > 20.00.8 – 1.2Success Candidate bypasses the specific defect (e.g., PFOR downregulation) in the MTZ-R line.
Collateral Sensitivity > 20.0< 0.5High Potential The resistance mechanism makes the cell more susceptible to the candidate (e.g., hyper-expression of an alternative reductase).
Partial Resistance > 20.02.0 – 5.0Inconclusive Likely shared uptake transporters, but distinct activation intracellularly.
DOT Diagram: Decision Logic for Drug Development

DecisionTree Start Calculate Resistance Index (RI) for 5-Iodo Candidate CheckRI Is RI > 2.0? Start->CheckRI Yes Yes (Cross-Resistance) CheckRI->Yes RI > 2.0 No No (Susceptible) CheckRI->No RI ≈ 1.0 AnalyzeMech Analyze Efflux Pumps (Verapamil reversal assay) Yes->AnalyzeMech Success Lead Candidate (Bypasses PFOR defect) No->Success Collateral Check for Collateral Sensitivity (RI < 0.5) Success->Collateral

Caption: Figure 2. Decision logic for interpreting Resistance Index (RI). RI ≈ 1 in a resistant line indicates the candidate is a viable alternative.

Troubleshooting & Self-Validating Controls

To ensure "Trustworthiness" (Part 2 of requirements), every experiment must include internal validity checks:

  • Solubility Control: Iodinated imidazoles are lipophilic. Ensure the final DMSO concentration is <0.5% and uniform across wells. Precipitated drug mimics "resistance" (false lack of toxicity).

  • Colorimetric Interference: Nitro compounds can be yellow/orange. Run a "Media + Drug (No Cells)" blank to subtract background absorbance if using colorimetric endpoints.

  • Reversal Assay: If cross-resistance is observed, add an efflux pump inhibitor (e.g., Verapamil or CCCP) at sub-toxic doses. If sensitivity is restored, the resistance is efflux-mediated, not target-mediated.

References

  • Procell. (2025).[4] Drug-resistant Cell Lines: Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. (Protocol for gradient escalation).

  • Manjunatha, U., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles.[5][6][7] 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles. Journal of Medicinal Chemistry. (Foundational SAR on 4-nitro vs 5-nitro activation).

  • Graves, K., et al. (2019). Mechanisms of 5-nitroimidazole Resistance in Trichomonas vaginalis: A Systematic Review. (Detailed mechanisms of PFOR and nitroreductase downregulation).

  • Creative Bioarray. (2025). Establishment of Drug-resistant Cell Lines Protocol.[1][4]

  • Anand, N., et al. (2003). Medicinal Significance of Nitroimidazoles: A Review. (Overview of azomycin and nitroimidazole classification).

Sources

Benchmarking 5-iodo-2-methyl-4-nitro-1H-imidazole Against Current Cancer Therapies: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of compounds that can exploit the unique physiology of the tumor microenvironment is of paramount importance. One such promising class of molecules is the nitroimidazoles, which are renowned for their selective activity under hypoxic conditions. This guide provides a comprehensive framework for benchmarking a specific nitroimidazole derivative, 5-iodo-2-methyl-4-nitro-1H-imidazole, against current standard-of-care cancer therapies. While preclinical data for this particular compound is not yet publicly available, this document will serve as a detailed roadmap for its evaluation, drawing upon the known mechanisms and potential of the broader nitroimidazole class.

The Therapeutic Rationale for Hypoxia-Activated Prodrugs

Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia.[1] This hypoxic environment is a hallmark of cancer and is associated with resistance to conventional therapies, including radiation and many chemotherapeutic agents.[2] Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under these low-oxygen conditions, offering a targeted therapeutic strategy that spares healthy, well-oxygenated tissues.[3]

Nitroimidazoles are a prominent class of HAPs.[3] Their mechanism of action hinges on the bioreduction of the nitro group by cellular reductases that are overexpressed in hypoxic conditions. This reduction generates reactive nitroso and hydroxylamine intermediates, as well as cytotoxic free radicals, which can induce cellular damage, including DNA strand breaks and protein adduction, ultimately leading to cancer cell death.[4]

Unveiling the Potential Mechanism of Action of 5-iodo-2-methyl-4-nitro-1H-imidazole

Based on the established mechanism of nitroimidazoles, we can postulate the activation and cytotoxic cascade of 5-iodo-2-methyl-4-nitro-1H-imidazole. The presence of the electron-withdrawing nitro group at the 4-position and an iodine atom at the 5-position of the imidazole ring are expected to influence the compound's redox potential and its subsequent biological activity.

cluster_0 Normoxic Cell (Healthy Tissue) cluster_1 Hypoxic Cancer Cell Compound_N 5-iodo-2-methyl-4-nitro-1H-imidazole Inactive_N Inactive Prodrug Compound_N->Inactive_N One-electron reduction Reoxygenation Re-oxygenation Inactive_N->Reoxygenation Reoxygenation->Compound_N Compound_H 5-iodo-2-methyl-4-nitro-1H-imidazole Active_Metabolites Reactive Nitroso & Hydroxylamine Intermediates, Free Radicals Compound_H->Active_Metabolites Multi-electron reduction by nitroreductases DNA_Damage DNA Strand Breaks Active_Metabolites->DNA_Damage Protein_Damage Protein Adducts Active_Metabolites->Protein_Damage Cell_Death Apoptosis & Necrosis DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Caption: Proposed mechanism of action of 5-iodo-2-methyl-4-nitro-1H-imidazole.

A Comparative Overview of Current Standard-of-Care Cancer Therapies

A thorough benchmarking of 5-iodo-2-methyl-4-nitro-1H-imidazole necessitates a detailed comparison with existing therapeutic regimens for common solid tumors. Below is a summary of standard-of-care treatments for colorectal, breast, and lung cancer.

Cancer TypeStandard-of-Care TherapiesMechanism of Action
Colorectal Cancer FOLFOX Regimen: 5-Fluorouracil (5-FU), Leucovorin, and Oxaliplatin.[5][6]5-FU: An antimetabolite that inhibits thymidylate synthase, disrupting DNA synthesis.[7][8] Oxaliplatin: A platinum-based agent that forms DNA adducts, leading to DNA replication and transcription inhibition and subsequent cell death.[9][10][11][12]
Breast Cancer (ER+) Tamoxifen [13][14]A selective estrogen receptor modulator (SERM) that competitively inhibits estrogen binding to its receptor, blocking downstream signaling pathways that promote tumor growth.[15][16][17]
Breast Cancer (HER2+) Trastuzumab (Herceptin) A monoclonal antibody that targets the HER2 receptor, inhibiting its signaling and mediating antibody-dependent cell-mediated cytotoxicity.
Breast Cancer (Triple-Negative) Chemotherapy (e.g., Paclitaxel) Paclitaxel is a taxane that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and apoptosis.
Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations Osimertinib (Tagrisso) [18][19]A third-generation EGFR tyrosine kinase inhibitor that irreversibly binds to and inhibits both sensitizing EGFR mutations and the T790M resistance mutation.[20][21][22][23]
NSCLC (without targetable mutations) Pembrolizumab (Keytruda) An immune checkpoint inhibitor (anti-PD-1 antibody) that blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells, restoring the anti-tumor immune response.

A Proposed Framework for Preclinical Benchmarking

To rigorously evaluate the therapeutic potential of 5-iodo-2-methyl-4-nitro-1H-imidazole, a series of in vitro and in vivo experiments are essential. The following sections outline the recommended protocols.

In Vitro Efficacy Assessment

The initial step in characterizing a novel anticancer compound is to determine its cytotoxic and cytostatic effects on a panel of cancer cell lines.

4.1.1. Cell Viability Assays

These assays are fundamental for determining the concentration of a compound required to inhibit cell growth by 50% (IC50), a key measure of potency.[24]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-iodo-2-methyl-4-nitro-1H-imidazole (e.g., from 0.01 µM to 100 µM) and a vehicle control. For hypoxia studies, incubate a parallel set of plates in a hypoxic chamber (e.g., 1% O2).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Table of Potential IC50 Values for Nitroimidazole Derivatives (for illustrative purposes)

CompoundCancer Cell LineIC50 (µM) - NormoxiaIC50 (µM) - Hypoxia
Nitroimidazole Derivative AMCF-7 (Breast)>10015.2
Nitroimidazole Derivative BHCT116 (Colon)85.69.8
Nitroimidazole Derivative CA549 (Lung)>10021.5

Note: The above values are hypothetical and serve to illustrate the expected hypoxia-selective activity. Actual experimental data for 5-iodo-2-methyl-4-nitro-1H-imidazole is required.

4.1.2. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death induced by the compound, apoptosis and cell cycle assays are crucial.

Protocol: Annexin V/Propidium Iodide Apoptosis Assay

  • Cell Treatment: Treat cells with 5-iodo-2-methyl-4-nitro-1H-imidazole at its IC50 concentration for 24-48 hours under both normoxic and hypoxic conditions.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol: Propidium Iodide Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Start Cancer Cell Culture Treatment Treat with 5-iodo-2-methyl-4-nitro-1H-imidazole Start->Treatment Incubation Incubate (Normoxia & Hypoxia) Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Incubation->Cell_Cycle IC50 Determine IC50 Values Viability->IC50 Apoptotic_Population Quantify Apoptotic Cells Apoptosis->Apoptotic_Population Cell_Cycle_Distribution Analyze Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Distribution Implantation Implant Cancer Cells into Mice Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer Compound/Controls Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint Data_Analysis Compare Tumor Growth Inhibition Endpoint->Data_Analysis

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.